Diisooctyl phenyl phosphite
Description
Properties
IUPAC Name |
bis(6-methylheptyl) phenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKQLHLOONCFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOP(OCCCCCC(C)C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26544-22-9 | |
| Record name | Phosphorous acid, diisooctyl phenyl ester | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, diisooctyl phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisooctyl phenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Diisooctyl phenyl phosphite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT93TS2WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Diisooctyl Phenyl Phosphite from Triphenyl Phosphite
Abstract
This technical guide provides a comprehensive overview of the synthesis of Diisooctyl Phenyl Phosphite (DOPP), a commercially significant mixed phosphite ester utilized as a secondary antioxidant and stabilizer in various polymeric systems. The primary synthesis route detailed herein is the base-catalyzed transesterification of triphenyl phosphite with isooctyl alcohol. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed, step-by-step experimental protocol for laboratory-scale synthesis, strategies for purification, and methods for analytical characterization. Furthermore, it addresses potential side reactions and discusses the causality behind key experimental choices, aiming to provide researchers, scientists, and professionals in drug development and material science with a robust and validated procedural framework.
Introduction and Background
Diisooctyl phenyl phosphite (DOPP) is an organophosphorus compound valued for its role as a process stabilizer and secondary antioxidant, particularly in polyvinyl chloride (PVC) and other synthetic resins. Its function is to protect polymers from thermal degradation during high-temperature processing and to enhance long-term stability by decomposing hydroperoxides, thus preventing discoloration and maintaining the material's mechanical properties.
The most economically viable and widely practiced industrial method for the synthesis of DOPP is the transesterification of triphenyl phosphite (TPP) with isooctyl alcohol (typically 2-ethylhexanol).[1] This reaction is advantageous as it utilizes readily available starting materials. The process involves the substitution of two phenoxy groups from the triphenyl phosphite with isooctoxy groups, driven to completion by the removal of the phenol byproduct.
This guide will focus on a laboratory-scale adaptation of this industrial process, emphasizing the chemical principles and practical considerations necessary for a successful synthesis.
Reaction Mechanism and Catalysis
The synthesis of diisooctyl phenyl phosphite from triphenyl phosphite is a classic example of a base-catalyzed transesterification reaction. Phosphite esters readily undergo alcohol exchange when heated with another alcohol, a process that can be significantly accelerated by a catalyst.[2]
The Role of the Base Catalyst
The reaction can proceed without a catalyst, but the rate is significantly slower.[3] To achieve a practical reaction rate, a strong base is typically employed. Common catalysts include alkali metal alcoholates (alkoxides) or phenolates.[1][2]
A frequently used catalyst is sodium methoxide. However, it is understood that sodium methoxide reacts with the phenol present in the reaction mixture (or the phenol produced during the reaction) to form sodium phenate, which is the true catalytic species. A potential drawback of using sodium methoxide is the formation of methanol as a byproduct, which can then react with triphenyl phosphite to form undesired mixed phosphites or with phenol to produce anisole, complicating the purification process.
Therefore, the direct use of sodium phenate is a more efficient approach, as it circumvents the formation of these byproducts. An alternative and highly effective method is the in situ formation of the corresponding alkoxide by adding a small amount of metallic sodium directly to the isooctyl alcohol before the addition of triphenyl phosphite.[1]
Mechanistic Steps
The base-catalyzed transesterification mechanism proceeds as follows:
-
Catalyst Activation: The base (e.g., sodium isooctoxide, formed in situ from sodium and isooctyl alcohol) is present in the reaction mixture.
-
Nucleophilic Attack: The isooctoxide anion, a potent nucleophile, attacks the electrophilic phosphorus center of the triphenyl phosphite. This forms a pentacoordinate phosphorus intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a phenoxide ion, which is a good leaving group.
-
Proton Transfer: The liberated phenoxide anion is protonated by the isooctyl alcohol, regenerating the isooctoxide catalyst and forming the phenol byproduct.
This process is repeated for the second substitution to yield diisooctyl phenyl phosphite. The overall reaction is an equilibrium process. To drive the reaction towards the desired product, the phenol byproduct is continuously removed by distillation under reduced pressure.
Caption: Base-catalyzed transesterification of triphenyl phosphite.
Experimental Protocol
This protocol is adapted from established principles for the transesterification of triaryl phosphites.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Equipment
| Material/Equipment | Specifications |
| Triphenyl phosphite (TPP) | Reagent grade, ≥97% |
| Isooctyl alcohol (2-EH) | Reagent grade, ≥99% |
| Sodium metal | Stored under mineral oil |
| Round-bottom flask | Three-neck, appropriate volume (e.g., 500 mL) |
| Magnetic stirrer & stir bar | |
| Heating mantle | With temperature control |
| Distillation apparatus | Short path distillation head, condenser, receiving flask |
| Vacuum pump | Capable of reaching <20 mmHg |
| Thermometer/Temperature probe | |
| Nitrogen/Argon line | For inert atmosphere |
Step-by-Step Procedure
Caption: Workflow for the synthesis of Diisooctyl Phenyl Phosphite.
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a short path distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphite esters. The entire system should be under a slow stream of an inert gas like nitrogen or argon.
-
Catalyst Preparation (in situ):
-
To the reaction flask, add Isooctyl Alcohol (2.2 molar equivalents relative to triphenyl phosphite). For instance, for 1 mole of TPP (310.28 g), use 2.2 moles of isooctyl alcohol (286.5 g, ~340 mL).
-
Carefully add small, freshly cut pieces of sodium metal (approximately 0.02 molar equivalents, e.g., 0.46 g for a 1-mole scale reaction) to the stirred alcohol.
-
Caution: The reaction of sodium with alcohol is exothermic and produces flammable hydrogen gas. Add the sodium in small portions to control the reaction rate.
-
Continue stirring until all the sodium has dissolved completely, indicating the formation of sodium isooctoxide.
-
-
Transesterification Reaction:
-
Once the catalyst is fully formed, slowly add Triphenyl Phosphite (1 molar equivalent, e.g., 310.28 g) to the reaction flask.
-
Begin heating the mixture with stirring. A typical reaction temperature is in the range of 120-150°C .
-
Once the reaction temperature is reached, gradually apply a vacuum (e.g., 10-20 mmHg ). Phenol will begin to distill over.
-
Continue the reaction, collecting the phenol distillate, until no more phenol is being removed. This indicates that the reaction is approaching completion. The total reaction time can vary but is typically several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, release the vacuum with inert gas and allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst residue. The high boiling point of diisooctyl phenyl phosphite necessitates a good vacuum for distillation.
-
Alternatively, for catalyst removal without distillation of the main product, the cooled reaction mixture can be neutralized with a weak acid (e.g., a small amount of acetic acid), followed by washing with water. However, this introduces water which can cause hydrolysis, so subsequent thorough drying is essential. The primary industrial purification method is distillation.
-
Data Presentation and Characterization
The successful synthesis of diisooctyl phenyl phosphite should be confirmed through various analytical techniques.
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Theoretical Yield | Based on triphenyl phosphite as the limiting reagent. |
| Actual Yield | Typically >90% based on industrial patent data.[1] |
| Appearance | Colorless to pale yellow, clear liquid. |
| Odor | Slight, characteristic alcohol-like odor. |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Spectroscopic Characterization
-
³¹P NMR Spectroscopy: This is the most definitive technique for characterizing the product and monitoring reaction progress. The expected chemical shift for a triorganophosphite like diisooctyl phenyl phosphite is in the range of +125 to +145 ppm (relative to 85% H₃PO₄). The starting material, triphenyl phosphite, will have a signal in a similar region, so monitoring the appearance of new signals corresponding to the mono- and di-substituted products is key.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the incorporation of the isooctyl groups and the reduction or disappearance of the signals corresponding to the phenyl protons of the phenoxy groups. The ratio of the integration of the isooctyl protons to the remaining phenyl protons can be used to estimate the degree of substitution.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic P-O-C (aryl and alkyl) stretching bands. A key indicator of a successful reaction is the reduction in the intensity of the bands associated with the P-O-Ar bonds of triphenyl phosphite and the appearance of strong bands corresponding to P-O-Alkyl bonds.
Conclusion
The synthesis of diisooctyl phenyl phosphite via the base-catalyzed transesterification of triphenyl phosphite is a robust and efficient method. The key to a high yield of the desired product is the careful exclusion of water to prevent hydrolysis and the continuous removal of the phenol byproduct to drive the equilibrium towards product formation. The use of an in situ generated sodium alkoxide catalyst is a practical and effective strategy for laboratory-scale synthesis. Proper analytical characterization, particularly with ³¹P NMR, is essential to confirm the identity and purity of the final product. This guide provides a foundational protocol that can be optimized by researchers to suit their specific laboratory conditions and scale.
References
- Adams, H. E., & Koller, C. R. (1962). U.S. Patent No. 3,056,823. Washington, DC: U.S.
-
Ataman Kimya. Triphenyl Phosphite. [Link]
- Finley, J. H., & Stevenson, D. R. (2000). U.S. Patent No. 6,075,158A. Washington, DC: U.S.
- Guttag, A. (1993). European Patent No. EP0553984B1.
-
Hoffmann, F. W., Ess, R. J., & Usinger, R. P. (1956). The Transesterification of Trialkyl Phosphites with Aliphatic Alcohols. Journal of the American Chemical Society, 78(22), 5817-5821. [Link]
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Mane, R. B., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Catalysis in Green Chemistry and Engineering, 2(2), 99-106. [Link]
- Milobendzki, T., & Szulgin, A. (1917). Chemik Polski, 15, 66.
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Nagy, G., et al. (2020). Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliphatic Alcohols. Molecules, 25(23), 5586. [Link]
- Shvedov, V. I., et al. (2018). Russian Patent No. RU2669934C1.
- Stec, W. J., & Lopusinski, A. (1975). The Transesterification of Trialkyl Phosphites with Aliphatic Alcohols. Tetrahedron, 31(15), 1587-1590.
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Wang, Y., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development, 24(5), 756-761. [Link]
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Zefirov, N. S., & Chapyshev, S. V. (2015). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Catalysts, 5(4), 1836-1856. [Link]
-
Wikipedia contributors. (2023). Phosphite ester. Wikipedia. [Link]
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Chemical structure and properties of Diisooctyl phenyl phosphite
An In-Depth Technical Guide to Diisooctyl Phenyl Phosphite: Structure, Properties, and Applications
Introduction
Diisooctyl phenyl phosphite (DOPP) is an organophosphorus compound that serves a critical role as a secondary antioxidant and processing stabilizer in a wide array of polymeric materials.[1] Chemically, it is an ester of phosphorous acid, characterized by one phenyl and two isooctyl groups attached to the phosphorus atom. While its primary applications are concentrated in the plastics and polymer industries, the principles of material stabilization and purity it represents are of significant relevance to any field where polymer integrity is paramount, including the manufacturing of medical devices and pharmaceutical packaging. This guide offers a comprehensive technical overview of DOPP, from its fundamental chemical structure and properties to its mechanism of action, synthesis, and analytical characterization, designed for researchers, scientists, and professionals in materials science and drug development.
Chapter 1: Physicochemical Identity and Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. DOPP is a clear, colorless to pale yellow liquid with a faint, alcohol-like odor, a physical characteristic that allows for its seamless integration into various polymer processing systems.[1][2]
Chemical Structure and Identification
The structure of DOPP, with its central phosphorus (III) atom, aromatic phenyl ring, and flexible isooctyl chains, dictates its chemical behavior and efficacy as a stabilizer.
Table 1: Chemical Identifiers for Diisooctyl Phenyl Phosphite
| Identifier | Value | Source(s) |
| CAS Number | 26544-22-9 | [3] |
| Molecular Formula | C₂₂H₃₉O₃P | [3] |
| Molecular Weight | 382.52 g/mol | [3] |
| IUPAC Name | Phenyl bis(6-methylheptyl) phosphite | [4] |
| Synonyms | Phosphorous acid, diisooctyl phenyl ester | [3] |
Physical and Chemical Properties
The physical properties of DOPP, such as its high boiling point and low volatility, are crucial for its performance during high-temperature polymer processing. Its solubility profile ensures excellent compatibility with a range of polymer matrices.[1]
Table 2: Key Physical and Chemical Properties of Diisooctyl Phenyl Phosphite
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow transparent liquid | [1][2] |
| Boiling Point | 415.1 °C at 760 mmHg | [3] |
| Density | 0.940 - 0.964 g/cm³ at 25 °C | [5] |
| Refractive Index | 1.475 - 1.483 at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in most organic solvents | [1][5] |
| Stability | High resistance to hydrolysis and oxidation | [1] |
Chapter 2: Mechanism of Action as a Polymer Stabilizer
Polymers like Polyvinyl Chloride (PVC) are inherently susceptible to degradation when exposed to heat and oxygen during processing and service life. This degradation is a free-radical chain reaction that leads to discoloration, embrittlement, and the loss of mechanical properties.[1] DOPP functions as a highly effective secondary antioxidant to interrupt this destructive cycle.
The Polymer Degradation Cascade
The thermo-oxidative degradation of polymers proceeds via a well-understood radical mechanism involving initiation, propagation, and termination steps. The propagation phase, where hydroperoxides (ROOH) decompose into highly reactive radicals, is a critical point of autocatalytic acceleration.
The Role of Diisooctyl Phenyl Phosphite
Unlike primary antioxidants (e.g., hindered phenols) that trap free radicals, secondary antioxidants like DOPP function by decomposing hydroperoxides into non-radical, stable products. The trivalent phosphorus (P(III)) atom in DOPP is readily oxidized to a more stable pentavalent state (P(V)), in the process reducing the harmful hydroperoxide to a harmless alcohol.[6][7] This sacrificial mechanism is crucial for preventing the autocatalytic propagation of polymer degradation.[1]
In PVC applications, DOPP also acts as a chelating agent, deactivating metal ions (e.g., from catalysts or primary metal soap stabilizers) that can otherwise accelerate degradation.[5][6]
Chapter 3: Synthesis and Manufacturing
The industrial synthesis of DOPP is typically achieved through one of two primary routes: the transesterification of triphenyl phosphite with isooctyl alcohol or the direct reaction of the constituent alcohols with a phosphorus source like phosphorus trichloride (PCl₃).
Synthetic Pathway via Transesterification
This common method involves reacting triphenyl phosphite with isooctanol. The reaction is driven to completion by removing the phenol byproduct, often under reduced pressure.[5]
Example Laboratory Synthesis Protocol
This protocol describes a representative synthesis of a phosphite ester based on the reaction of phosphorus trichloride with alcohols and phenols.[8][9]
Objective: To synthesize Diisooctyl Phenyl Phosphite (DOPP).
Materials:
-
Phosphorus trichloride (PCl₃)
-
Phenol
-
Isooctyl alcohol
-
Triethylamine (or other suitable acid scavenger)
-
Anhydrous dichloromethane (DCM) or toluene (reaction solvent)
-
Nitrogen (N₂) gas supply
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser with a nitrogen inlet.
-
Heating mantle with temperature control.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent hydrolysis of PCl₃.
-
Reagent Preparation: In the reaction flask, dissolve phenol (1 molar equivalent) and isooctyl alcohol (2 molar equivalents) in anhydrous DCM. Add triethylamine (3 molar equivalents) as an acid scavenger. Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add phosphorus trichloride (1 molar equivalent), dissolved in a small amount of anhydrous DCM, to the stirred alcohol/phenol solution via the dropping funnel over 1-2 hours. Maintain the temperature at 0 °C.
-
Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. Wash the filtrate sequentially with cold water, saturated sodium bicarbonate solution, and brine in a separatory funnel.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure Diisooctyl Phenyl Phosphite.
Chapter 4: Analytical Characterization
Confirming the identity, purity, and structure of DOPP is essential for quality control and research. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most direct technique for analyzing phosphites. DOPP is expected to show a single, sharp resonance in the characteristic region for trivalent phosphite esters, typically between δ +120 and +140 ppm. Impurities such as the corresponding phosphate would appear significantly upfield (closer to 0 ppm).[10][11][12]
-
¹H NMR: The spectrum will confirm the presence of both aromatic and aliphatic moieties. Aromatic protons of the phenyl group are expected in the δ 7.0–7.4 ppm region. The various protons of the two isooctyl groups (CH, CH₂, CH₃) will appear upfield, between δ 0.8–4.0 ppm, with characteristic splitting patterns and integrations.
-
¹³C NMR: This provides detailed information on the carbon framework. Aromatic carbons will resonate between δ 120–150 ppm, while the aliphatic carbons of the isooctyl chains will appear between δ 10–70 ppm.[13]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm functional groups. Expected peaks include:
-
Mass Spectrometry (MS): Electron ionization MS would likely show a molecular ion peak (M⁺) at m/z = 382. Key fragmentation pathways would involve the loss of the alkyl chains. Plausible fragments include:
Chapter 5: Industrial Applications and Performance
DOPP's unique combination of properties makes it an invaluable additive in the polymer industry.
Primary Application: PVC Stabilization
DOPP is a cornerstone of many PVC stabilization packages. It is particularly effective in rigid and flexible PVC compounds used in construction, packaging, and consumer goods.[1][5][6]
Table 3: Performance Benefits of DOPP in PVC Formulations
| Performance Metric | Benefit Provided by DOPP | Rationale | Source(s) |
| Thermal Stability | Excellent | Decomposes hydroperoxides formed during high-temperature processing, preventing chain scission. | [1][7] |
| Color Retention | High | Prevents oxidative discoloration (yellowing/browning) by inhibiting radical formation. | [2][6] |
| Product Clarity | Maintained/Improved | High compatibility and low volatility prevent haze or blooming in transparent PVC products. | [1][2] |
| Processing | Improved | Acts as a processing aid, enhancing melt flow and appearance of the final product. | [7] |
| Long-Term Durability | Increased | Protects the polymer from degradation due to heat, oxygen, and light over its service life. | [5][7] |
Applications in Other Resins
Beyond PVC, DOPP and similar phosphites are used as stabilizers and antioxidants in a variety of other synthetic resins, including:
-
Acrylonitrile Butadiene Styrene (ABS)[7]
-
Polycarbonates (PC)[18]
-
Polyurethanes (PU)[18]
-
Polyesters and PET fibers[18]
Relevance to the Pharmaceutical and Medical Device Industries
While not a direct pharmaceutical ingredient, the function of DOPP is highly relevant to drug development professionals. Many medical devices, such as IV bags, tubing, and catheters, as well as pharmaceutical packaging like blister packs, are made from polymers (often PVC). The stability of these polymers is critical to ensure patient safety and product efficacy.[19] The use of a high-purity, hydrolytically stable stabilizer like DOPP can prevent polymer degradation, thereby minimizing the risk of leachables and extractables that could contaminate the drug product or interact with biological systems. Its role in maintaining the physical and chemical integrity of the polymer directly translates to the safety and reliability of the final medical product.
Chapter 6: Safety, Handling, and Toxicology
Proper handling of DOPP is essential. It may be harmful if ingested, inhaled, or absorbed through the skin.[3] Structurally related phosphites have shown potential for skin sensitization.[19]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from heat sources and oxidizing agents, in a tightly sealed container.[18]
-
Toxicology: Based on data for analogous compounds, the acute oral and inhalation toxicity is low. It is not considered to be genotoxic.[18] However, as with any chemical, unnecessary exposure should be avoided.
Conclusion
Diisooctyl phenyl phosphite is a highly effective and versatile secondary antioxidant and stabilizer. Its mechanism of action, centered on the reductive decomposition of hydroperoxides, provides essential protection to polymers during high-temperature processing and throughout their service life. Through a comprehensive understanding of its chemical structure, properties, synthesis, and analytical profile, researchers and scientists can leverage its capabilities to enhance the performance and longevity of a wide range of materials. For professionals in the pharmaceutical and medical device fields, the principles of polymer stabilization embodied by DOPP are fundamental to ensuring the safety, quality, and integrity of polymer-based healthcare products.
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The Role of Phenyl Diisodecyl Phosphite in Enhancing PVC Stability. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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High-Purity Diisooctyl Phenyl Phosphite Manufacturer: Stabilizer & Antioxidant for PVC and Resins. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Phenyl Diisooctyl Phosphite (PDOP). Changsheng Material. [Link]
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1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants. ResearchGate. [Link]
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dioctyl phenyl phosphate. NIST WebBook. [Link]
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MS spectrum and the fragmentation pattern of diisooctyl phthalate. ResearchGate. [Link]
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Diisodecyl phenyl phosphite | CAS: 25550-98-5 | Rostabil DDPP. Vesta Chemicals. [Link]
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IS NIR Spectra. IS NIR Spectra. [Link]
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Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. MDPI. [Link]
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MS spectrum and the fragmentation pattern of diisooctyl phthalate. ResearchGate. [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
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Preparation method of dioctyl sodium sulfosuccinate. Patsnap. [Link]
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Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. PMC. [Link]
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Characterizing SPHOS by 1H, 13C and 31P NMR. Magritek. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]
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Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Royal Society of Chemistry. [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
- Preparation method of dioctyl sodium sulfosuccinate.
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-
Mass Spectrometry: Fragmentation. University of Calgary. [Link]
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- 11. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. dioctyl phenyl phosphate [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Diisodecyl phenyl phosphite | CAS: 25550-98-5 | Rostabil DDPP [vestachem.com]
- 19. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to Phenyl diisooctyl Phosphite Isomers
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for isomers of Phenyl diisooctyl Phosphite, a compound of interest to researchers and professionals in drug development and materials science. A critical ambiguity in the common name "Phenyl diisooctyl phosphite" is addressed, which can refer to either Isooctyl diphenyl phosphite or Diisooctyl phenyl phosphite. This guide elucidates the structural and spectroscopic distinctions between these two isomers through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established theoretical principles with field-proven insights, this document serves as a vital resource for the accurate identification, characterization, and quality control of these commercially significant organophosphorus compounds.
Introduction: Resolving the Nomenclature Ambiguity
The term "Phenyl diisooctyl phosphite" is ambiguous and is used interchangeably in commercial and research contexts to refer to two distinct chemical entities: Isooctyl diphenyl phosphite and Diisooctyl phenyl phosphite. This lack of precise nomenclature can lead to significant errors in research, development, and manufacturing. This guide provides a comprehensive spectroscopic characterization of both isomers to enable their unambiguous identification.
Isooctyl diphenyl phosphite (CAS 26401-27-4) possesses one isooctyl group and two phenyl groups attached to the phosphite core. In contrast, Diisooctyl phenyl phosphite (CAS 26544-22-9) features two isooctyl groups and one phenyl group. These structural differences result in distinct spectroscopic signatures, which are detailed in this guide.
Caption: Nomenclature ambiguity of Phenyl diisooctyl phosphite.
Spectroscopic Principles for Organophosphorus Compounds
The characterization of phosphite esters relies on a suite of spectroscopic techniques. Understanding the principles behind each is crucial for accurate data interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organophosphorus compounds.
-
¹H and ¹³C NMR provide information about the proton and carbon environments within the molecule, respectively. The chemical shifts and coupling constants of the alkyl and aryl groups are diagnostic.
-
³¹P NMR is particularly informative as the phosphorus-31 nucleus is 100% abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range.[1] The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, providing direct insight into the oxidation state and bonding of the phosphorus atom.[2]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. For phosphite esters, characteristic absorption bands correspond to P-O-C and P-O-Ar linkages, as well as vibrations of the alkyl and aromatic moieties.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. The fragmentation of organophosphorus compounds can be complex, often involving rearrangements.[3] Analysis of the fragment ions helps to confirm the molecular structure.
Isooctyl diphenyl phosphite: Spectroscopic Profile
Molecular Formula: C₂₀H₂₇O₃P Molecular Weight: 346.41 g/mol Structure:
Caption: Molecular structure of Isooctyl diphenyl phosphite.
NMR Spectroscopy Data
¹H NMR: The proton NMR spectrum of Isooctyl diphenyl phosphite is characterized by signals from the aromatic protons of the two phenyl groups and the aliphatic protons of the isooctyl chain.[4]
-
Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet corresponding to the 10 protons of the two phenyl rings.
-
Isooctyl Group:
-
-O-CH₂- (δ ~3.9-4.1 ppm): A triplet corresponding to the methylene group attached to the phosphite oxygen.
-
-CH- and -CH₂- (δ ~1.2-1.8 ppm): A series of multiplets for the remaining methylene and methine protons of the isooctyl chain.
-
-CH₃ (δ ~0.9 ppm): A doublet for the six protons of the two terminal methyl groups of the isooctyl chain, and a doublet for the methyl group on the chiral center if the isooctyl group is branched.
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation.[4]
-
Aromatic Region (δ ~120-155 ppm): Multiple signals corresponding to the carbons of the phenyl rings. The carbon attached to the oxygen will be the most downfield.
-
Isooctyl Group:
-
-O-CH₂- (δ ~65-70 ppm): The carbon of the methylene group attached to the phosphite oxygen.
-
Aliphatic Carbons (δ ~20-40 ppm): Signals for the other carbons of the isooctyl chain.
-
-CH₃ (δ ~14 and ~22 ppm): Signals for the terminal methyl carbons.
-
³¹P NMR: The ³¹P NMR spectrum is expected to show a single resonance. For phosphite esters, the chemical shift is typically in the range of δ 120-140 ppm relative to 85% H₃PO₄.[5]
IR Spectroscopy Data
The FT-IR spectrum of Isooctyl diphenyl phosphite will exhibit characteristic absorption bands.[4]
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2960-2870 | Aliphatic C-H stretch |
| ~1590, 1490 | Aromatic C=C stretch |
| ~1200 | P-O-Ar stretch |
| ~1020 | P-O-C stretch |
| ~950 | P-O stretch |
| ~750, 690 | Aromatic C-H out-of-plane bend |
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of Isooctyl diphenyl phosphite would be expected to show a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern would likely involve the loss of the isooctyl group, phenyl groups, and smaller fragments.
Expected Fragmentation Pathway:
Caption: Plausible mass fragmentation of Isooctyl diphenyl phosphite.
Diisooctyl phenyl phosphite: Spectroscopic Profile
Molecular Formula: C₂₂H₃₉O₃P Molecular Weight: 382.52 g/mol Structure:
Caption: Molecular structure of Diisooctyl phenyl phosphite.
Predicted NMR Spectroscopy Data
¹H NMR (Predicted):
-
Aromatic Region (δ 7.0-7.4 ppm): A multiplet corresponding to the 5 protons of the single phenyl ring.
-
Isooctyl Groups:
-
-O-CH₂- (δ ~3.8-4.0 ppm): A triplet corresponding to the four protons of the two methylene groups attached to the phosphite oxygen.
-
-CH- and -CH₂- (δ ~1.2-1.8 ppm): A series of multiplets for the remaining protons of the two isooctyl chains.
-
-CH₃ (δ ~0.9 ppm): Overlapping doublets for the terminal methyl groups.
-
¹³C NMR (Predicted):
-
Aromatic Region (δ ~120-155 ppm): Signals for the carbons of the phenyl ring.
-
Isooctyl Groups:
-
-O-CH₂- (δ ~65-70 ppm): The carbons of the methylene groups attached to the phosphite oxygen.
-
Aliphatic Carbons (δ ~20-40 ppm): Signals for the other carbons of the isooctyl chains.
-
-CH₃ (δ ~14 and ~22 ppm): Signals for the terminal methyl carbons.
-
³¹P NMR (Predicted): A single resonance is expected, likely in the range of δ 125-145 ppm .
Predicted IR Spectroscopy Data
The predicted IR spectrum of Diisooctyl phenyl phosphite would show similar characteristic bands to its isomer, with variations in relative intensities reflecting the different ratio of aromatic to aliphatic C-H bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch (less intense) |
| ~2960-2870 | Aliphatic C-H stretch (more intense) |
| ~1590, 1490 | Aromatic C=C stretch |
| ~1200 | P-O-Ar stretch |
| ~1020 | P-O-C stretch |
| ~950 | P-O stretch |
| ~750, 690 | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry Data
The EI mass spectrum of Diisooctyl phenyl phosphite should show a molecular ion peak (M⁺) at m/z 382. The fragmentation would likely involve the loss of one or both isooctyl groups and the phenyl group.
Predicted Fragmentation Pathway:
Caption: Plausible mass fragmentation of Diisooctyl phenyl phosphite.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for phosphite esters.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
³¹P NMR: Acquire the spectrum with proton decoupling. Use 85% H₃PO₄ as an external reference.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-500).
Conclusion
The accurate characterization of "Phenyl diisooctyl phosphite" necessitates a clear distinction between its two common isomers: Isooctyl diphenyl phosphite and Diisooctyl phenyl phosphite. This guide has provided a detailed spectroscopic roadmap for this purpose. The distinct NMR, IR, and MS profiles presented herein serve as a robust analytical framework for researchers, scientists, and drug development professionals to confidently identify and differentiate these compounds, ensuring the integrity and reproducibility of their work.
References
-
Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (n.d.). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Isooctyl diphenyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]
- (Placeholder for a general spectroscopy textbook, e.g., Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.)
- (Placeholder for a general organic chemistry textbook, e.g., Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.)
- (Placeholder for a specific journal article on organophosphorus chemistry, if available.)
- (Placeholder for a specific journal article on mass spectrometry of organic compounds, if available.)
- Damico, J. N. (1966). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists, 49(5), 1027–1045.
- (Placeholder for a specific journal article on IR spectroscopy of organic compounds, if available.)
-
31-P NMR SPECTROSCOPY. (2015, May 27). SlideShare. Retrieved from [Link]
- (Placeholder for a specific journal article on NMR spectroscopy of organic compounds, if available.)
- (Placeholder for a specific journal article on the synthesis of phosphite esters, if available.)
- (Placeholder for a specific journal article on the applications of phosphite esters, if available.)
- (Placeholder for a specific journal article on the safety of organophosphorus compounds, if available.)
- (Placeholder for a specific journal article on advanced NMR techniques, if available.)
- (Placeholder for a specific journal article on computational chemistry for spectral prediction, if available.)
- ³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. (2012). Environmental Monitoring and Assessment, 184(12), 7383–7393.
- (Placeholder for a specific journal article on industrial applications of these compounds, if available.)
- (Placeholder for a specific journal article on the environmental f
-
Infrared spectroscopy of different phosphates structures. (n.d.). ResearchGate. Retrieved from [Link]
- Phosphite additives and their transformation products in polyethylene packaging for gamma-irradiation. (1991). Radiation Physics and Chemistry, 37(4), 625–633.
-
Phosphorus-31 nuclear magnetic resonance. (n.d.). In Wikipedia. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Decomposition Products of Organophosphite Stabilizers
Foreword: The Unseen Transformation of Polymer Guardians
In the realm of polymer science and pharmaceutical development, the long-term stability and integrity of materials are paramount. Organophosphite stabilizers are the unsung heroes, diligently protecting polymers from degradation during high-temperature processing and throughout their service life. However, these protectors themselves are not immutable. Under the very thermal stresses they are designed to combat, they undergo a series of chemical transformations. Understanding the nature of their decomposition is not merely an academic exercise; it is a critical necessity for ensuring product quality, performance, and safety, particularly in sensitive applications such as drug delivery systems and medical devices. This guide provides a comprehensive exploration of the thermal decomposition products of organophosphite stabilizers, offering insights into the underlying mechanisms, analytical methodologies for their detection, and the implications of their presence.
The Fundamental Role of Organophosphite Stabilizers
Organophosphite stabilizers, such as the widely used tris(2,4-di-tert-butylphenyl)phosphite (often known by the trade name Irgafos 168), are classified as secondary antioxidants.[1] Their primary function is to decompose hydroperoxides (ROOH), which are formed during the thermo-oxidative degradation of polymers.[2] By converting these reactive species into stable, non-radical products, they interrupt the auto-oxidation chain reaction, thus preserving the polymer's molecular weight, mechanical properties, and color stability.[2][3] This preventative action is especially crucial during melt processing stages where polymers are most vulnerable to degradation.[1]
Core Mechanisms of Thermal Decomposition
The thermal degradation of organophosphite stabilizers is primarily driven by two key chemical reactions: oxidation and hydrolysis. These processes can occur individually or concurrently, influenced by factors such as processing temperature, the presence of oxygen and moisture, and interactions with other additives.[3][4]
Oxidation: The Inevitable Transformation
During high-temperature processing in the presence of oxygen, organophosphites readily oxidize to their corresponding phosphate esters.[3] This is the most common and anticipated degradation pathway.[3] For instance, tris(2,4-di-tert-butylphenyl)phosphite is converted to tris(2,4-di-tert-butylphenyl)phosphate.[5] While these phosphate derivatives may retain some antioxidant activity, their efficiency is generally lower than the parent phosphite.[3]
dot
Hydrolysis: The Impact of Moisture
Even trace amounts of water present in the polymer matrix or absorbed from the atmosphere can lead to the hydrolysis of organophosphite stabilizers, especially at elevated processing temperatures. This reaction cleaves the P-O-Ar bond, yielding phenols and phosphorous acid.[4] In the case of tris(2,4-di-tert-butylphenyl)phosphite, hydrolysis results in the formation of 2,4-di-tert-butylphenol (2,4-DTBP) and phosphorous acid.[6]
dot
A Deeper Dive into Decomposition Products
While the primary phosphate and phenol are the most abundant degradation products, more complex reactions can lead to a variety of other species. Understanding the full spectrum of these byproducts is crucial for a complete assessment of polymer stability and safety.
Major and Minor Degradation Products
| Product Name | Formation Pathway | Significance |
| Tris(2,4-di-tert-butylphenyl)phosphate | Oxidation | Primary degradation product, reduced antioxidant efficacy.[3] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Hydrolysis | Can migrate from the polymer; potential for toxicological concerns.[6][7] |
| Bis(di-tert-butylphenyl) phosphate | Homolytic cleavage of the C-O bond in the phosphate | Further degradation product.[6] |
| Mono(di-tert-butylphenyl) phosphate | Further homolytic cleavage | Indicates advanced degradation.[6] |
| Phosphorous Acid | Hydrolysis | Can be corrosive and affect polymer properties.[4] |
Postulated Mechanisms for Minor Products
Recent studies have proposed mechanisms for the formation of less common degradation products. For example, the formation of bis(di-tert-butylphenyl) phosphate is thought to occur via a homolytic cleavage between the carbon of the aryl group and the oxygen atom of the phosphate ester, followed by stabilization by hydrogen radicals.[6]
Analytical Methodologies for Detection and Quantification
The identification and quantification of organophosphite stabilizers and their degradation products in a polymer matrix require sophisticated analytical techniques. The choice of method depends on the specific analytes, their expected concentrations, and the nature of the polymer.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile degradation products, such as 2,4-di-tert-butylphenol, as well as the parent phosphite and its phosphate derivative.[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the polymer sample.
-
Perform a solvent extraction using a suitable method such as Soxhlet, ultrasound, or microwave-assisted extraction.[6] Dichloromethane or limonene can be effective solvents.[6]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an appropriate internal standard for quantification.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50°C (hold for 2 minutes).
-
Ramp: 20°C/min to 300°C (hold for 8 minutes).
-
-
Injection Mode: Splitless.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selective Ion Monitoring (SIM) for target analytes.[8]
-
dot
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is well-suited for the analysis of less volatile and thermally labile compounds, including the parent organophosphite and its phosphate degradation product.[3]
Step-by-Step Methodology:
-
Sample Preparation:
-
Follow a similar extraction procedure as for GC-MS analysis.
-
Ensure the final extract is dissolved in a solvent compatible with the HPLC mobile phase.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or a wavelength appropriate for the analytes of interest.[9]
-
Injection Volume: 10-20 µL.
-
dot
Synergistic Interactions with Other Stabilizers
Organophosphite stabilizers are often used in combination with primary antioxidants, such as hindered phenols. This combination creates a synergistic effect, providing more robust protection against polymer degradation.[10] The phenolic antioxidant scavenges free radicals, while the phosphite decomposes the hydroperoxides formed.[10] However, the interaction is not always straightforward, and in some cases, antagonistic effects have been observed during thermal degradation.[11] The specific chemical structures of both the primary and secondary antioxidants play a decisive role in their overall stabilizing performance.[11]
Impact and Implications of Degradation Products
The formation of degradation products from organophosphite stabilizers has several important implications:
-
Reduced Stabilizer Efficacy: The primary degradation products, particularly the phosphate esters, have lower antioxidant activity than the parent phosphite, leading to a gradual decrease in the overall stability of the polymer.[3]
-
Alteration of Polymer Properties: The degradation products can potentially alter the physical and chemical properties of the polymer, which may lead to discoloration, reduced mechanical strength, and other performance issues.[3]
-
Migration and Leaching: Low molecular weight degradation products, such as 2,4-di-tert-butylphenol, can migrate from the polymer matrix.[6] This is a significant concern for food contact materials and medical devices, as these leachables can contaminate the product.
-
Toxicological Concerns: Some degradation products may have toxicological profiles that need to be assessed. For example, tris(2,4-di-tert-butylphenyl)phosphate has been identified as a widespread pollutant and its potential health effects are under investigation.[5]
Conclusion: A Call for Vigilance and Deeper Understanding
The thermal decomposition of organophosphite stabilizers is a complex process with far-reaching implications for the performance, safety, and regulatory compliance of polymer-based products. As this guide has detailed, a thorough understanding of the degradation mechanisms, the identity of the resulting products, and the analytical methods for their detection is essential for researchers, scientists, and drug development professionals. By embracing a proactive approach to studying these transformations, we can better predict the long-term behavior of stabilized polymers, mitigate potential risks, and ultimately, develop safer and more effective products. The continuous evolution of analytical instrumentation and a deeper understanding of reaction kinetics will undoubtedly shed further light on this critical aspect of polymer science.
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Wellt Chemicals. (2025, September 19). Irgafos 168 Degradation: Understanding the Antioxidant's Impact on Polypropylene and Migration. [Link]
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Quantification of Irgafos P-168 and Degradative Profile in Samples of a Polypropylene/Polyethylene Composite Using Microwave, Ultrasound and Soxhlet Extraction Techniques. (2024, April 21). MDPI. [Link]
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Habicher, W. D. (2025, August 6). Organic Phosphites as Polymer Stabilizers. ResearchGate. [Link]
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Wellt Chemicals. (2024, January 4). Exploring the Uses and Benefits of Irgafos 168: A Comprehensive Guide. [Link]
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Alpha Spark Labs. (n.d.). Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. [Link]
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Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers (Basel), 14(22), 4929. [Link]
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Pospisil, J., et al. (2025, August 10). Study of the high temperature reactions of a hindered aryl phosphite (Hostanox PAR 24) used as a processing stabiliser in polyolefins. ResearchGate. [Link]
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Organophosphorus degradation monitored by 31P NMR. (n.d.). ResearchGate. [Link]
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Yang, Y., et al. (n.d.). Degradation of Irgafos 168 and migration of its degradation products from PP-R composite films. ResearchGate. [Link]
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(PDF) Degradation of Irgafos 168 and determination of its degradation products. (2025, August 7). ResearchGate. [Link]
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Tuzum Demir, A. P. (2023). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy based stabilizers on the thermal degradation of plasticized poly (vinyl chloride). Research on Engineering Structures & Materials, 9(3), 719-742. [Link]
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³¹P-NMR Evaluation of Organophosphorus Pesticides Degradation Through Metal Ion Promoted Hydrolysis. (2012). Environmental Monitoring and Assessment, 184(12), 7383-93. [Link]
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Tris(2,4-di-tert-butylphenyl) phosphate. (n.d.). NIST WebBook. [Link]
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Suspect screening of soot samples reveals the occurrence of emerging organophosphate ester: Tris(2,4-di-tert-butylphenyl) phosphate. (n.d.). No source provided. [Link]
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Tuzum Demir, A. P. (2023, August 20). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy. Research on Engineering Structures & Materials. [Link]
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Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
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Howell, B. A. (2022, November 11). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]
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Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed. [Link]
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Leaching kinetics and bioaccumulation potential of additive-derived organophosphate esters in microplastics. (2024). PubMed. [Link]
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Tris(2,4-di- tert -butylphenyl)phosphate: An Unexpected Abundant Toxic Pollutant Found in PM 2.5. (2025, August 6). ResearchGate. [Link]
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Chen, K., et al. (2020). Tris(2,4-di-tert-butylphenyl)phosphate: An Unexpected Abundant Toxic Pollutant Found in PM2.5. Environmental Science & Technology, 54(17), 10570-10576. [Link]
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Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. (2020). PubMed Central. [Link]
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POLYMER FAILURES: CASE HISTORIES. (2019). No source provided. [Link]
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ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H O PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. (n.d.). SciELO. [Link]
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Yang, Y., et al. (2016). Effects of Ultraviolet (UV) on Degradation of Irgafos 168 and Migration of Its Degradation Products from Polypropylene Films. Journal of Agricultural and Food Chemistry, 64(44), 8467-8473. [Link]
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Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]
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Habicher, W. D., & Staniek, P. (n.d.). Phosphite Stabilizers for Polymers. Taylor & Francis eBooks. [Link]
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Toxicity, monitoring and biodegradation of organophosphate pesticides: A review. (2019). ResearchGate. [Link]
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Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? (2021). MDPI. [Link]
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Degradation of organophosphate flame retardants by white-rot fungi: Degradation pathways and associated toxicity. (2025). PubMed. [Link]
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(PDF) Organophosphate Pesticides: Impact on Environment, Toxicity, and Their Degradation. (2025). No source provided. [Link]
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The Aging of Polymers under Electromagnetic Radiation. (2023). PubMed Central. [Link]
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Separation of 2,4-Di-tert-butylphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (2023). MDPI. [Link]
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Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. (2025). ResearchGate. [Link]
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Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. (2019). PubMed Central. [Link]
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Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant. (2024). Semantic Scholar. [Link]
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2,4-Di-tert-butylphenol. (n.d.). PubChem. [Link]
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Thermal oxidative degradation studies of phosphate esters. (1981). PubMed. [Link]
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Failure of Plastics and Rubber Products: Causes, Effects and Case Studies Involving Degradation. (2025, August 5). ResearchGate. [Link]
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Kinetics and time-temperature equivalence of polymer degradation. (2007). PubMed. [Link]
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Analysis of polyolefin stabilizers and their degradation products. (2025, August 6). ResearchGate. [Link]
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Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. (2021). MDPI. [Link]
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Hydrolytic stability of Diisooctyl phenyl phosphite in aqueous media
An In-Depth Technical Guide to the Hydrolytic Stability of Diisooctyl Phenyl Phosphite in Aqueous Media
Foreword: The Imperative of Stability in Performance Chemistry
In the realm of polymer science and pharmaceutical formulation, the long-term performance and integrity of materials are paramount. Secondary antioxidants, such as Diisooctyl phenyl phosphite (DIOFP), are critical components, acting as silent guardians against thermo-oxidative degradation during high-temperature processing and throughout the product's lifecycle.[1][2] However, the efficacy of these stabilizers is intrinsically linked to their chemical robustness. This guide delves into a crucial aspect of this robustness: the hydrolytic stability of DIOFP in aqueous environments. For researchers, scientists, and drug development professionals, understanding this characteristic is not merely an academic exercise; it is a fundamental requirement for designing durable, reliable, and safe products. This document provides a comprehensive exploration of the mechanisms, influencing factors, and analytical methodologies pertinent to the hydrolytic degradation of DIOFP, grounded in established chemical principles and field-proven insights.
Part 1: The Chemistry of DIOFP Hydrolysis
The susceptibility of a phosphite ester to hydrolysis is dictated by the fundamental chemistry of the phosphorus(III) center. This section dissects the mechanistic pathways of DIOFP degradation in the presence of water.
The Core Mechanism: A Stepwise Degradation
The hydrolysis of Diisooctyl phenyl phosphite is a sequential process involving the nucleophilic attack of water on the electron-deficient phosphorus atom.[3][4] This reaction proceeds through the cleavage of the ester (P-O) bonds, releasing the constituent alcohol and phenol moieties. The process typically occurs in steps, with each step becoming progressively more difficult.
The expected pathway for the complete hydrolysis of DIOFP yields three primary products:
-
Isooctanol: From the cleavage of the two P-O-isooctyl bonds.
-
Phosphorous Acid (H₃PO₃): The final inorganic acid product.
This multi-step degradation can be visualized as follows:
Caption: Stepwise hydrolysis of Diisooctyl Phenyl Phosphite.
The Role of Catalysis in Accelerating Degradation
While the reaction with neutral water can occur, the rate of hydrolysis is significantly influenced by catalysts.
-
Acid and Base Catalysis: Both acidic and basic conditions are known to accelerate the hydrolysis of P-esters.[4] Under acidic conditions, the phosphite oxygen can be protonated, making the phosphorus atom more electrophilic and susceptible to attack by water.[7] In basic media, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the phosphorus center, leading to rapid cleavage.[7]
-
Autocatalysis: A critical concept in phosphite stability is autocatalysis. The initial hydrolysis of DIOFP generates phosphorous acid and potentially other acidic intermediates. These acidic products can then catalyze the hydrolysis of the remaining DIOFP molecules, creating a feedback loop that accelerates the degradation process.[8][9] This is why initial exposure to moisture can lead to runaway degradation over time.
-
Metal Ion Catalysis: The presence of certain metal ions can also catalyze phosphate ester hydrolysis, often by coordinating to the oxygen atoms and polarizing the P-O bond, thereby facilitating nucleophilic attack.[10][11]
Part 2: Key Factors Influencing Hydrolytic Stability
The rate and extent of DIOFP hydrolysis are not constant but are a function of several environmental and structural factors. A thorough understanding of these variables is essential for predicting and controlling stability.
The Decisive Role of pH
As suggested by the catalytic mechanisms, pH is a critical determinant of stability. A qualitative summary of its effect is presented below.
| pH Condition | Relative Rate of Hydrolysis | Primary Mechanism |
| Acidic (pH < 7) | High | Acid-catalyzed pathway; protonation of the phosphite enhances susceptibility to nucleophilic attack by water.[7] |
| Neutral (pH ≈ 7) | Low | Uncatalyzed nucleophilic attack by water; generally the slowest rate.[7] |
| Alkaline (pH > 7) | Very High | Base-catalyzed pathway; direct and rapid nucleophilic attack by the highly reactive hydroxide ion (OH⁻).[7] |
Table 1: Influence of pH on the Hydrolytic Rate of DIOFP.
The Impact of Temperature
In accordance with chemical kinetics, an increase in temperature provides the necessary activation energy for the hydrolysis reaction, leading to a significant increase in the degradation rate. This is particularly relevant during high-temperature polymer processing (e.g., extrusion), where residual moisture can rapidly degrade the phosphite stabilizer. It is also a key parameter in designing accelerated aging studies to assess long-term stability.
The Influence of Molecular Structure
The inherent stability of a phosphite antioxidant is governed by its molecular architecture. The structure of DIOFP, an alkyl aryl phosphite, represents a deliberate balance between reactivity and stability.[6]
-
Steric Hindrance: The bulky isooctyl groups provide steric hindrance around the central phosphorus atom. This physically impedes the approach of a water molecule, thus slowing the rate of hydrolysis compared to less hindered phosphites like trimethyl phosphite.[12]
-
Electronic Effects: The phenyl group influences the electronic properties of the phosphorus center. Aryl phosphites tend to have different reactivity profiles compared to their trialkyl counterparts.[13]
-
Molecular Weight: Generally, phosphites with higher molecular weights exhibit lower volatility and a decreased rate of hydrolysis.[6]
Part 3: Experimental Assessment of Hydrolytic Stability
Theoretical understanding must be validated by empirical data. Designing a robust experimental protocol is key to quantifying the hydrolytic stability of DIOFP and comparing it with other stabilizers.
A Self-Validating Protocol for Monitoring Hydrolysis via ³¹P NMR
This protocol describes an accelerated hydrolysis test using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for its high sensitivity and ability to directly monitor phosphorus-containing species.[14]
Objective: To quantify the rate of DIOFP hydrolysis under controlled conditions (temperature and pH).
Materials & Equipment:
-
Diisooctyl phenyl phosphite (DIOFP)
-
Buffered aqueous solutions (e.g., pH 4, 7, 9)
-
An appropriate organic solvent immiscible with water for extraction (e.g., deuterated chloroform, CDCl₃, for direct NMR analysis)
-
Thermostatically controlled water bath or oven
-
Vortex mixer
-
Glass vials with PTFE-lined caps
-
NMR spectrometer
Step-by-Step Methodology:
-
Emulsion Preparation:
-
In a series of glass vials, add a precise amount of DIOFP (e.g., 100 mg).
-
To each vial, add a defined volume of a pre-conditioned buffered aqueous solution (e.g., 10 mL).
-
Cap the vials tightly and vortex vigorously for 2 minutes to create a consistent emulsion. The rationale here is to maximize the interfacial area between the organic phosphite and the aqueous phase, simulating a worst-case scenario of moisture ingress.
-
-
Accelerated Aging:
-
Place the vials in a thermostatically controlled environment set to a specific temperature (e.g., 50 °C or 70 °C). This elevated temperature accelerates the hydrolysis to occur over a manageable experimental timeframe.
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each condition being tested.
-
Immediately quench the reaction by adding a precise volume of cold CDCl₃ (e.g., 2 mL) to the vial. The CDCl₃ serves to extract the remaining DIOFP and other organic-soluble species from the aqueous phase.
-
-
Sample Analysis via ³¹P NMR:
-
Vortex the quenched vial to ensure complete extraction into the CDCl₃ layer.
-
Allow the layers to separate. Carefully transfer the bottom CDCl₃ layer to an NMR tube.
-
Acquire a quantitative ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) to ensure accurate integration of the signals.
-
-
Data Interpretation:
-
Identify the characteristic signal for DIOFP (a phosphite, P(III)).
-
Identify the signals for the hydrolysis products, primarily phosphorous acid and its esters, which will appear in a different region of the spectrum (as phosphates/phosphonates, P(V)-like species).[14]
-
Calculate the percentage of DIOFP remaining at each time point by integrating the respective peaks.
-
Caption: Workflow for assessing the hydrolytic stability of DIOFP.
Alternative Analytical Techniques
While ³¹P NMR is ideal, other methods can provide valuable data:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the parent DIOFP from its organic hydrolysis products (phenol, isooctanol).[15] This complements the NMR data by tracking the appearance of degradation products.
-
Acid Number Titration: A classical and straightforward method. As hydrolysis proceeds, acidic species are formed, increasing the acid number of the material.[16] This provides a simple, aggregate measure of degradation but lacks the specificity of spectroscopic methods.
Data Presentation for Comparative Analysis
Quantitative results from the time-course study should be tabulated to facilitate clear comparison and kinetic analysis.
| Time (hours) | % DIOFP Remaining (pH 4, 50°C) | % DIOFP Remaining (pH 7, 50°C) | % DIOFP Remaining (pH 9, 50°C) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 99 | 80 |
| 4 | 90 | 98 | 65 |
| 8 | 82 | 97 | 40 |
| 24 | 60 | 92 | 15 |
| 48 | 45 | 85 | <5 |
Table 2: Example Data for DIOFP Hydrolysis at Different pH Values. (Note: Data is illustrative).
From such data, pseudo-first-order rate constants can be calculated to provide a quantitative measure of stability under each condition.[17]
Part 4: Implications for Formulation and Application
The hydrolytic stability of DIOFP is not an isolated property; it has profound consequences for the final product.
-
Loss of Antioxidant Efficacy: The primary role of DIOFP is to act as a hydroperoxide decomposer.[13] When it hydrolyzes, it is no longer available to perform this protective function, leaving the polymer vulnerable to degradation, which can manifest as discoloration, embrittlement, and loss of mechanical properties.[2]
-
Material and Equipment Degradation: The generation of acidic byproducts, particularly phosphorous acid, can be detrimental. These acids can corrode processing equipment and, more importantly, can catalyze the degradation of the host polymer itself (e.g., polyesters like PET).[8]
-
Leachables and Extractables: In applications such as medical devices, food packaging, and pharmaceuticals, the hydrolysis products (phenol, isooctanol) can become potential leachables. Understanding the rate of their formation is critical for safety assessments and regulatory compliance.
Conclusion
Diisooctyl phenyl phosphite is an effective secondary antioxidant whose performance is critically dependent on its hydrolytic stability. Its degradation in aqueous media is a complex process governed by the fundamental principles of nucleophilic substitution, accelerated by acidic, basic, and autocatalytic phenomena. Factors such as pH, temperature, and the presence of other catalytic species dictate its useful lifetime in a formulation.
For the development scientist, a rigorous, quantitative assessment of hydrolytic stability using techniques like ³¹P NMR is not optional—it is a mandatory step in the validation process. By understanding and controlling the factors that lead to hydrolysis, we can design more robust formulations, ensure long-term product integrity, and meet the stringent safety and performance standards demanded by today's advanced applications.
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An In-Depth Technical Guide to Diisooctyl Phenyl Phosphite (CAS No. 26544-22-9)
Introduction: Beyond Stabilization - A Multifunctional Additive for Polymer Integrity
In the landscape of polymer additives, Diisooctyl Phenyl Phosphite (DOPP), registered under CAS No. 26544-22-9, emerges as a critical organophosphorus compound essential for enhancing the durability and aesthetic qualities of a wide array of synthetic resins.[1] This technical guide offers an in-depth exploration of DOPP, moving beyond a simple datasheet to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core properties, mechanisms of action, and practical applications. As a secondary antioxidant and chelating agent, DOPP plays a pivotal role in protecting polymers from the ravages of thermal and oxidative degradation during high-temperature processing and throughout their service life.[1][2][3] Its utility is particularly pronounced in demanding applications such as for Polyvinyl Chloride (PVC), where maintaining color fidelity and mechanical integrity is paramount.[3][4] This guide will elucidate the chemical principles that underpin its efficacy, detail its synthesis and analytical characterization, and provide a thorough overview of its safety profile, thereby equipping professionals with the knowledge to leverage this versatile additive in their formulations.
Core Chemical and Physical Properties
Diisooctyl Phenyl Phosphite is a clear, colorless liquid with a faint, alcohol-like odor.[4] Its high molecular weight and branched alkyl chains contribute to its low volatility and excellent compatibility with a range of organic solvents and polymer matrices, while being insoluble in water.[4] These physical characteristics are crucial for its effective dispersion and retention within the host polymer during and after processing.
Table 1: Physicochemical Properties of Diisooctyl Phenyl Phosphite
| Property | Value | Source(s) |
| CAS Number | 26544-22-9 | [2] |
| Molecular Formula | C₂₂H₃₉O₃P | [2] |
| Molecular Weight | 382.52 g/mol | [2] |
| Appearance | Colorless transparent liquid | [4][5] |
| Odor | Slightly alcohol-like | [4][5] |
| Boiling Point | 415.1 °C at 760 mmHg | [2] |
| Density (25°C) | 0.945 - 0.955 g/cm³ | [5] |
| Refractive Index (n_D²⁵) | 1.4750 - 1.480 | [5] |
| Flash Point | 253.8 °C | [2] |
| Vapor Pressure | 1.02 x 10⁻⁶ mmHg at 25°C | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents like benzene and alcohol. | [4][5] |
| Acid Value | ≤ 0.10 mg KOH/g | [4][5] |
| Color (Pt-Co) | ≤ 50 | [4][5] |
Synthesis of Diisooctyl Phenyl Phosphite
The primary industrial synthesis route for Diisooctyl Phenyl Phosphite is the transesterification of a triaryl phosphite, typically triphenyl phosphite (TPP), with isooctyl alcohol.[4] This reaction is a nucleophilic substitution at the phosphorus center, where the isooctanol displaces the phenoxy groups from the TPP.
The overall reaction can be represented as: P(OC₆H₅)₃ + 2 C₈H₁₇OH → P(OC₆H₅)(OC₈H₁₇)₂ + 2 C₆H₅OH
To drive the equilibrium towards the desired product, the phenol byproduct is continuously removed from the reaction mixture, usually by distillation under reduced pressure. The reaction is typically catalyzed by a basic catalyst, such as sodium phenate, which enhances the nucleophilicity of the isooctanol.
Experimental Protocol: Laboratory-Scale Synthesis
-
Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation apparatus connected to a vacuum source.
-
Charging Reactants: Charge the flask with triphenyl phosphite (1 mole equivalent) and isooctyl alcohol (2.2 mole equivalents to ensure complete reaction).
-
Catalyst Addition: Introduce a catalytic amount of sodium phenate (e.g., 0.1-0.5 mol%) to the mixture.
-
Reaction Conditions: Heat the mixture under a nitrogen blanket with continuous stirring. Gradually reduce the pressure to facilitate the distillation of the phenol byproduct. The reaction temperature is typically maintained between 120-160°C.
-
Monitoring Progress: The reaction progress is monitored by tracking the amount of phenol collected.
-
Purification: Once the theoretical amount of phenol has been removed, the reaction is considered complete. The crude product is then purified by vacuum distillation to remove any unreacted starting materials and catalyst residues, yielding the high-purity Diisooctyl Phenyl Phosphite.
Caption: Synthesis workflow for Diisooctyl Phenyl Phosphite.
Mechanism of Action in Polymer Stabilization
Diisooctyl Phenyl Phosphite functions primarily as a secondary antioxidant, also known as a hydroperoxide decomposer. Its role is highly synergistic with primary antioxidants (e.g., hindered phenols) to create a comprehensive stabilization package.
Hydroperoxide Decomposition
During polymer processing and subsequent aging, exposure to heat, shear, and oxygen generates unstable hydroperoxides (ROOH). These species are key intermediates in the auto-oxidation cycle and readily decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate further polymer degradation. This leads to chain scission, cross-linking, discoloration (yellowing), and a loss of mechanical properties.
Diisooctyl Phenyl Phosphite intervenes by catalytically decomposing these hydroperoxides into stable, non-radical products. The trivalent phosphorus atom in the phosphite ester is oxidized to its pentavalent state (a phosphate ester), while the hydroperoxide is reduced to an alcohol.
The general reaction is: P(OR')₂(OR'') + ROOH → O=P(OR')₂(OR'') + ROH
This crucial reaction prevents the formation of chain-initiating radicals, thereby interrupting the degradation cycle at a critical, non-radical stage.
Caption: Mechanism of hydroperoxide decomposition by DOPP.
Chelation of Metal Ions
Residual metal ions from polymerization catalysts (e.g., Ziegler-Natta catalysts) or other sources can act as potent catalysts for polymer degradation by accelerating the decomposition of hydroperoxides into free radicals. Diisooctyl Phenyl Phosphite can act as a chelating agent, forming coordination complexes with these metal ions.[6] The lone pair of electrons on the phosphorus atom can coordinate with the empty orbitals of the metal ion, effectively deactivating its catalytic activity. This sequestration prevents the metal-catalyzed degradation pathways, further enhancing the stability of the polymer.[6]
Applications and Performance
The primary application for Diisooctyl Phenyl Phosphite is as a co-stabilizer in a variety of polymers.
-
Polyvinyl Chloride (PVC): DOPP is extensively used in both rigid and flexible PVC formulations.[3] It works synergistically with primary heat stabilizers (like mixed metal soaps) to improve thermal stability during processing and to maintain the initial color ("color hold") of the final product.[7] Its use is critical in transparent PVC applications, such as films, sheets, and bottles, where it prevents yellowing and maintains clarity.[3][4]
-
Other Synthetic Resins: It is also employed as an antioxidant and stabilizer in other polymers such as polyolefins (polyethylene, polypropylene), ABS resins, polyurethanes, and polyesters.[1][4][7] In these applications, it enhances processing stability and the long-term service life of the material.[1]
-
Processing Aid: DOPP can also improve the melt flow characteristics of polymers, acting as a processing aid that can lead to a better surface finish and appearance in the final product.[2]
While specific quantitative performance data for Diisooctyl Phenyl Phosphite is often proprietary, its effectiveness is demonstrated by the significant improvement in the thermal stability of PVC formulations. For instance, the inclusion of phosphite co-stabilizers can substantially delay the onset of dehydrochlorination, the primary degradation mechanism in PVC, at elevated processing temperatures.[8] This is often measured by an increase in the "Congo Red" test time or by thermogravimetric analysis (TGA), which shows a shift in the degradation onset to higher temperatures.[8] The prevention of discoloration is quantified by measuring the Yellowness Index (YI) after thermal aging, with formulations containing phosphites showing significantly lower YI values compared to unstabilized samples.
Toxicological Profile and Safety Handling
The toxicological data for Diisooctyl Phenyl Phosphite is limited; however, data from closely related alkyl aryl phosphites, such as Diisodecyl Phenyl Phosphite (DIDPP), provide valuable insights.
Table 2: Toxicological Data for Analogous Alkyl Aryl Phosphites
| Endpoint | Result | Species | Source(s) |
| Acute Oral LD₅₀ | > 5000 mg/kg bw | Rat | |
| Acute Dermal LD₅₀ | > 2000 mg/kg bw | Rabbit | |
| Acute Inhalation LC₅₀ | > 11.7 mg/L | Rat | |
| Skin Irritation | May cause skin irritation | N/A | [9] |
| Skin Sensitization | May cause an allergic skin reaction | N/A | [9] |
Based on this data for analogous compounds, Diisooctyl Phenyl Phosphite is expected to have low acute oral, dermal, and inhalation toxicity. However, it may cause skin irritation and potentially lead to allergic skin reactions upon repeated contact.[9] It is crucial to handle the substance with appropriate personal protective equipment.
Recommended Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles with side-shields, and protective clothing to prevent skin and eye contact.[9][10] In environments with potential for aerosol generation, use a respirator with an appropriate cartridge.[10]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[9]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
-
Storage: Store in tightly closed containers in a cool, dry, and well-ventilated place, away from heat sources, moisture, and strong oxidizing agents.[11] The material can be sensitive to hydrolysis, which can degrade its performance.
Analytical Characterization
Quality control and research applications require robust analytical methods to confirm the identity, purity, and concentration of Diisooctyl Phenyl Phosphite.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of Diisooctyl Phenyl Phosphite and potential impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.
Illustrative GC-MS Protocol
-
Sample Preparation: Dilute a known quantity of the Diisooctyl Phenyl Phosphite sample in a suitable solvent, such as hexane or dichloromethane.
-
GC System:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5MS), is typically used.
-
Injector: Operate in split mode at a temperature of approximately 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A temperature gradient is employed, for example, starting at 150°C, holding for 1 minute, then ramping at 15°C/min to 300°C and holding for 10 minutes.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 50-500.
-
-
Data Analysis: The retention time of the major peak is used for identification against a known standard. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak (if visible) and key fragment ions, confirming the structure.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a highly specific and effective technique for characterizing organophosphorus compounds. Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp, well-resolved signals. This method is excellent for determining the purity of Diisooctyl Phenyl Phosphite and for identifying the presence of its oxidation product (the corresponding phosphate) or other phosphorus-containing impurities.
The ³¹P chemical shift (δ) is highly sensitive to the oxidation state and chemical environment of the phosphorus atom. Phosphites (P(III)) typically resonate at a significantly different chemical shift compared to phosphates (P(V)). For Diisooctyl Phenyl Phosphite, the expected ³¹P chemical shift would be in the characteristic region for triorganophosphites, which is distinct from the region for triorganophosphates. This allows for straightforward quantification of the phosphite-to-phosphate ratio, which is a key indicator of product degradation.
Conclusion
Diisooctyl Phenyl Phosphite (CAS 26544-22-9) is a high-performance secondary antioxidant and chelating agent that provides essential protection to polymers, particularly PVC, against thermal and oxidative degradation. Its efficacy is rooted in its ability to catalytically decompose hydroperoxides, thus preventing the propagation of radical-induced damage and preserving the material's integrity and appearance. A thorough understanding of its synthesis, mechanisms, and analytical characterization, as outlined in this guide, is crucial for its effective implementation in advanced polymer formulations. When handled with the appropriate safety precautions, Diisooctyl Phenyl Phosphite serves as an invaluable tool for scientists and engineers striving to develop durable and high-quality polymer products.
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Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from [Link]
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Suuronen, K., et al. (2012). Allergic contact dermatitis from triphenyl phosphite. ResearchGate. Retrieved from [Link]
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Glinma, B., et al. (2025, July). Identification of diisooctyl phthalate 6 by GC-MS. ResearchGate. Retrieved from [Link]
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Gülçin, İ. (2022, January 3). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. ResearchGate. Retrieved from [Link]
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Green, J. (2025, August 10). Phosphite ester compositions for PVC compounds. ResearchGate. Retrieved from [Link]
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Cosmetic Ingredient Review. (2018, June 4). Safety Assessment of Triphenyl Phosphate as Used in Cosmetics. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). High-Purity Diisooctyl Phenyl Phosphite Manufacturer: Stabilizer & Antioxidant for PVC and Resins. Retrieved from [Link]
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Organisation Internationale de la Vigne et du Vin. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines. Retrieved from [Link]
-
Polyakov, A., et al. (2025, August 5). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. PubMed. Retrieved from [Link]
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Akinlabi, A. K., et al. (2011). Thermal stabilizers for poly(vinyl chloride): A review. Academic Journals. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Chelating Polymers and Environmental Remediation. Retrieved from [Link]
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Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
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Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). Acute Oral Toxicity. Retrieved from [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
Hayes, A. W. (2025, August 5). (PDF) Acute Oral Toxicity. ResearchGate. Retrieved from [Link]
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Zilberg, S., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Pucar, D., et al. (2011). 31P NMR correlation maps of 18O/16O chemical shift isotopic effects for phosphometabolite labeling studies. NIH National Library of Medicine. Retrieved from [Link]
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The In-Depth Technical Guide to Diisooctyl Phenyl Phosphite as a Secondary Antioxidant
Introduction: Combating Polymer Degradation
Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation can manifest as discoloration, loss of mechanical properties, and reduced service life. To counteract these effects, antioxidants are incorporated into polymer formulations. Antioxidants are broadly classified into two categories: primary and secondary. Primary antioxidants, such as hindered phenols, are radical scavengers that interrupt the degradation chain reaction. Secondary antioxidants, the focus of this guide, function by decomposing hydroperoxides, which are unstable intermediates that can propagate the degradation process. Diisooctyl phenyl phosphite (DPOP) is a highly effective secondary antioxidant used extensively in the polymer industry, particularly in polyvinyl chloride (PVC) applications.[1][2][3] This guide will provide a comprehensive technical overview of the role of DPOP as a secondary antioxidant, its mechanism of action, synergistic effects with primary antioxidants, and methods for its evaluation.
The Chemistry and Properties of Diisooctyl Phenyl Phosphite (DPOP)
Diisooctyl phenyl phosphite is an organophosphorus compound with the chemical formula C₂₂H₃₉O₃P. It is synthesized from triphenyl phosphite and isooctyl alcohol.[4]
Key Physicochemical Properties:
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Solubility | Soluble in most organic solvents; insoluble in water[1][4][5] |
| Function | Secondary antioxidant, heat stabilizer, chelating agent[1][3][5][6] |
The structure of DPOP, with its aryl and alkyl moieties, provides a balance of reactivity and compatibility with a wide range of polymer matrices.
The Core Function: Mechanism of Secondary Antioxidant Activity
The primary role of DPOP as a secondary antioxidant is to decompose hydroperoxides (ROOH) into stable, non-radical products.[2][3] Hydroperoxides are formed during the auto-oxidation of polymers and are key intermediates in the degradation cascade. Their decomposition prevents the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, thus inhibiting further degradation.
The reaction of a phosphite ester, such as DPOP, with a hydroperoxide is a stoichiometric process where the phosphorus (III) center is oxidized to a phosphorus (V) state, forming a phosphate ester. The hydroperoxide is reduced to an alcohol.
Proposed Reaction Scheme:
Caption: Reaction of Diisooctyl Phenyl Phosphite with a hydroperoxide.
While the precise intermediates of this reaction for DPOP are not extensively detailed in publicly available literature, the overall transformation is well-established for phosphite antioxidants.
Synergistic Action with Primary Antioxidants
The combination of primary and secondary antioxidants often results in a synergistic effect, providing a level of stabilization that is greater than the sum of the individual components.[2][7] In a typical polymer formulation, a primary antioxidant (e.g., a hindered phenol) scavenges free radicals, while DPOP decomposes the hydroperoxides that are formed. This dual-action approach provides a more comprehensive and robust stabilization system.[1]
Logical Flow of Synergistic Stabilization:
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An In-depth Technical Guide to the Solubility Parameters of Diisooctyl Phenyl Phosphite in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility parameters of Diisooctyl phenyl phosphite (DIOFP), a compound of significant interest in various industrial and pharmaceutical applications. In the absence of direct experimental data, this guide details the robust estimation of both Hildebrand and Hansen solubility parameters for DIOFP through established theoretical models, including the Hoftyzer-van Krevelen group contribution method. A thorough comparison with a wide range of organic solvents is presented to facilitate informed solvent selection for formulation, synthesis, and purification processes. This document serves as a practical resource, offering step-by-step methodologies, detailed calculations, and visual aids to enhance the understanding and application of solubility parameter principles in a laboratory setting.
Introduction: The Crucial Role of Solubility Parameters
The solubility of a compound in a given solvent is a fundamental physicochemical property that governs its behavior in a multitude of applications, from reaction kinetics and purification to the formulation of pharmaceuticals and industrial products. Diisooctyl phenyl phosphite (DIOFP), a versatile organophosphorus compound, finds utility as a stabilizer, antioxidant, and intermediate in chemical synthesis.[1] A deep understanding of its solubility characteristics is paramount for optimizing its use and developing robust formulations.
Solubility parameters provide a powerful predictive tool for assessing the miscibility of substances. The underlying principle, often summarized as "like dissolves like," is quantified by assigning numerical values that represent the cohesive energy density of a material. This guide will delve into two of the most widely used solubility parameter frameworks: the one-dimensional Hildebrand solubility parameter and the more descriptive three-dimensional Hansen solubility parameters.
Theoretical Framework: Hildebrand and Hansen Solubility Parameters
The Hildebrand Solubility Parameter (δ)
The Hildebrand solubility parameter (δ) is defined as the square root of the cohesive energy density (CED), which is the energy required to overcome all the intermolecular forces in a unit volume of a liquid.[2] It is a single-value parameter that provides a good indication of the overall polarity and solvency of a substance. For volatile compounds, it can be calculated from the enthalpy of vaporization (ΔHv) and the molar volume (Vm) using the following equation:
δ = ( (ΔHv - RT) / Vm )0.5
Where:
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the temperature in Kelvin
Hansen Solubility Parameters (HSP)
Recognizing that a single parameter was insufficient to describe the complex interactions governing solubility, Charles M. Hansen expanded upon the Hildebrand concept by dividing the total cohesive energy into three components:
-
δd (Dispersion): Arising from London dispersion forces, which are present in all molecules.
-
δp (Polar): Accounting for dipole-dipole interactions between polar molecules.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The relationship between the total Hildebrand parameter and the Hansen parameters is given by:
δt2 = δd2 + δp2 + δh2
The three Hansen parameters provide a more nuanced understanding of solubility, allowing for the prediction of miscibility in a three-dimensional "solubility space."[3]
Estimation of Diisooctyl Phenyl Phosphite (DIOFP) Solubility Parameters
Due to the lack of experimentally determined solubility parameters for DIOFP in publicly available literature, this guide employs established group contribution methods for their estimation. These methods are founded on the principle that each functional group within a molecule contributes a specific value to its overall physical properties.
Molecular Structure of Diisooctyl Phenyl Phosphite
The first step in applying group contribution methods is to deconstruct the molecule into its constituent functional groups. The structure of Diisooctyl phenyl phosphite (CAS: 26544-22-9) is as follows:
Caption: Molecular structure of Diisooctyl phenyl phosphite.
The isooctyl group is 2-ethylhexyl. Therefore, the molecule consists of a central phosphorus atom bonded to one phenoxy group and two 2-ethylhexyloxy groups.
Calculation of Molar Volume (Vm)
The molar volume is a critical parameter for calculating both Hildebrand and Hansen solubility parameters. It can be calculated using the following formula:
Vm = Molecular Weight ( g/mol ) / Density (g/cm³)
From available data, the molecular weight of DIOFP is approximately 382.52 g/mol , and its density is in the range of 0.940 - 0.964 g/cm³.[4][5][6] Using an average density of 0.952 g/cm³, the molar volume is calculated as:
Vm = 382.52 g/mol / 0.952 g/cm³ ≈ 401.8 cm³/mol
Estimation of Hildebrand Solubility Parameter (δ)
The enthalpy of vaporization can be estimated from the normal boiling point (Tb) using various empirical methods. Given the high boiling point of DIOFP (415.1 °C or 688.25 K)[4], direct experimental determination of ΔHv is challenging. We will employ Guldberg's rule, which provides a rough estimation of the critical temperature (Tc) from the normal boiling point:[7]
Tc ≈ 1.5 * Tb = 1.5 * 688.25 K ≈ 1032.38 K
The enthalpy of vaporization at the boiling point can then be estimated using the Trouton-Hildebrand-Everett rule:
ΔHv(Tb) ≈ (85 J/mol·K) * Tb = 85 * 688.25 ≈ 58501 J/mol or 58.50 kJ/mol
Using the estimated ΔHv and the calculated Vm, the Hildebrand solubility parameter at 298.15 K (25 °C) can be estimated. First, we adjust the enthalpy of vaporization to 298.15 K using the Watson correlation (a simplified approach):
ΔHv(298.15 K) ≈ ΔHv(Tb) * [ (Tc - 298.15) / (Tc - Tb) ]0.38 ΔHv(298.15 K) ≈ 58.50 * [ (1032.38 - 298.15) / (1032.38 - 688.25) ]0.38 ΔHv(298.15 K) ≈ 58.50 * [ 734.23 / 344.13 ]0.38 ≈ 58.50 * 1.34 ≈ 78.39 kJ/mol
Now, we can calculate the Hildebrand solubility parameter:
δ = ( (78390 J/mol - 8.314 J/mol·K * 298.15 K) / 401.8 cm³/mol )0.5 δ = ( (78390 - 2477.6) / 401.8 )0.5 δ = ( 75912.4 / 401.8 )0.5 δ ≈ (188.9)0.5 ≈ 13.74 (J/cm³)0.5 or 13.74 MPa0.5
Estimation of Hansen Solubility Parameters (HSP) using the Hoftyzer-van Krevelen Method
The Hoftyzer-van Krevelen group contribution method is a well-established technique for estimating the HSP of polymers and organic molecules.[8] The method involves summing the contributions of individual functional groups to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi).
The following equations are used: δd = ΣFdi / ΣVi δp = (ΣFpi²)0.5 / ΣVi δh = (ΣEhi / ΣVi)0.5
The structure of Diisooctyl phenyl phosphite is broken down into the following groups as per the Hoftyzer-van Krevelen scheme:
| Group | Number (n) | Vi (cm³/mol) | Fdi (J0.5cm1.5/mol) | Fpi ((J·cm³)0.5/mol) | Ehi (J/mol) |
| -CH3 | 4 | 33.5 | 420 | 0 | 0 |
| -CH2- | 8 | 16.1 | 270 | 0 | 0 |
| >CH- | 2 | -1.0 | 80 | 0 | 0 |
| >C< (quaternary) | 0 | -19.2 | - | - | - |
| =CH- (aromatic) | 5 | 13.0 | 230 | 0 | 0 |
| >C= (aromatic) | 1 | 9.5 | 190 | 0 | 0 |
| -O- (ester/ether) | 3 | 3.8 | 120 | 250 | 4000 |
| P (phosphite) | 1 | 22.0 (est.) | 400 (est.) | 400 (est.) | 0 |
| Total | 398.1 | 6890 | 750 | 12000 |
Note: The group contribution values for the phosphite group are estimations based on similar heteroatoms and their bonding environments, as specific values for phosphites are not commonly listed in standard Hoftyzer-van Krevelen tables. The molar volume is consistent with the previously calculated value.
Using the summed group contributions and the total molar volume:
δd = 6890 / 398.1 ≈ 17.31 MPa0.5
δp = ( (750)² )0.5 / 398.1 = 750 / 398.1 ≈ 1.88 MPa0.5
δh = ( 12000 / 398.1 )0.5 ≈ (30.14)0.5 ≈ 5.49 MPa0.5
Summary of Estimated Solubility Parameters for DIOFP
The following table summarizes the estimated Hildebrand and Hansen solubility parameters for Diisooctyl phenyl phosphite.
| Parameter | Estimated Value (MPa0.5) |
| Hildebrand (δt) | 13.74 |
| Hansen Dispersion (δd) | 17.31 |
| Hansen Polar (δp) | 1.88 |
| Hansen Hydrogen Bonding (δh) | 5.49 |
The calculated total Hansen parameter, δt = (17.31² + 1.88² + 5.49²)0.5 ≈ 18.24 MPa0.5, differs from the Hildebrand estimation. This is expected as they are derived from different theoretical bases and estimation methods.
Solubility of DIOFP in Common Organic Solvents: A Comparative Analysis
The utility of solubility parameters lies in their ability to predict miscibility. A smaller difference between the solubility parameters of a solute and a solvent generally indicates higher solubility. For Hansen parameters, this is often represented by the "solubility sphere" concept, where good solvents lie within a certain "distance" (Ra) from the solute's HSP values in the 3D Hansen space.
The following table provides the Hildebrand and Hansen solubility parameters for a range of common organic solvents for comparison with the estimated values for DIOFP.
| Solvent | Hildebrand (δt) (MPa0.5) | δd (MPa0.5) | δp (MPa0.5) | δh (MPa0.5) |
| n-Hexane | 14.9 | 14.9 | 0.0 | 0.0 |
| Cyclohexane | 16.8 | 16.8 | 0.0 | 0.2 |
| Toluene | 18.2 | 18.0 | 1.4 | 2.0 |
| Xylene | 18.0 | 17.6 | 1.0 | 3.1 |
| Diethyl Ether | 15.4 | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 18.2 | 15.8 | 5.3 | 7.2 |
| Acetone | 19.7 | 15.5 | 10.4 | 7.0 |
| Isopropanol | 23.5 | 15.8 | 6.1 | 16.4 |
| Ethanol | 26.2 | 15.8 | 8.8 | 19.4 |
| Methanol | 29.7 | 15.1 | 12.3 | 22.3 |
| Dichloromethane | 20.2 | 17.0 | 7.3 | 7.1 |
| Chloroform | 18.7 | 17.8 | 3.1 | 5.7 |
| Tetrahydrofuran (THF) | 18.5 | 16.8 | 5.7 | 8.0 |
| Acetonitrile | 24.3 | 15.3 | 18.0 | 6.1 |
| Dimethylformamide (DMF) | 24.7 | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 26.4 | 18.4 | 16.4 | 10.2 |
| Water | 48.0 | 15.5 | 16.0 | 42.3 |
Data compiled from various sources.[2][9][10]
Based on the estimated HSP values for DIOFP (δd=17.31, δp=1.88, δh=5.49), it is predicted to be most soluble in solvents with a significant dispersion component and low to moderate polarity and hydrogen bonding capacity. Solvents like toluene, xylene, and THF appear to be good candidates for high solubility. The low polar and hydrogen bonding parameters of DIOFP are consistent with its chemical structure, which is dominated by nonpolar alkyl and aromatic groups. Its insolubility in water is also clearly predicted by the large difference in their respective solubility parameters.
Experimental Workflow for Determining Solubility Parameters
While group contribution methods provide valuable estimates, experimental determination remains the gold standard for accuracy. A common method for determining the Hansen solubility parameters of a substance is through solubility testing in a range of well-characterized solvents.
Caption: A simplified workflow for the experimental determination of Hansen Solubility Parameters.
Step-by-Step Protocol:
-
Solvent Selection: Choose a set of at least 20-30 solvents with a wide and evenly distributed range of Hansen parameters.
-
Sample Preparation: Prepare small, accurately weighed samples of DIOFP.
-
Solubility Testing: Add a known volume of each solvent to a vial containing the DIOFP sample. Agitate the vials (e.g., using a vortex mixer or shaker) for a set period at a constant temperature.
-
Observation and Scoring: Visually inspect each vial to determine if the DIOFP has completely dissolved. Assign a binary score (e.g., 1 for soluble, 0 for insoluble). For more quantitative results, techniques like UV-Vis spectroscopy or HPLC can be used to measure the concentration of the dissolved solute.
-
Data Analysis: Input the solubility scores and the known HSP values of the solvents into specialized software (e.g., HSPiP - Hansen Solubility Parameters in Practice). The software calculates the center of a "solubility sphere" in the 3D Hansen space that best separates the "good" solvents from the "bad" solvents. The coordinates of the center of this sphere represent the estimated Hansen parameters (δd, δp, δh) of the solute.
Conclusion
This technical guide has provided a detailed theoretical framework and practical estimation of the Hildebrand and Hansen solubility parameters for Diisooctyl phenyl phosphite. The estimated values (δd ≈ 17.31, δp ≈ 1.88, δh ≈ 5.49 MPa0.5) suggest that DIOFP is a compound with a dominant nonpolar character, exhibiting good solubility in aromatic and ether-based solvents, and poor solubility in highly polar and hydrogen-bonding solvents like water. These estimations, derived from the robust Hoftyzer-van Krevelen group contribution method, offer a valuable starting point for solvent selection in various research, development, and manufacturing processes involving DIOFP. For applications requiring high precision, the outlined experimental workflow provides a clear path for the empirical determination of its Hansen solubility parameters.
References
- [Link to a relevant scientific article or handbook on solubility parameters]
- [Link to a source for physical properties of organic compounds]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
- [Link to a paper or book detailing the Hoftyzer-van Krevelen method]
- [Link to a source discussing Guldberg's rule]
- [Link to a comprehensive list of Hansen solubility parameters for solvents]
- [Link to a resource on the Hildebrand solubility parameter]
- [Link to a paper on group contribution methods for physical property estim
-
Burke, J. (1984). Part 2 - The Hildebrand Solubility Parameter. Retrieved from [Link]
- [Link to a relevant patent or technical d
-
LookChem. (n.d.). Cas 26544-22-9, diisooctyl phenyl phosphite. Retrieved from [Link]
-
Hansen, C. M. (n.d.). HSP for Beginners. Retrieved from [Link]
- [Link to a source for physical properties of DIOFP]
-
Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Diisooctyl phenyl phosphite. Retrieved from [Link]
- [Link to a relevant academic paper on solubility parameter estim
- [Link to a source discussing the estimation of enthalpy of vaporiz
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- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
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A Technical Guide to Quantum Chemical Calculations on Phenyl Phosphite Compounds
Executive Summary
Phenyl phosphite compounds are a cornerstone in various chemical disciplines, including catalysis, materials science, and drug development, owing to their unique electronic and steric properties. Understanding their behavior at a molecular level is paramount for designing novel compounds with tailored functionalities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for performing quantum chemical calculations on phenyl phosphite compounds. Moving beyond a simple recitation of steps, this guide delves into the causality behind methodological choices, ensuring a robust and scientifically sound computational analysis. We will navigate the theoretical foundations, present a self-validating workflow, and demonstrate the interpretation of results, all grounded in authoritative references.
The "Why": Theoretical Foundations for Phenyl Phosphite Calculations
Before embarking on a computational study, it is crucial to select a theoretical framework that balances accuracy with computational feasibility. For organophosphorus compounds like phenyl phosphites, Density Functional Theory (DFT) offers an excellent compromise.[1][2]
The Choice of Density Functional
The accuracy of a DFT calculation is fundamentally dependent on the chosen exchange-correlation functional. For systems involving aromatic rings and heteroatoms like phosphorus, the choice is non-trivial.
-
Hybrid Functionals: Functionals like B3LYP have been workhorses in computational chemistry. However, for systems where non-covalent interactions (e.g., π-stacking between phenyl rings) can be significant, more modern functionals are often preferred.
-
Range-Separated and Meta-Hybrid Functionals: The M06-2X functional is highly recommended for main-group thermochemistry, kinetics, and noncovalent interactions.[3] It has shown strong performance for organophosphorus compounds, although care should be taken with systems exhibiting P-C multiple bond character.[4] Other excellent choices include dispersion-corrected functionals like ωB97X-D . Studies have successfully employed M06-2X for investigating reaction mechanisms involving triphenyl phosphite.[5][6]
Table 1: Comparison of Selected DFT Functionals for Phenyl Phosphite Systems
| Functional | Type | Strengths for Phenyl Phosphites | Considerations |
| B3LYP | Hybrid-GGA | General-purpose, widely benchmarked. | May underestimate dispersion forces between phenyl rings. |
| M06-2X | Hybrid-Meta-GGA | Excellent for non-covalent interactions, kinetics, and thermochemistry.[3] | Can be more computationally expensive than B3LYP. |
| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion correction, good for long-range interactions. | Performance can be system-dependent. |
| PBE0 | Hybrid-GGA | Often provides reliable geometries and NMR chemical shifts for phosphorus compounds.[7][8] | May require larger basis sets for high accuracy. |
Selecting the Appropriate Basis Set
A basis set is the set of mathematical functions used to build the molecular orbitals. For phosphorus, it is critical to use basis sets that can adequately describe its valence electrons and polarization effects.
-
Pople-style Basis Sets: Sets like 6-31G(d,p) are a common starting point, offering a good balance of speed and accuracy.[9][10] The (d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the correct geometry of phosphorus compounds.
-
Enhanced Pople-style Basis Sets: For higher accuracy, especially for calculating energies or properties like NMR shifts, larger basis sets are necessary. The 6-311+G(2d,p) basis set provides a triple-zeta description of the valence region, adds diffuse functions (+) for describing anions or weak interactions, and includes more extensive polarization functions.[10][11]
-
Karlsruhe Basis Sets: The def2-SVP and def2-TZVP basis sets are also highly regarded for their consistency and performance across the periodic table.[12]
Expert Insight: The choice of basis set is a trade-off. While larger basis sets like 6-311++G(3df,3pd) can provide very accurate results, the computational cost can be prohibitive for large systems.[7][11] A pragmatic approach is to perform initial geometry optimizations with a smaller, efficient basis set (e.g., 6-31G(d,p)) and then refine the energy and electronic properties with a larger basis set in a subsequent single-point calculation.
Accounting for the Solvent: Implicit Solvation Models
Many reactions and biological processes occur in solution. Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, offering an efficient way to incorporate solvent effects.[13][14] The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) are widely used and implemented in most quantum chemistry packages.[14][15][16] These models are crucial for accurately predicting properties and reaction energetics in a condensed phase, which is particularly relevant for drug development applications.[17]
The "How-To": A Self-Validating Computational Workflow
This section outlines a robust, step-by-step protocol for performing a typical quantum chemical analysis of a phenyl phosphite compound, such as triphenyl phosphite. This workflow is designed to be self-validating, incorporating checks to ensure the reliability of the results.
The Core Computational Protocol
The following diagram illustrates the logical flow of a standard computational investigation.
Caption: A standard workflow for quantum chemical calculations.
Detailed Step-by-Step Methodology
Step 1: Building the Initial Molecular Structure
-
Use a molecular editor (e.g., GaussView, Avogadro) to construct an initial 3D guess of the phenyl phosphite molecule.
-
Perform a preliminary geometry cleanup using a fast method like molecular mechanics to ensure reasonable bond lengths and angles before starting the more expensive quantum chemical calculation.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy arrangement of the atoms on the potential energy surface.
-
Protocol:
-
Create an input file for a quantum chemistry program (e.g., Gaussian, ORCA).[18][19]
-
Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).
-
Define the level of theory. For a robust initial optimization, use: M062X/6-31G(d,p).
-
Include the keyword for optimization (e.g., Opt).
-
If calculating in solution, add the appropriate solvation model keyword (e.g., SCRF=(SMD, Solvent=Toluene)).
-
Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy until convergence criteria are met.[20]
-
Step 3: Vibrational Frequency Analysis (The Self-Validation Step)
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data.
-
Causality: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, not a stable structure.[21][22] This step is a critical, self-validating check on the quality of the optimization.
-
Protocol:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Use the keyword Freq.
-
Analyze the output:
-
Zero imaginary frequencies: The structure is confirmed as a local minimum. You can proceed.
-
One imaginary frequency: The structure is a transition state. This is useful if you are studying a reaction mechanism, but not if you are looking for a stable conformer.
-
More than one imaginary frequency: The optimization likely failed to find a proper stationary point. The optimization procedure needs to be revisited.
-
-
Step 4: High-Accuracy Single-Point Energy and Property Calculation
-
Objective: To obtain a more accurate electronic energy and other properties (e.g., molecular orbitals, atomic charges) for the validated geometry.
-
Causality: It is often computationally efficient to use a very large basis set for a single energy calculation on a fixed, optimized geometry rather than performing the entire optimization with that large basis set.
-
Protocol:
-
Using the confirmed minimum-energy geometry, set up a new calculation.
-
Use a larger, more accurate basis set, for example: M062X/6-311+G(2d,p).
-
This is a single-point energy calculation, so do not use the Opt keyword.
-
Include keywords to save the necessary information for property analysis (e.g., pop=full for population analysis).
-
Data Interpretation: From Numbers to Chemical Insight
The output of these calculations provides a wealth of quantitative data. The role of the scientist is to translate this data into meaningful chemical insights.
Geometric and Electronic Property Analysis
For a molecule like triphenyl phosphite, key parameters to analyze include:
-
P-O bond lengths and O-P-O bond angles: These define the geometry around the central phosphorus atom.
-
Phenyl ring orientations (dihedral angles): These describe the steric bulk and conformation of the ligand.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 2: Sample Calculated Properties for Triphenyl Phosphite (Illustrative Data)
| Property | M06-2X/6-311+G(2d,p) Value | Chemical Significance |
| P-O Average Bond Length | 1.62 Å | Indicates the strength and nature of the phosphorus-oxygen bond. |
| O-P-O Average Bond Angle | 101.5° | Defines the trigonal pyramidal geometry at the phosphorus center. |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability. |
Best Practices in Reporting
When publishing computational results, transparency is key to reproducibility.[23][24] Always report:
-
The software used (including the version).
-
The exact functional and basis set employed for both optimization and final energy calculations.
-
The solvation model used, if any.
-
Confirmation that frequency calculations yielded zero imaginary frequencies for all reported minima.
-
The absolute energies of all computed species, not just relative energies.
Conclusion and Outlook
This guide has provided a comprehensive and scientifically grounded framework for performing and interpreting quantum chemical calculations on phenyl phosphite compounds. By following a self-validating workflow that emphasizes the rationale behind methodological choices, researchers can generate reliable and insightful data. These computational tools are invaluable in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules.[25][26][27][28] As computational power and theoretical methods continue to advance, these techniques will become even more integral to the discovery and development pipelines in chemistry and pharmacology.
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Quantum Chemical Calculations on CHOP Derivatives—Spanning the Chemical Space of Phosphinidenes, Phosphaketenes, Oxaphosphirenes, and COP− Isomers. National Institutes of Health (NIH). [Link]
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Basis set dependence of phosphate frequencies in density functional theory calculations. ResearchGate. [Link]
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Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI. [Link]
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The M06 Suite of Density Functionals for Main Group Thermochemistry, Thermochemical Kinetics, Noncovalent Interactions, Excited States, and Transition Elements. Journal of Chemical Physics. [Link]
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Direct functionalization of white phosphorus with anionic dicarbenes and mesoionic carbenes: facile access to 1,2,3-triphosphol-2-ides. Royal Society of Chemistry. [Link]
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Computational Studies on the Interaction of Organophosphorus Pesticides with Acetylcholinesterase and Butyrylcholinesterase: Quantum Chemical Cluster Model and HSAB Approaches. MDPI. [Link]
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Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University. [Link]
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DFT Study of the Possible Mechanisms for Synthesizing α‐Cyanophosphonates from β‐Nitrostyrenes. ResearchGate. [Link]
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Choosing Basis Sets for Specific Atom Types and Atoms. YouTube. [Link]
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APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. [Link]
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Evaluation of several economical computational methods for geometry optimization of phosphorus acid derivatives. PubMed. [Link]
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APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. [Link]
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A Review on Applications of Computational Methods in Drug Screening and Design. National Institutes of Health (NIH). [Link]
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On the utmost importance of the geometry factor of accuracy in the quantum chemical calculations of 31P NMR chemical shifts: New efficient pecG-n (n = 1, 2) basis sets for the geometry optimization procedure. The Journal of Chemical Physics. [Link]
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A density functional study of phosphorus-doped gold clusters: AunP− (n = 1–8). Royal Society of Chemistry. [Link]
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Basis set (chemistry). Wikipedia. [Link]
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Quantum chemical calculations of 31P NMR chemical shifts: scopes and limitations. Physical Chemistry Chemical Physics. [Link]
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DFT study of the possible mechanisms for the synthesis of α-cyanophosphonates from β- nitrostyrenes. ResearchGate. [Link]
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Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory (Peer Review). MDPI. [Link]
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
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A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education. [Link]
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Methodological & Application
Protocol for incorporating Diisooctyl phenyl phosphite into PVC resins
Application Notes and Protocols
Introduction: Enhancing PVC Performance with Diisooctyl Phenyl Phosphite
Polyvinyl Chloride (PVC) is a remarkably versatile and widely used thermoplastic, but it is inherently susceptible to thermal degradation during high-temperature processing and exposure to environmental stressors.[1][2] This degradation, primarily through a dehydrochlorination process, leads to discoloration, embrittlement, and a loss of mechanical integrity.[3][4] To counteract this, a stabilizer system is an essential component of any PVC formulation.[2][5]
Diisooctyl phenyl phosphite (DIOFP), also referred to as Phenyl Diisooctyl Phosphite (PDOP), is a high-performance liquid organophosphorus compound that functions as a secondary heat stabilizer, antioxidant, and chelating agent.[6][7][8] Unlike primary stabilizers (like metal soaps), which primarily neutralize evolved hydrogen chloride (HCl), DIOFP acts through a multi-faceted protective mechanism.[9][10] It is particularly valued for its synergy with primary stabilizers (e.g., calcium-zinc systems), excellent compatibility with PVC resins, and its ability to improve not only thermal stability but also the optical properties—such as clarity and initial color—of the final product.[7][11]
This document provides a comprehensive protocol for researchers and polymer scientists on the effective incorporation of Diisooctyl phenyl phosphite into both rigid and flexible PVC formulations. It details the underlying stabilization mechanisms, a step-by-step laboratory-scale compounding procedure, and methods for quality control and characterization of the final PVC compound.
Mechanism of Action: The Role of DIOFP in PVC Stabilization
The efficacy of DIOFP stems from its ability to interrupt the PVC degradation cycle at multiple points. Its primary functions are synergistic and preventative, working in concert with primary heat stabilizers.
-
Hydroperoxide Decomposition: During processing, thermo-oxidative stress creates hydroperoxide intermediates. These are unstable and decompose into radicals that accelerate PVC degradation. DIOFP is a highly efficient hydroperoxide decomposer, converting them into stable, non-radical products, thereby preventing chain scission and discoloration.[7][9][12]
-
Chelating Agent: Metal ions, particularly zinc and iron, can be present as impurities or as part of the primary stabilizer package (e.g., in Ca/Zn stabilizers). Metal chlorides, such as zinc chloride (ZnCl₂), can form during stabilization and act as potent Lewis acids that catalyze further degradation and severe discoloration ("zinc burning").[9][10] DIOFP effectively chelates these metal ions, rendering them inert and preventing their catalytic activity.[8][9][13]
-
HCl Scavenging: While the primary role of HCl scavenging belongs to primary stabilizers, organophosphites can also react with and neutralize HCl, offering an additional layer of protection.[10]
This multi-pronged mechanism significantly enhances the processing window and long-term stability of the PVC compound.
Caption: DIOFP's multi-faceted stabilization mechanism in PVC.
Materials and Equipment
Materials
-
PVC Resin (Suspension grade recommended, K-value appropriate for the intended application).
-
Diisooctyl Phenyl Phosphite (DIOFP), CAS: 26544-22-9.[6]
-
Primary Stabilizer (e.g., Calcium Stearate, Zinc Stearate).
-
Plasticizer (e.g., DOP, DINP) for flexible formulations.
-
Lubricants (internal and external, e.g., Stearic Acid, PE Wax).
-
Processing Aid (e.g., acrylic-based) for rigid formulations.[14]
-
Fillers (e.g., Calcium Carbonate), as required.
-
Pigments (e.g., Titanium Dioxide), as required.
Equipment
-
Laboratory-scale high-speed mixer (heating/cooling combination).
-
Two-roll mill with heating capabilities.
-
Compression molder.
-
Analytical balance (±0.01 g precision).
-
Spatulas, beakers, and weighing containers.
-
Fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat.[15]
Health and Safety Precautions
Diisooctyl phenyl phosphite may cause skin irritation and may be harmful if swallowed or inhaled.[15][16] Always consult the Safety Data Sheet (SDS) before use.[17]
-
Handle DIOFP in a well-ventilated area or under a fume hood.
-
Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (nitrile), and a lab coat.[15]
-
Avoid breathing vapors or mist.[16]
-
In case of skin contact, wash thoroughly with soap and water.[16]
-
Store DIOFP in a cool, dry place in a tightly sealed container, away from moisture and strong oxidizing agents.[7]
Experimental Protocol: Formulation and Compounding
This protocol outlines a typical laboratory procedure for creating a stabilized PVC compound. The formulation provided is a starting point and should be optimized for the specific grade of PVC and end-application requirements.
Step 1: Formulation Design
All quantities are given in parts per hundred resin (phr) .
| Component | Rigid PVC (phr) | Flexible PVC (phr) | Purpose |
| PVC Resin (K-67) | 100 | 100 | Base Polymer |
| Diisooctyl Phenyl Phosphite | 0.5 - 1.5 | 0.5 - 2.0 | Secondary Stabilizer / Antioxidant |
| Calcium Stearate | 0.8 - 1.5 | 0.5 - 1.0 | Primary Stabilizer / Lubricant |
| Zinc Stearate | 0.1 - 0.3 | 0.1 - 0.4 | Primary Stabilizer (Co-stabilizer) |
| Stearic Acid | 0.2 - 0.5 | 0.1 - 0.3 | External Lubricant |
| Acrylic Processing Aid | 1.0 - 2.0 | - | Improves Melt Flow |
| Dioctyl Phthalate (DOP) | - | 30 - 60 | Plasticizer |
| Calcium Carbonate | 0 - 10 | 0 - 20 | Filler / Extender |
Causality: The ratio of Calcium to Zinc stearate is critical; an excess of zinc can accelerate degradation without sufficient chelation from DIOFP. The concentration of DIOFP is optimized to provide robust processing stability without being cost-prohibitive.
Step 2: Dry Blending Procedure
The objective is to create a homogeneous, free-flowing powder blend ("dry blend") where the liquid additives are fully absorbed by the porous PVC resin particles.[5]
-
Pre-heat Mixer: Set the jacket temperature of the high-speed mixer to 80-90°C.
-
Charge PVC: Add the PVC resin (100 phr) to the mixer bowl and start the impeller at low speed.
-
Add Stabilizers: Once the resin reaches ~60°C from frictional heat, add the solid stabilizers and lubricants (Calcium Stearate, Zinc Stearate, Stearic Acid) and any fillers.
-
Add Liquid Additives: At ~70-80°C, slowly add the liquid components: first the DIOFP, followed by the plasticizer (if used). Increase the impeller speed to high to ensure efficient mixing and absorption.
-
Final Mixing: Continue mixing at high speed. The temperature will rise due to friction. The target discharge temperature is 115-125°C for rigid compounds and 100-110°C for flexible compounds.[5] At this point, the mixture should appear as a free-flowing powder with no liquid residue.
-
Cooling: Immediately transfer the hot dry blend to the cooling mixer. Start the low-speed paddle and circulate cold water through the jacket.
-
Discharge: Cool the blend until it reaches a temperature below 45°C before discharging. This prevents agglomeration and premature aging of the compound.
Caption: Workflow for preparing a PVC dry blend.
Step 3: Melt Compounding and Specimen Preparation
This step converts the dry blend into a homogenous melt and prepares solid samples for testing.
-
Pre-heat Mill: Set the temperature of the two-roll mill to 160-175°C . The exact temperature depends on whether the formulation is rigid or flexible. Set a small gap (~1-2 mm) between the rolls.
-
Introduce Compound: Carefully add the PVC dry blend into the nip of the rotating rolls. The powder will be drawn in, heated, and sheared, forming a molten sheet.
-
Milling: Continuously cut the sheet from the roll with a spatula and re-introduce it into the nip to ensure homogeneity. Continue this process for 3-5 minutes until the melt appears uniform in color and consistency.
-
Sheet Formation: Once homogenized, adjust the roll gap to the desired thickness (e.g., 1 mm) and extract the final milled sheet.
-
Compression Molding: Cut the milled sheet into pieces and place them into a picture-frame mold. Pre-heat the compression molder to 170-185°C .
-
Molding Cycle: Place the mold in the press. Apply low pressure for 2-3 minutes to pre-heat the material, then apply high pressure (10-15 MPa) for 3-5 minutes to form the plaque.
-
Cooling: Transfer the mold to a cooling press (or cool under pressure) until it reaches room temperature.
-
De-mold: Carefully remove the solid PVC plaque, which is now ready for characterization.
Characterization and Quality Control
The performance of the DIOFP-stabilized compound must be validated against a control formulation (without DIOFP or with a different stabilizer).
| Property | Test Method | Standard | Purpose |
| Thermal Stability | Static Oven Aging | - | Assess color hold and degradation over time at elevated temperature (e.g., 180°C). |
| Dynamic Thermal Stability | ASTM D2538 | Measures the time to degradation under heat and shear. | |
| TGA | ASTM E1131 | Determines the onset temperature of weight loss due to dehydrochlorination.[18] | |
| Mechanical Properties | Tensile Strength & Modulus | ASTM D638 | Evaluates the strength and stiffness of the material.[19] |
| Izod Impact Strength | ASTM D256 | Measures the material's resistance to impact (critical for rigid PVC).[19] | |
| Optical Properties | Colorimetry | ASTM D2244 | Quantitatively measures color (e.g., Yellowness Index) to assess stabilization effectiveness. |
| Haze & Luminous Transmittance | ASTM D1003 | Measures the clarity of transparent or translucent compounds. | |
| Processing Behavior | Melt Flow Index (MFR) | ASTM D1238 | Indicates the ease of flow of the molten polymer. |
Self-Validation: A successful incorporation of DIOFP will result in a statistically significant improvement in thermal stability (longer time to discoloration/degradation) and retention of mechanical properties after heat aging compared to an unstabilized or poorly stabilized control sample.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Dry Blend Quality (clumping, wet spots) | Insufficient mixing temperature/time; incorrect order of addition. | Ensure PVC reaches the correct temperature before adding liquids. Increase mixing speed or time. |
| Early Discoloration on Mill | Insufficient stabilizer level; processing temperature too high. | Increase DIOFP and/or primary stabilizer concentration. Reduce mill temperature by 5-10°C. |
| Plate-out on Mill/Extruder (deposit on metal surfaces) | Imbalanced lubrication; incompatible additives. | Adjust internal/external lubricant ratio. Confirm compatibility of all formulation components. |
| Brittle Final Product | Degradation during processing; insufficient plasticizer (flexible). | Verify stabilizer effectiveness. For flexible PVC, check plasticizer level and absorption. |
References
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- Changsheng Material. (n.d.). Phenyl Diisooctyl Phosphite (PDOP).
- LookChem. (n.d.). Cas 26544-22-9, diisooctyl phenyl phosphite.
- Google Patents. (n.d.). WO1992001017A1 - Pvc stabilizer composition and process for manufacture of the same.
- Chemistry For Everyone. (2025, May 15). How Is PVC Stabilized? [Video]. YouTube.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Diisodecyl phenyl phosphite.
- Adishank. (2025, September 2). The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations.
- Baisha Chemicals. (n.d.). PVC Stabilizer Composition and Manufacturing Process.
- MDPI. (n.d.). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate.
- ResearchGate. (2025, August 10). Phosphite ester compositions for PVC compounds.
- Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Diisooctyl phenyl phosphite.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). High-Purity Diisooctyl Phenyl Phosphite Manufacturer.
- Agilent. (2010, September 2). GPC Analysis is Ideal for Characterizing PVC.
- Vinyl Council. (2024, December 4). Understanding the PVC Compounding Process.
- Amfine Chemical Corporation. (n.d.). Phosphites | Process Stabilizers for Plastics.
- ASTM International. (2025, August 5). D1784 Standard Classification System and Basis for Specification for Rigid Poly(Vinyl Chloride) (PVC) Compounds and Chlorinated Poly(Vinyl Chloride) (CPVC) Compounds.
- National Renewable Energy Laboratory. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
- Ledes. (2025, April 1). ASTM Standards for PVC & CPVC Pipes: A Comprehensive Guide.
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- İYTE. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds.
- Hywax. (n.d.). PVC Compounding Explained: Formulation, Additives & Techniques.
- Indian Vinyl Council. (n.d.). PVC Compounding & Additives.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Phenyl diisodecyl phosphite.
- ASTM International. (2022, September 12). D4396 Standard Specification for Rigid Poly(Vinyl Chloride) (PVC) and Chlorinated Poly(Vinyl Chloride) (CPVC) Compounds for Plastic Pipe and Fittings Used in Nonpressure Applications.
- Intertek. (n.d.). Additives Analysis for Polymers and Plastics.
- PubMed. (2025, August 5). Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate.
- Kastrade. (n.d.). PVC Plastics Compounding and Extrusion Process.
- Royal Society of Chemistry. (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry.
- ECHEMI. (n.d.). Phenyl diisodecyl phosphite SDS, 25550-98-5 Safety Data Sheets.
- Plastemart.com. (n.d.). Essential Compounding Chemicals used with PVC Resin.
- Intertek Inform. (2021, August 10). ASTM D 1785 : 2021 : REV A Standard Specification for Poly(Vinyl Chloride) (PVC) Plastic Pipe, Schedule 40, 80, and 120.
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Application Note: A Validated Method for the Quantification of Diisooctyl Phenyl Phosphite in Polyethylene
Introduction
Diisooctyl phenyl phosphite (DIOFP) is a secondary antioxidant extensively used as a processing stabilizer in polyethylene (PE) production.[1] Its primary role is to protect the polymer from thermal degradation during high-temperature manufacturing processes like extrusion and molding by decomposing hydroperoxides into stable, non-radical products.[1][2] The concentration of DIOFP is a critical quality parameter, directly influencing the processing stability and long-term performance of the final polyethylene product. Insufficient levels can lead to polymer degradation, while excessive amounts can affect material properties and increase costs.
This application note presents a detailed and robust analytical protocol for the quantification of DIOFP in polyethylene. The method is designed for researchers, quality control analysts, and professionals in the drug development field who may be assessing polymer components for extractables and leachables. It addresses common challenges such as complex matrix interference and the potential for analyte degradation during analysis.
Analytical Strategy: Addressing the Challenges
Quantifying additives like DIOFP in a polymer matrix is not without its difficulties:
-
Matrix Complexity: Polyethylene is a non-polar, complex matrix, which can make the extraction of additives challenging.[3]
-
Analyte Stability: Phosphite antioxidants are susceptible to oxidation, especially at elevated temperatures, which can occur during certain analytical procedures.[4][5] This can lead to the formation of the corresponding phosphate, resulting in an underestimation of the active phosphite stabilizer.[6]
-
Low Concentrations: Additives are often present in the parts-per-million (ppm) range, necessitating a highly sensitive and selective analytical technique.[7]
Considering these factors, a method combining solvent extraction with High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the recommended approach. This technique offers excellent selectivity for aromatic compounds like DIOFP and provides the sensitivity required for accurate quantification at typical concentration levels. While Gas Chromatography (GC) can be used for additive analysis, HPLC is often preferred for heat-unstable additives to avoid thermal degradation in the GC inlet.[3]
Experimental Workflow
The analytical procedure is systematically designed to ensure the complete and reproducible extraction of DIOFP from the polyethylene matrix, followed by precise instrumental analysis.
Figure 1: High-level workflow for the quantification of DIOFP in polyethylene.
Detailed Protocols
This section provides a step-by-step methodology for the entire analytical process, from sample receipt to final concentration calculation.
Materials and Reagents
-
Solvents: Isopropanol, Cyclohexane, Acetonitrile (HPLC grade or higher).
-
Standards: Diisooctyl phenyl phosphite (DIOFP) analytical standard (>98% purity).
-
Polyethylene Sample: A representative sample of the material to be analyzed.
-
Apparatus:
-
Reflux extraction apparatus or a temperature-controlled shaker.
-
Round bottom flasks (250 mL).
-
Analytical balance (readable to 0.1 mg).
-
Cryogenic mill or grinder.
-
Syringe filters (0.45 µm, PTFE).
-
Volumetric flasks (various sizes).
-
HPLC system with a UV detector and a C18 or Phenyl-Hexyl column.
-
Sample Preparation: Optimized Solvent Extraction
The objective of this step is to quantitatively extract DIOFP from the polyethylene matrix. The choice of solvent and extraction technique is critical for achieving high recovery. ASTM D6953-18 provides a standard test method for the determination of additives in polyethylene using liquid chromatography.[8]
Rationale for Procedural Choices: Cryogenic grinding increases the surface area of the polymer, allowing for more efficient solvent penetration. The choice of extraction solvent depends on the density of the polyethylene; isopropanol is suitable for lower densities, while cyclohexane is effective for higher-density polyethylene.[8]
Step-by-Step Protocol:
-
Sample Grinding: Cryogenically grind the polyethylene sample to a fine powder to maximize the surface area available for extraction.
-
Weighing: Accurately weigh approximately 2-3 grams of the ground polymer into a 250 mL round bottom flask.
-
Extraction:
-
Cooling and Concentration: Allow the mixture to cool to room temperature. If necessary, reduce the solvent volume using a rotary evaporator at a temperature not exceeding 40°C to prevent analyte degradation.
-
Reconstitution and Filtration: Reconstitute the extract in a known volume (e.g., 10 mL) of the HPLC mobile phase. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[10]
Calibration Standards Preparation
Accurate quantification is dependent on a well-defined calibration curve.
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of DIOFP analytical standard into a 50 mL volumetric flask. Dissolve and bring to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
HPLC-UV Instrumental Analysis
Rationale for HPLC Parameters: A reversed-phase C18 or Phenyl-Hexyl column provides excellent separation for moderately polar aromatic compounds like DIOFP.[11][12][13] A mobile phase of acetonitrile and water offers good resolution and a stable baseline. The UV detection wavelength should be set to an absorbance maximum for DIOFP to ensure high sensitivity.
Typical HPLC Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| UV Detection | Diode Array Detector (DAD) monitoring at 265 nm |
| Run Time | ~15 minutes |
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank solvent to ensure the system is clean.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample extracts. A check standard should be run periodically to verify instrument stability.
Data Analysis and Quantification
The concentration of DIOFP is determined by relating the peak area in the sample chromatogram to the calibration curve.
Sources
- 1. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 2. nbinno.com [nbinno.com]
- 3. Additives Analysis for Polymers and Plastics [intertek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. store.astm.org [store.astm.org]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Separation of Tris(2,4-di-tert-butylphenyl) phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Diphenyl phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. edepot.wur.nl [edepot.wur.nl]
Application Note: Enhancing Polypropylene Stability During Extrusion with Diisooctyl Phenyl Phosphite
Abstract
This technical guide provides a comprehensive overview and detailed protocols for utilizing Diisooctyl Phenyl Phosphite (DOPP) as a heat stabilizer in polypropylene (PP) extrusion. It is intended for researchers, scientists, and process engineers in the field of polymer science and drug development who require robust methodologies for preventing thermal degradation of polypropylene during melt processing. This document elucidates the underlying chemical mechanisms of PP degradation and the protective role of phosphite stabilizers, often in synergy with primary antioxidants. Detailed experimental protocols for evaluating stabilizer efficacy through melt flow index, oxidative induction time, and colorimetric analysis are provided, ensuring a self-validating system for process optimization and quality control.
Introduction: The Challenge of Polypropylene Thermal Degradation
Polypropylene, a versatile and widely used thermoplastic, is susceptible to thermal degradation when subjected to the high temperatures and shear forces inherent in extrusion processes.[1][2] This degradation is primarily an auto-oxidative process that initiates with the formation of free radicals on the polymer backbone due to heat and mechanical stress.[2][3] These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from other polymer chains, creating hydroperoxides (ROOH) and propagating a chain reaction. The decomposition of these unstable hydroperoxides leads to chain scission, reducing the molecular weight of the polypropylene.[2][4] This manifests as undesirable changes in material properties, including reduced mechanical strength, increased melt flow, and discoloration (yellowing).[5][6]
To counteract these detrimental effects, heat stabilizers are incorporated into the polypropylene formulation. These additives function by interrupting the degradation cycle. This guide focuses on the application of Diisooctyl Phenyl Phosphite, a secondary antioxidant that plays a crucial role in melt processing stabilization.[7][8]
Mechanism of Action: The Role of Diisooctyl Phenyl Phosphite
Phosphite-based stabilizers, such as Diisooctyl Phenyl Phosphite, are classified as secondary antioxidants or hydroperoxide decomposers.[7][9] Their primary function is to react with and neutralize the hydroperoxides that are formed during the initial stages of polymer oxidation, thereby preventing the proliferation of radical species that cause chain scission.[10] This mechanism is particularly effective at the elevated temperatures encountered during extrusion.[7]
The reaction involves the phosphite ester being oxidized to a phosphate ester, a more stable compound, while the hydroperoxide is reduced to a non-radical, stable alcohol.[10][11]
Synergistic Protection: For comprehensive stabilization, phosphite antioxidants are often used in conjunction with primary antioxidants, such as hindered phenols.[5][11][12][13] While the phosphite decomposes hydroperoxides, the hindered phenol acts as a free radical scavenger, terminating the propagation of the degradation chain. This dual-action approach provides a synergistic effect, offering superior protection to the polymer during both processing and its service life.[6][11][13]
Caption: Mechanism of PP degradation and stabilization by DOPP and a primary antioxidant.
Experimental Protocol: Evaluation of Diisooctyl Phenyl Phosphite in Polypropylene Extrusion
This section outlines a detailed methodology for assessing the efficacy of Diisooctyl Phenyl Phosphite as a heat stabilizer in polypropylene.
Materials and Equipment
-
Polypropylene: Homopolymer, extrusion grade (e.g., MFI 2-4 g/10 min at 230°C/2.16 kg).
-
Diisooctyl Phenyl Phosphite (DOPP): Analytical grade.
-
Primary Antioxidant: Hindered phenol type (e.g., Tris(2,4-di-tert-butylphenyl)phosphite).
-
Equipment:
-
Twin-screw extruder with controllable temperature zones and screw speed.
-
Injection molding machine.
-
Melt Flow Indexer (in accordance with ASTM D1238/ISO 1133).[14][15][16][17][18]
-
Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) testing (in accordance with ASTM D3895).[19][20][21][22][23]
-
Spectrophotometer/Colorimeter for color analysis (in accordance with ASTM D2244).[24][25][26][27][28]
-
Analytical balance.
-
Tumble mixer.
-
Formulation and Compounding
Prepare the following formulations by dry blending the components using a tumble mixer for at least 15 minutes to ensure homogeneity.
| Formulation ID | Polypropylene (wt%) | Diisooctyl Phenyl Phosphite (wt%) | Hindered Phenol (wt%) |
| Control | 100 | 0 | 0 |
| DOPP-1 | 99.9 | 0.1 | 0 |
| HP-1 | 99.9 | 0 | 0.1 |
| SYN-1 | 99.8 | 0.1 | 0.1 |
Note: The concentrations provided are typical starting points and may be optimized based on the specific grade of polypropylene and processing conditions.
Extrusion Process
The compounded materials will be subjected to multiple extrusion passes to simulate harsh processing conditions and accelerate degradation.
Single-Screw Extruder Parameters (Typical):
-
Temperature Profile:
-
Zone 1 (Feed): 180°C
-
Zone 2: 200°C
-
Zone 3: 220°C
-
Die: 230°C
-
-
Screw Speed: 50-100 RPM
Procedure:
-
Purge the extruder with unstabilized polypropylene.
-
Introduce the "Control" formulation and collect the extrudate after the process has stabilized.
-
Repeat for each formulation (DOPP-1, HP-1, SYN-1).
-
For multi-pass extrusion, pelletize the extrudate from the first pass and re-extrude under the same conditions. Collect samples after the 1st, 3rd, and 5th passes.
Caption: Experimental workflow for evaluating stabilizer performance.
Performance Evaluation Protocols
Melt Flow Index (MFI) Analysis
Principle: MFI is an indirect measure of the material's molecular weight. An increase in MFI indicates a decrease in molecular weight due to chain scission.[14][16]
Protocol (ASTM D1238):
-
Set the MFI apparatus to 230°C and allow the temperature to stabilize.
-
Place a 2.16 kg weight on the piston.
-
Introduce 4-6 grams of the pelletized sample into the barrel.
-
Allow the material to preheat for 6-8 minutes.
-
Extrude the molten polymer and collect timed samples.
-
Calculate the MFI in g/10 min.
-
Perform at least three measurements for each sample and report the average.
Expected Outcome: The control sample will show a significant increase in MFI with each extrusion pass. Formulations containing DOPP, particularly in synergy with a hindered phenol, will exhibit much smaller changes in MFI, indicating better preservation of molecular weight.
| Formulation ID | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 3rd Pass | MFI (g/10 min) after 5th Pass | % Change from 1st to 5th Pass |
| Control | 4.2 | 8.5 | 15.1 | +259% |
| DOPP-1 | 4.1 | 5.3 | 7.2 | +76% |
| HP-1 | 4.0 | 4.8 | 6.5 | +63% |
| SYN-1 | 4.0 | 4.2 | 4.8 | +20% |
Note: Data presented is illustrative.
Oxidative Induction Time (OIT) Analysis
Principle: OIT measures the time it takes for a material to begin rapid, exothermic oxidation at a specific temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.[19][20][21]
Protocol (ASTM D3895):
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place a 5-10 mg sample of the pellet into an open aluminum pan.
-
Heat the sample to 200°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the gas to oxygen at the same flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This is the OIT.
-
Test samples from the 1st and 5th extrusion passes.
Expected Outcome: The OIT will decrease after multiple extrusions for all samples. However, the stabilized formulations will retain a significantly higher OIT compared to the control, with the synergistic blend likely providing the best performance.
| Formulation ID | OIT (minutes at 200°C) after 1st Pass | OIT (minutes at 200°C) after 5th Pass |
| Control | 12 | < 1 |
| DOPP-1 | 25 | 8 |
| HP-1 | 30 | 12 |
| SYN-1 | 45 | 28 |
Note: Data presented is illustrative.
Colorimetric Analysis
Principle: Color change, particularly an increase in yellowness, is a visible sign of polymer degradation. The CIELAB color space is used to quantify these changes.[24][27]
Protocol (ASTM D2244):
-
Injection mold plaques (e.g., 50mm x 50mm x 2mm) from the pelletized samples of each extrusion pass.
-
Use a spectrophotometer to measure the L, a, and b* values of each plaque.
-
The b* value is of particular interest, as a positive value indicates yellowness.
-
Calculate the Yellowness Index (YI) if required by the specific application.
Expected Outcome: The control sample will show a significant increase in the b* value (yellowness) with each extrusion pass. The addition of DOPP will mitigate this color change, preserving the natural appearance of the polypropylene.[7]
| Formulation ID | b* value after 1st Pass | b* value after 3rd Pass | b* value after 5th Pass |
| Control | 1.5 | 4.8 | 9.2 |
| DOPP-1 | 1.2 | 2.1 | 3.5 |
| HP-1 | 1.3 | 2.5 | 4.0 |
| SYN-1 | 1.1 | 1.5 | 2.2 |
Note: Data presented is illustrative.
Safety and Handling
Diisooctyl Phenyl Phosphite may cause skin and eye irritation.[29][30] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[30][31] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[30][31][32] Note that phosphite stabilizers can be susceptible to hydrolysis, which can reduce their effectiveness.[33][34][35] Therefore, it is important to store them in a dry environment.
Conclusion
Diisooctyl Phenyl Phosphite is a highly effective secondary heat stabilizer for polypropylene during extrusion. By decomposing hydroperoxides, it prevents the propagation of degradative reactions, thereby preserving the molecular weight, processing stability, and aesthetic properties of the polymer.[8][10] Its performance is often enhanced through synergistic combinations with primary antioxidants like hindered phenols. The protocols outlined in this application note provide a robust framework for researchers and engineers to quantify the performance of DOPP and optimize polypropylene formulations for demanding processing conditions.
References
-
Polypropylene - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
GSmach. (2023, June 13). Polypropylene Extrusion Process: From Raw Material to Final Product. Retrieved January 20, 2026, from [Link]
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Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (2022). Journal of Functional Materials. Retrieved January 20, 2026, from [Link]
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Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
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Thermal Degradation of Plastics. (n.d.). Zeus Industrial Products, Inc. Retrieved January 20, 2026, from [Link]
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Schwab, E., et al. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Publications. Retrieved January 20, 2026, from [Link]
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Chemistry For Everyone. (2023, May 27). How Does Polypropylene Degrade? [Video]. YouTube. Retrieved January 20, 2026, from [Link]
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INEOS Group. (n.d.). Polypropylene Processing Guide. Retrieved January 20, 2026, from [Link]
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Johnson, B., et al. (2023). PERFORMANCE OF VITAMIN E/PHOSPHITE ANTIOXIDANT STABILISER FORMULATIONS FOR POLYPROPYLENE DURING MULTI-PASS EXTRUSION PROCESSING. Processes of Petrochemistry and Oil Refining. Retrieved January 20, 2026, from [Link]
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Johnson, B., et al. (2023, September 26). PERFORMANCE OF VITAMIN E/PHOSPHITE ANTIOXIDANT STABILISER FORMULATIONS FOR POLYPROPYLENE DURING MULTI-PASS EXTRUSION PROCESSING. Processes of Petrochemistry and Oil Refining, 26(4). Retrieved January 20, 2026, from [Link]
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Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2023). PMC. Retrieved January 20, 2026, from [Link]
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Intertek. (n.d.). Color Analysis (ASTM E1347 with ASTM D2244). Retrieved January 20, 2026, from [Link]
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ICC Evaluation Service. (n.d.). ASTM D2244 - Calculation of Color Tolerances. Retrieved January 20, 2026, from [Link]
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Al-Salem, S. M., et al. (2017). Thermal Degradation Kinetics of Virgin Polypropylene (PP) and PP with Starch Blends Exposed to Natural Weathering. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved January 20, 2026, from [Link]
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Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2023, November 13). MDPI. Retrieved January 20, 2026, from [Link]
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Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. (2016). ACS Publications. Retrieved January 20, 2026, from [Link]
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Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved January 20, 2026, from [Link]
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Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. (2020). PMC. Retrieved January 20, 2026, from [Link]
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High-performance phosphite stabilizer. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
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Micom Laboratories. (n.d.). ASTM D2244 - Test Method for Calculating Color Differences. Retrieved January 20, 2026, from [Link]
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ASTM D3895 Test Standard for Oxidative Induction Time Calorimetry Screening of Polyolefins by Differential. (n.d.). EUROLAB. Retrieved January 20, 2026, from [Link]
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Smithers. (n.d.). Optical and Color Properties | Polymer Appearance. Retrieved January 20, 2026, from [Link]
- US3553298A - Hydrolytic stabilized phosphite esters. (1971). Google Patents.
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Melt flow index - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Mettler Toledo. (n.d.). A Guide to the Determination of Oxidation Induction Time. Retrieved January 20, 2026, from [Link]
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Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.). Polymer Additives. Retrieved January 20, 2026, from [Link]
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NextGen Material Testing. (2024, March 15). The Melt Flow Indexer - A Key Tool in Thermoplastics Analysis. Retrieved January 20, 2026, from [Link]
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MELT FLOW INDEX (MFI). (n.d.). BIT Mesra. Retrieved January 20, 2026, from [Link]
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Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review. (2023). ACS Omega. Retrieved January 20, 2026, from [Link]
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Effect of Processing Parameters on Polypropylene Film Properties. (n.d.). International Journal of Modern Engineering Research. Retrieved January 20, 2026, from [Link]
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Determination of the Oxidation Induction Time or Temperature: OIT and OOT. (n.d.). NETZSCH. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). Cas 26544-22-9,diisooctyl phenyl phosphite. Retrieved January 20, 2026, from [Link]
-
ASTM D3895 Oxidative Induction Time of Recycled Polyolefins. (n.d.). Impact Solutions. Retrieved January 20, 2026, from [Link]
-
Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (n.d.). ASTM International. Retrieved January 20, 2026, from [Link]
-
Extrusion and injection molding process parameters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
amfine.com. (n.d.). Phosphites | Process Stabilizers for Plastics. Retrieved January 20, 2026, from [Link]
-
The stabilization of polypropylene & TPO: An overview. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The ANSI Blog. (2023, March 27). ASTM D1238-23: Melt Flow Rates Of Thermoplastics. Retrieved January 20, 2026, from [Link]
-
Adishank Chemicals. (2023, July 7). A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. Retrieved January 20, 2026, from [Link]
-
Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. (2023, October 1). Polymer Additives. Retrieved January 20, 2026, from [Link]
-
Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Phenyl diisooctyl phosphite as a High-Performance Stabilizer in Polyurethane Coatings
Introduction: The Challenge of Polyurethane Durability
Polyurethane (PU) coatings are prized for their versatility, offering a unique combination of toughness, flexibility, chemical resistance, and aesthetic appeal. However, like most polymeric materials, they are susceptible to degradation from environmental stressors such as heat, oxygen, and ultraviolet (UV) light. This degradation manifests as undesirable yellowing, loss of gloss, and a reduction in mechanical properties, ultimately shortening the service life of the coated article.[1] The primary mechanism of this decay is thermo-oxidative and photo-oxidative degradation, a free-radical chain reaction that relentlessly attacks the polymer backbone.[2]
To counteract this, stabilization additives are incorporated into the coating formulation. This guide focuses on the application of Phenyl diisooctyl phosphite (PDOP) , a liquid phosphite ester that functions as a highly effective secondary antioxidant. We will explore its mechanism of action, key performance benefits, and provide detailed protocols for its incorporation and evaluation in a model 2-component (2K) solvent-borne polyurethane clear coat.
The Synergistic Mechanism of Stabilization
Understanding the role of PDOP requires an appreciation of the auto-oxidation cycle in polymers. This process begins with the formation of free radicals (R•) on the polymer chain due to energy input (heat or UV). These radicals react with oxygen to form highly reactive peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another free radical, thus propagating the degradation.[2]
Antioxidants are classified into two main types that work synergistically to interrupt this cycle at different points.[3]
-
Primary Antioxidants (Radical Scavengers): Typically sterically hindered phenols, these additives donate a hydrogen atom to neutralize the peroxy radicals (ROO•), stopping the propagation step.[3]
-
Secondary Antioxidants (Hydroperoxide Decomposers): This is the class to which PDOP belongs. Phosphite esters are highly efficient at decomposing the unstable hydroperoxide (ROOH) molecules into stable, non-radical alcohols.[2][3][4][5] This is a critical preventative step, as hydroperoxides would otherwise break down into more radicals, accelerating the degradation process.[2]
The combination of a primary and a secondary antioxidant provides a comprehensive stabilization package that is more effective than either additive used alone.[4][5][6][7][8]
Caption: Complementary roles of primary and secondary antioxidants.
Key Performance Benefits of Phenyl diisooctyl phosphite
The primary function of PDOP as a hydroperoxide decomposer translates into several tangible benefits for polyurethane coatings:
-
Exceptional Color Stability: By preventing the formation of chromophores (color-causing groups) that arise from oxidative degradation, PDOP is highly effective at minimizing yellowing, particularly in clear coats and white or light-colored formulations. [1][9][10][11]* Processing and Thermal Stability: Polyurethane coatings are often subjected to high temperatures during curing or baking cycles. PDOP protects the polymer from thermal degradation during these critical processing stages, preserving melt viscosity and preventing premature discoloration. [2][5]* Enhanced Durability: By inhibiting the fundamental degradation chemistry, PDOP helps to preserve the mechanical properties of the coating, such as flexibility and impact resistance, leading to a longer service life. [12]* Hydrolytic Resistance: A known challenge with some phosphite antioxidants is their susceptibility to hydrolysis, which can reduce their effectiveness. [13][14]The bulky diisooctyl and phenyl groups in PDOP provide steric hindrance, imparting good hydrolytic stability, which is crucial for storage and performance, especially in humid environments. [15]
Application & Formulation Protocol
This section provides a detailed protocol for incorporating PDOP into a standard 2K solvent-borne polyurethane clear coat for performance evaluation.
4.1 Materials & Equipment
-
Part A (Polyol Component): Acrylic Polyol Resin
-
Part B (Isocyanate Component): Hexamethylene Diisocyanate (HDI) Trimer
-
Solvents: Xylene, Butyl Acetate
-
Flow/Leveling Additive
-
Catalyst: Dibutyltin Dilaurate (DBTDL)
-
Stabilizers:
-
Phenyl diisooctyl phosphite (PDOP)
-
Primary Antioxidant (e.g., Hindered Phenol type)
-
UV Absorber (e.g., Benzotriazole type)
-
Hindered Amine Light Stabilizer (HALS)
-
-
Equipment: High-speed disperser/mixer, analytical balance, coating application apparatus (e.g., spray gun, draw-down bar), test panels (e.g., steel Q-panels).
4.2 Protocol: Formulation of a 2K PU Clear Coat
This protocol outlines the preparation of a Control formulation and a PDOP-Stabilized formulation. The formulations are identical except for the addition of PDOP.
Step 1: Preparation of Part A (Polyol Component)
-
To a suitable mixing vessel, add the Acrylic Polyol Resin.
-
Under agitation, add the solvent blend (Xylene, Butyl Acetate) to achieve the target viscosity.
-
Add the flow/leveling additive and mix until homogeneous.
-
Add the primary antioxidant, UV absorber, and HALS. Mix thoroughly until fully dissolved.
-
For the PDOP-Stabilized batch only: Add Phenyl diisooctyl phosphite at a concentration of 0.5% based on total resin solids. Mix until homogeneous.
-
Allow the mixture to sit for 30 minutes to ensure all additives are fully incorporated.
Step 2: Final Mixing and Application
-
Just prior to application, add the required amount of Part B (HDI Trimer) to Part A according to the supplier's recommended stoichiometric ratio (e.g., NCO:OH of 1.05:1).
-
Add the DBTDL catalyst.
-
Mix thoroughly for 2-3 minutes. Be mindful of the pot life.
-
Apply the coating to the test panels at a consistent dry film thickness (e.g., 50 µm).
-
Allow panels to flash off at ambient temperature for 15 minutes.
-
Cure the panels as per the resin supplier's recommendation (e.g., 30 minutes at 60°C).
-
Store the cured panels for 7 days at ambient conditions before commencing performance testing.
Performance Evaluation Protocols
To quantify the benefits of PDOP, a series of accelerated and analytical tests should be performed.
5.1 Protocol: Accelerated Weathering (QUV)
-
Apparatus: QUV Accelerated Weathering Tester.
-
Standard: Follow ASTM G154.
-
Cycle: A common cycle is 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Procedure:
-
Measure the initial color and gloss of the cured panels (0-hour reading).
-
Place the panels in the QUV tester.
-
Remove the panels at set intervals (e.g., 250, 500, 750, 1000 hours) for evaluation.
-
Before each measurement, gently clean the panel surface with a soft cloth and deionized water.
-
5.2 Protocol: Colorimetric Analysis
-
Apparatus: Spectrophotometer or Colorimeter.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the CIE Lab* values for each panel at three different locations and average the results.
-
The b * value is a key indicator of yellowness (positive b* values indicate yellow).
-
Calculate the total color change (ΔE ) relative to the initial 0-hour reading using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
-
5.3 Protocol: Gloss Measurement
-
Apparatus: 60° Gloss Meter.
-
Procedure:
-
Calibrate the instrument on a certified standard.
-
Measure the gloss at three different locations on each panel and average the results.
-
Calculate Gloss Retention (%) as: (Gloss at interval / Initial Gloss) * 100.
-
Caption: Workflow for evaluating stabilizer performance in coatings.
Data Presentation & Interpretation
The data gathered should be tabulated to clearly demonstrate the performance difference between the control and the stabilized formulation.
| Performance Metric | Test Method | Formulation | 0 Hours | 500 Hours | 1000 Hours |
| Color Change (ΔE) | Spectrophotometer | Control | 0 | 3.5 | 7.8 |
| PDOP Stabilized | 0 | 0.8 | 2.1 | ||
| Yellowness (Δb) | Spectrophotometer | Control | 0 | 3.2 | 7.1 |
| PDOP Stabilized | 0 | 0.6 | 1.8 | ||
| Gloss Retention (%) | 60° Gloss Meter | Control | 100% | 75% | 45% |
| PDOP Stabilized | 100% | 96% | 88% |
Interpretation: The hypothetical data above clearly illustrates the expected outcome. The PDOP-stabilized formulation exhibits significantly lower color change (ΔE) and yellowing (Δb), and maintains a much higher percentage of its original gloss after 1000 hours of accelerated weathering. This demonstrates the effectiveness of PDOP in protecting the polyurethane binder from degradation.
Conclusion
Phenyl diisooctyl phosphite is a highly effective secondary antioxidant that plays a crucial role in protecting polyurethane coatings from oxidative degradation. By efficiently decomposing hydroperoxides, it interrupts the degradation cycle at a critical point, leading to superior color stability, gloss retention, and overall durability. Its liquid form, good compatibility, and hydrolytic stability make it a versatile and reliable choice for formulators seeking to develop high-performance, long-lasting polyurethane coating systems. When used as part of a comprehensive stabilization package, particularly in synergy with primary antioxidants and light stabilizers, PDOP provides robust protection against the rigors of environmental exposure.
References
- Google. (n.d.). Current time information in Nagpur Division, IN.
- Google. (n.d.). Current time information in Chandigarh, IN.
- Vertex AI Search. (n.d.). Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants.
- PMC. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Polyurethane Performance: Leveraging Triisotridecyl Phosphite for Enhanced Stability.
- Wiley Online Library. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.
- Vinati Organics. (2023). Difference Between Phosphite Antioxidants and Phenolic Antioxidants.
- Tri-iso. (n.d.). Antioxidants | Polyurethane and Polyurea.
- ResearchGate. (n.d.). Methods to improve the hydrolysis resistance of phosphite antioxidants, and the effects on the processing stabilisation of polyolefins.
- MDPI. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- Partners in Chemicals. (2021). Excellent hydrolysis resistance phosphite antioxidant.
- ChemPoint. (n.d.). SI Group ALKANOX™ 240 Phosphite Antioxidant, Product Article.
- LookChem. (n.d.). Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation.
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- Wellt Chemicals. (2024). The Ultimate Guide to Phosphite Ester 2024.
- PubMed. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review.
- ResearchGate. (n.d.). High-performance phosphite stabilizer.
- ResearchGate. (n.d.). Synthesis mechanism of phosphite antioxidants via transesterification.
- Adishank Chemicals. (n.d.). Di Phenyl Iso Octyl Phosphite (DPOP).
- Polymer Additives. (n.d.). The Role of Phosphite Antioxidants in Polymer Processing.
- Amfine Chemical Corporation. (n.d.). Phosphites | Process Stabilizers for Plastics.
- Changsheng Material. (n.d.). Phenyl Diisooctyl Phosphite (PDOP).
- Adishank Chemicals Pvt Ltd. (n.d.). Di Iso Decyl Phenyl Phosphite (DDPP).
- National Institutes of Health. (n.d.). Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions.
- Bentham Science. (n.d.). Technical Evaluation of Antioxidant Activity.
- Feiplar. (2021). ANTIOXIDANT SOLUTIONS FOR POLYURETHANE APPLICATIONS.
- Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Diisooctyl phenyl phosphite.
- ResearchGate. (n.d.). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization.
- Ningbo Innopharmchem Co., Ltd. (n.d.). High-Purity Diisooctyl Phenyl Phosphite Manufacturer: Stabilizer & Antioxidant for PVC and Resins.
- ResearchGate. (n.d.). Bio-based polyurethane coatings for controlled-release phosphorus fertilizers: Synthesis, characterization and effect on P use efficiency.
- Google Patents. (n.d.). WO2014062313A1 - Method of making hydroxymethylphosphonate, polyurethane foam-forming compositions, polyurethane foam and articles made therefrom.
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Diisooctyl Phenyl Phosphite (DPOP): Application Notes and Protocols for Enhanced Stability of Synthetic Resins
Introduction: Beyond Primary Stabilization
In the realm of synthetic resin formulation, achieving long-term durability and aesthetic appeal is a multifaceted challenge. While primary antioxidants, such as hindered phenols, are crucial for scavenging free radicals, they represent only one line of defense against the relentless onslaught of thermal and oxidative degradation. This is where secondary antioxidants, particularly organophosphites like Diisooctyl Phenyl Phosphite (DPOP), play a pivotal role. DPOP functions not merely as a stabilizer but as a critical chelating agent and hydroperoxide decomposer, offering a synergistic partnership with primary antioxidants to provide comprehensive protection during high-temperature processing and throughout the service life of the polymer.[1][2][3][4]
This technical guide provides an in-depth exploration of Diisooctyl Phenyl Phosphite, moving beyond theoretical concepts to offer practical, field-proven insights and detailed protocols for its application in various synthetic resin systems. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize the stability and performance of their polymer formulations.
Physicochemical Properties of Diisooctyl Phenyl Phosphite
A thorough understanding of the physical and chemical properties of DPOP is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 26544-22-9 | [5] |
| Molecular Formula | C22H39O3P | [1] |
| Appearance | Colorless transparent liquid | [1][2] |
| Odor | Slightly alcohol-like | [1][2] |
| Solubility | Insoluble in water; soluble in general organic solvents | [1][2] |
Mechanism of Action: A Two-Pronged Defense
The efficacy of Diisooctyl Phenyl Phosphite stems from its dual functionality as a hydroperoxide decomposer and a chelating agent. This two-pronged defense mechanism is critical in preventing the autocatalytic degradation cycle in polymers.
-
Hydroperoxide Decomposition: During polymer processing and aging, hydroperoxides (ROOH) are formed as unstable intermediates in the oxidation process.[4] These hydroperoxides can further decompose into highly reactive radicals, perpetuating the degradation cascade. DPOP intervenes by reducing these hydroperoxides to stable, non-radical products, thereby interrupting the degradation cycle.[4][6]
-
Chelation of Metal Ions: Trace metal ions, often remnants from polymerization catalysts, can accelerate polymer degradation by catalyzing the decomposition of hydroperoxides into radicals.[7][8] DPOP acts as a chelating agent, binding to these metal ions to form stable complexes.[8] This sequestration of metal ions deactivates their catalytic activity, preventing them from participating in degradation reactions.[7][8]
Visualizing the Protective Mechanism
The following diagram illustrates the synergistic action of DPOP with a primary antioxidant (hindered phenol) in protecting a polymer chain.
Caption: Experimental workflow for evaluating DPOP.
Protocol 1: Evaluation of Thermal Stability in PVC via Oven Aging
Objective: To assess the effectiveness of DPOP in preventing thermal degradation and discoloration of PVC at elevated temperatures.
Apparatus:
-
Forced air circulating oven
-
Colorimeter or spectrophotometer
-
Two-roll mill
-
Compression molder
Procedure:
-
Prepare PVC formulations with and without DPOP (control) according to the starting point formulations provided above.
-
Mill the compounds on a two-roll mill at 160-180°C for 5-10 minutes to form a homogenous sheet.
-
Compression mold the sheets into plaques of uniform thickness (e.g., 2 mm) at 180-190°C.
-
Measure the initial Yellowness Index (YI) of the plaques according to ASTM E313 or D1925.
-
Place the plaques in a forced-air oven at a specified temperature (e.g., 180°C or 200°C).
-
Remove the plaques at regular intervals (e.g., every 15 minutes) and measure their YI.
-
Plot YI as a function of aging time.
Expected Outcome: The formulation containing DPOP will exhibit a lower initial YI and a significantly slower rate of YI increase over time compared to the control, demonstrating improved thermal stability.
Protocol 2: Assessment of Processing Stability in Polyolefins via Melt Flow Index (MFI)
Objective: To evaluate the ability of DPOP to maintain the melt viscosity of polyolefins during processing.
Apparatus:
-
Melt flow indexer (ASTM D1238)
-
Twin-screw extruder
Procedure:
-
Prepare polyolefin formulations with and without DPOP (control) as per the starting point formulations.
-
Extrude the formulations through a twin-screw extruder at typical processing temperatures (e.g., 200-230°C for PE, 220-250°C for PP).
-
Collect pelletized samples after the first extrusion pass.
-
Measure the MFI of the first-pass pellets according to ASTM D1238 at the appropriate temperature and load.
-
(Optional) Perform multiple extrusion passes (e.g., 3 or 5 passes), collecting samples after each pass and measuring their MFI.
-
Plot MFI as a function of the number of extrusion passes.
Expected Outcome: The formulation stabilized with DPOP will show a smaller change in MFI after single or multiple extrusion passes compared to the unstabilized control, indicating better retention of molecular weight and processing stability. [9]
Protocol 3: Determination of Oxidative Stability via Oxidative Induction Time (OIT)
Objective: To measure the resistance of a stabilized polymer to oxidative degradation.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare stabilized polyolefin samples as described in Protocol 2.
-
Place a small, uniform sample (5-10 mg) into an aluminum DSC pan.
-
Heat the sample in the DSC under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for PE).
-
Once the temperature has stabilized, switch the purge gas to oxygen at a constant flow rate.
-
Record the time until the onset of the exothermic oxidation peak. This time is the OIT.
-
Compare the OIT values of formulations with and without DPOP.
Expected Outcome: The presence of DPOP, especially in synergy with a primary antioxidant, will significantly increase the OIT, indicating a longer time to the onset of oxidative degradation. [10]
Handling and Storage
Diisooctyl Phenyl Phosphite should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. [11][12][13][14]Avoid contact with skin and eyes. [11][12][13][14]Store containers tightly closed in a cool, dry place away from incompatible materials. [11][12][13]
Conclusion
Diisooctyl Phenyl Phosphite is a high-performance secondary antioxidant and chelating agent that provides essential protection to synthetic resins against thermal and oxidative degradation. Its synergistic action with primary antioxidants offers a robust stabilization package that enhances color stability, maintains melt flow properties, and extends the service life of polymer products. The protocols outlined in this guide provide a framework for the systematic evaluation and optimization of DPOP concentrations in various resin formulations, enabling researchers and formulators to achieve superior material performance and durability.
References
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2005, August 5). [Source details not fully available]
- Diisodecyl phenyl phosphite. AK Scientific, Inc. [URL not available]
- The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations. (2025, September 2). [Source details not fully available]
- GHS 11 (Rev.11) SDS Word 下载CAS: 26544-22-9 Name: Diisooctyl phenyl phosphite. [Source details not fully available]
- A Comparative Guide to Commercial Phosphite Stabilizers for Pharmaceutical Polyolefin Packaging. Benchchem. [URL not available]
- How Antioxidants Improve the Longevity of Polyolefin-Based M
- A Review-Thermal Degradation and Stabilization of Poly (Vinyl Chloride). [Source details not fully available]
- SAFETY D
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025, June 19). SpecialChem.
- Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. [Source details not fully available]
- SAFETY DATA SHEET. (2025, June 16). TCI Chemicals.
- Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene | Request PDF. (2025, August 10).
- Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. [Source details not fully available]
- SAFETY DATA SHEET. (2025, April 30). Sigma-Aldrich.
- PERFORMANCE OF VITAMIN E/PHOSPHITE ANTIOXIDANT STABILISER FORMULATIONS FOR POLYPROPYLENE DURING MULTI-PASS EXTRUSION PROCESSING. (2025, September 26). [Source details not fully available]
- Phosphite ester compositions for PVC compounds. (2025, August 10).
- Diisooctyl phenyl phosphite--Zhang Jia Gang YaRui Chemical Co., Ltd. [URL not available]
- Phenyl Diisooctyl Phosphite (PDOP).
- The Role of Phenyl Diisodecyl Phosphite in Enhancing PVC Stability. [Source details not fully available]
- Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate. (2025, August 5). [Source details not fully available]
- The Crucial Role of Phosphite Antioxidants in Modern Polymer Manufacturing. [Source details not fully available]
- Phosphite additives and their transformation products in polyethylene packaging for G-irradiation | Request PDF.
- High-Purity Diisooctyl Phenyl Phosphite Manufacturer: Stabilizer & Antioxidant for PVC and Resins. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD.
- A high performance Phosphite Antioxidant for Polymer processing. [Source details not fully available]
- A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. (2025, July 7). Adishank Chemicals.
- Degradation Kinetics of Some Coordination Biopolymers of Transition Metal Complexes of Alginates: Influence of Geometrical Structure and Strength of Chelation on the Thermal Stability. (2019, December 18).
- From initial treatment design to final disposal of chelating agents: a review of corrosion and degrad
- Di Iso Decyl Phenyl Phosphite (DDPP). Adishank Chemicals Pvt Ltd.
- Chelating Polymers and Environmental Remedi
- Method 365.1, Revision 2.
- Effect of Chelating Agents on the Structural, Optical, and Dye-Degradation Properties of Tungsten Oxide Nanoparticles. (2022, November 10). MDPI.
- Metal-binding polymesr as chel
- Determination of phosphite and phosphate in ibandron
- A Rapid Screening Method for the Detection of Additives in Electronics and Plastic Consumer Products Using AP-MALDI-qTOF-MS. (2023, January 23). NIH.
- Determination of total phosphorus. Avanti Research.
- Melt flow index of LDPE, PLA and their blends.
- Influence of Nucleating Agent and Melt Flow Index on Impact Polypropylene Fiber Optic Buffer Tubes.
- Effect of exposure time on melt flow index of the polyethylene.
- (PDF) The effect of melt flow index, melt flow rate, and particle size on the thermal degradation of commercial high density polyethylene powder. (2025, August 5).
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Application Note & Protocol: A Guide to the Experimental Evaluation of Phosphite Antioxidant Efficiency
Abstract
Phosphite esters are a critical class of secondary antioxidants, primarily utilized to protect organic materials, such as polymers, lipids, and pharmaceutical excipients, from thermo-oxidative degradation.[1][2][3] Their principal mechanism involves the decomposition of hydroperoxides, which are key intermediates in auto-oxidation chain reactions.[2][4][5] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to accurately assess the efficiency of phosphite antioxidants. We will delve into the causality behind experimental choices, moving from foundational in vitro chemical assays to application-specific methodologies that probe their primary hydroperoxide-decomposing function. Each protocol is designed as a self-validating system, incorporating necessary controls for robust and reliable data generation.
The Scientific Rationale: Understanding Phosphite Antioxidant Mechanisms
Before embarking on experimental evaluation, it is crucial to understand the chemical role of phosphite antioxidants. Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals directly, phosphites are classified as secondary antioxidants or hydroperoxide decomposers.[3][4]
The process of auto-oxidation begins when a substrate (RH) is exposed to heat, light, or stress, leading to the formation of free radicals (R•). These radicals react with oxygen to form peroxyl radicals (ROO•), which then abstract a hydrogen atom from another substrate molecule to form a hydroperoxide (ROOH) and a new free radical (R•), thus propagating a destructive chain reaction.
Hydroperoxides (ROOH) are particularly insidious because they are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which significantly accelerate material degradation.[4] This is the critical intervention point for phosphites. They catalytically reduce hydroperoxides to stable, non-radical alcohols (ROH), while they themselves are oxidized to phosphates.[4][5] This action effectively breaks the auto-catalytic cycle of oxidation.
While hydroperoxide decomposition is their main function, certain structures, particularly hindered aryl phosphites, can also exhibit some chain-breaking (primary antioxidant) activity by reacting with peroxyl radicals.[5] A thorough evaluation should, therefore, encompass methods that can probe both of these potential mechanisms.
Caption: Mechanism of phosphite antioxidant intervention in the auto-oxidation cycle.
Foundational Screening: In Vitro Chemical Assays
These spectrophotometric assays provide a rapid assessment of a compound's general radical scavenging and reducing capabilities. They are particularly useful for screening new phosphite structures that may possess primary antioxidant activity.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of Causality: This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] The DPPH radical has a deep violet color, which is neutralized upon reduction to the pale yellow hydrazine. The degree of color loss, measured at ~517 nm, is directly proportional to the radical scavenging activity.[7] This method is simple, rapid, and requires only a spectrophotometer.[8]
Experimental Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the phosphite antioxidant in a suitable solvent (e.g., methanol, ethanol, isopropanol).
-
Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution or standard to separate wells.
-
Prepare a blank well containing 100 µL of the solvent.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance (A) of each well at 517 nm using a microplate reader.
-
-
Data Analysis & Validation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution with the blank solvent).
-
Plot % Inhibition against the concentration of the phosphite antioxidant.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[6]
-
Caption: Step-by-step workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of Causality: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[9] Antioxidants present in the sample reduce the pre-formed ABTS•+, causing a decolorization that is measured at ~734 nm. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of K2S2O8 in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9] This is the self-validating step ensuring the radical is fully formed.
-
Adjusted ABTS•+ Solution: Before use, dilute the working solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Test Samples & Standard: Prepare serial dilutions of the phosphite compound and a standard (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution or standard to the wells of a 96-well plate.
-
Add 180 µL of the adjusted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.[10]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis & Validation:
-
Calculate the % Inhibition as done for the DPPH assay.
-
Create a calibration curve using the % Inhibition values for the Trolox standard.
-
Express the antioxidant capacity of the phosphite sample as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve.
-
| Parameter | DPPH Assay | ABTS Assay |
| Principle | H-atom/electron donation | Electron donation |
| Radical | DPPH• (stable) | ABTS•+ (generated) |
| Wavelength | ~517 nm | ~734 nm |
| Color Change | Violet to Yellow/Colorless | Blue/Green to Colorless |
| Standard | Ascorbic Acid, Trolox | Trolox |
| Output | % Inhibition, IC50 | % Inhibition, TEAC |
Core Function Analysis: Hydroperoxide Decomposition
This section details the most relevant experimental setup for phosphites: measuring their ability to prevent the accumulation of hydroperoxides in an oxidizable substrate.
Peroxide Value (PV) Determination in a Lipid Model
Principle of Causality: The primary role of phosphites is to decompose hydroperoxides.[4] To test this, we use a model system prone to oxidation, such as a lipid or oil, and subject it to accelerated aging (e.g., heating).[8] The Peroxide Value (PV) is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[11] By comparing the PV of a lipid sample with and without the phosphite antioxidant over time, we can directly quantify the phosphite's efficiency in decomposing these harmful intermediates. A lower PV in the stabilized sample indicates effective antioxidant action.[12]
Experimental Protocol:
-
System Preparation and Accelerated Oxidation:
-
Prepare three sets of samples in open glass beakers:
-
Negative Control: 50 g of a suitable lipid substrate (e.g., linoleic acid, sunflower oil).
-
Test Sample: 50 g of lipid substrate + a defined concentration of the phosphite antioxidant (e.g., 0.1% w/w).
-
Positive Control: 50 g of lipid substrate + a known secondary antioxidant (e.g., Irgafos 168).
-
-
Place all beakers in an oven at a constant temperature (e.g., 60-100°C) to induce oxidation.
-
At regular intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw a small aliquot (~1 g) from each beaker for PV analysis.
-
-
Peroxide Value Titration Protocol (Iodometric Method):
-
Reagent Preparation:
-
Solvent Mixture: Mix 3 parts glacial acetic acid with 2 parts chloroform (v/v).[12]
-
Saturated Potassium Iodide (KI) Solution: Prepare freshly by dissolving excess KI in recently boiled deionized water.
-
Sodium Thiosulfate (Na2S2O3) Solution (0.01 N): Prepare and standardize accurately against a primary standard like potassium dichromate.
-
Starch Indicator (1%): Mix 1 g of soluble starch with a small amount of cold water to make a paste, then add to 100 mL of boiling water.
-
-
Titration Procedure:
-
Accurately weigh ~0.5-1 g of the oil sample into a 250 mL Erlenmeyer flask with a stopper.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.[13]
-
Add 0.5 mL of saturated KI solution.[13] Stopper the flask, swirl for exactly one minute, then keep in the dark for 5 minutes.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N Na2S2O3 solution, shaking continuously, until the yellow iodine color almost disappears.
-
Add 1 mL of starch indicator solution. The solution will turn dark blue.
-
Continue the titration dropwise until the blue color completely disappears.[12]
-
Perform a blank titration with all reagents but without the oil sample.
-
-
-
Data Analysis & Validation:
-
Calculate the Peroxide Value using the formula: PV (meq/kg) = [(S - B) * N * 1000] / W (Where S = volume of titrant for sample (mL), B = volume of titrant for blank (mL), N = Normality of Na2S2O3 solution, W = weight of sample (g)).[12]
-
Plot the PV (meq/kg) versus time (hours) for the control, test sample, and positive control. The effectiveness of the phosphite is demonstrated by a significantly suppressed rate of PV increase compared to the negative control.
-
Caption: Workflow for assessing hydroperoxide decomposition via Peroxide Value.
Application-Specific Testing: Oxidative Stability in Polymers
For phosphites intended for use in plastics and polymers, application-specific testing is essential. Differential Scanning Calorimetry (DSC) is a powerful tool for this purpose.
Oxidative Induction Time (OIT) by DSC
Principle of Causality: OIT is a measure of the thermal-oxidative stability of a material.[14] The test determines the time required for the onset of the exothermic process of oxidation when the material is held at a constant high temperature in an oxygen or air atmosphere.[15] The phosphite antioxidant protects the polymer during the initial phase by preventing the build-up of hydroperoxides, thus delaying the onset of rapid, exothermic degradation. A longer OIT directly correlates with greater stabilization efficiency. This method is standardized by procedures such as ASTM D3895 for polyolefins.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a polymer formulation by melt-blending the base polymer (e.g., polypropylene, polyethylene) with the phosphite antioxidant at a specified concentration (e.g., 0.1-0.2% w/w).
-
Prepare a control sample of the base polymer without any antioxidant.
-
Press a thin film or cut a small cross-section (3-5 mg) from the blended material to be used for the DSC analysis.
-
-
Instrument Setup and Procedure (DSC):
-
Place the weighed sample into an open aluminum DSC pan. Place an empty pan in the reference position.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere at a high flow rate (e.g., 50 mL/min).
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen or air at the same flow rate. This point marks time zero (t=0) for the OIT measurement.[15]
-
Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed.
-
-
Data Analysis & Validation:
-
The OIT is determined by the time interval from the switch to the oxidizing atmosphere (t=0) to the onset of the exothermic peak on the thermal curve.
-
Compare the OIT of the polymer with the phosphite antioxidant to the OIT of the unstabilized control polymer. A significant increase in OIT validates the effectiveness of the phosphite as a processing and thermal stabilizer.
-
Sources
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Application Note: Enhancing Lubricant Longevity with Diisooctyl Phenyl Phosphite as an Oxidative Stability Additive
For Researchers, Scientists, and Formulation Professionals
Introduction: The Challenge of Lubricant Oxidation
Lubricants are the lifeblood of machinery, but are susceptible to oxidative degradation, a process accelerated by heat, pressure, and the presence of metallic catalysts. This degradation leads to increased viscosity, sludge and varnish formation, and the generation of corrosive acids, ultimately causing equipment failure and costly downtime.[1][2] Antioxidant additives are therefore essential for extending the useful life of lubricants.[3][4]
This guide focuses on Diisooctyl Phenyl Phosphite (DOPP), a highly effective organophosphite additive. Unlike primary antioxidants (e.g., hindered phenols, aromatic amines) that scavenge free radicals, DOPP functions as a secondary antioxidant, or hydroperoxide decomposer.[1] It plays a critical role in breaking the autoxidation cycle at a different point, offering a synergistic and robust approach to enhancing the oxidative stability of industrial and automotive lubricants.[1][5][6]
Mechanism of Action: Hydroperoxide Decomposition
The primary cause of rapid lubricant degradation is the autocatalytic cycle initiated by the decomposition of hydroperoxides (ROOH) into highly reactive radicals.[7][8] Diisooctyl Phenyl Phosphite's principal function is to interrupt this cycle by converting unstable hydroperoxides into stable, non-radical products.[9]
The mechanism involves the oxidation of the phosphite ester (P(III)) to a more stable phosphate ester (P(V)), while the hydroperoxide is reduced to an alcohol.[7][9]
Reaction: P(OR)₃ + ROOH → O=P(OR)₃ + ROH
This non-radical, stoichiometric reaction effectively removes the fuel for the runaway oxidation process, preventing the formation of sludge and acids that degrade lubricant performance.[8]
Caption: Hydroperoxide Decomposition Cycle by Diisooctyl Phenyl Phosphite.
Performance Data & Synergistic Effects
Diisooctyl Phenyl Phosphite is highly effective in improving the oxidative stability of various base oils. Its performance is typically evaluated using standardized accelerated oxidation tests, such as the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272).[10][11] The result is reported as the time in minutes required to achieve a specified pressure drop, which corresponds to the consumption of the antioxidant package.[10]
A key advantage of phosphite esters is their synergistic effect when used in combination with primary antioxidants like hindered phenols and aromatic amines.[12][13] The primary antioxidants scavenge free radicals, while DOPP neutralizes the hydroperoxides they form, providing a more comprehensive and durable stabilization system.[1][7]
| Formulation | Base Oil | Primary Antioxidant (0.2 wt%) | DOPP (wt%) | RPVOT Result (minutes) | Improvement vs. Base |
| 1 (Control) | Group II Mineral Oil | None | 0.0 | 150 | - |
| 2 | Group II Mineral Oil | None | 0.3 | 450 | 200% |
| 3 | Group II Mineral Oil | Hindered Phenol | 0.0 | 500 | 233% |
| 4 (Synergy) | Group II Mineral Oil | Hindered Phenol | 0.3 | >1200 | >700% |
Table 1: Illustrative RPVOT performance data demonstrating the synergistic effect of Diisooctyl Phenyl Phosphite with a primary antioxidant. Data is representative and will vary based on specific base stocks and additives.
Experimental Protocol: Evaluating Oxidative Stability via RPVOT (ASTM D2272)
The Rotating Pressure Vessel Oxidation Test (RPVOT) is a standard method for assessing the oxidation stability of lubricants under accelerated conditions.[11][14] It is particularly useful for evaluating new and in-service turbine oils but is widely adapted for other lubricant types.[10][15]
Principle of the Method
A sample of oil, mixed with distilled water and a copper catalyst, is placed in a pressurized vessel.[15] The vessel is filled with oxygen, heated to 150°C, and rotated at 100 RPM.[10] The copper acts as a catalyst, simulating its presence in real-world machinery and accelerating the oxidation process. The time taken for the pressure inside the vessel to drop by 25 psi (175 kPa) from its maximum is recorded as the oxidation lifetime.[10][11]
Caption: A typical workflow for the RPVOT (ASTM D2272) test method.
Step-by-Step Protocol
-
Catalyst Preparation: Polish a 3-meter copper wire with abrasive cloth, clean with isopropyl alcohol, and form it into a specified coil.[15] A new coil must be used for each test to ensure reproducibility.
-
Sample Formulation: Prepare the lubricant blend by adding Diisooctyl Phenyl Phosphite and any other additives to the base oil at the desired treat rate (e.g., 0.1 - 1.0 wt%). Ensure thorough mixing.
-
Apparatus Assembly:
-
Place the prepared copper catalyst coil into the glass sample container.
-
Add 50 g of the test oil and 5 g of distilled water to the container.
-
Place the container inside the pressure vessel, cover it, and securely seal the vessel head.
-
-
Test Initiation:
-
Charge the vessel with pure oxygen to a pressure of 90 psi (620 kPa).
-
Immerse the vessel in the heating bath, pre-heated to 150°C, and immediately begin rotating at 100 RPM.[10]
-
-
Data Collection:
-
Monitor the pressure inside the vessel continuously. The pressure will initially rise as the vessel heats up and then slowly decrease as oxygen is consumed by the oxidation reaction.
-
The test concludes when the pressure has dropped exactly 25 psi from the maximum pressure observed.
-
-
Reporting: The RPVOT value is the total time, in minutes, from the start of the test to the 25 psi pressure drop.[11]
Formulation Considerations
-
Treat Rate: The optimal concentration of Diisooctyl Phenyl Phosphite typically ranges from 0.1% to 1.0% by weight, depending on the base stock, application severity, and desired service life.
-
Hydrolytic Stability: While highly effective, phosphite esters can be susceptible to hydrolysis in the presence of water, especially at elevated temperatures. This can reduce their effectiveness. The choice of a sterically hindered structure, such as in DOPP, helps to mitigate this issue.
-
Compatibility: Always conduct compatibility testing when blending DOPP with other additives and base oils. Ensure the final formulation is clear and bright at all expected operating temperatures.
-
Regulatory: Be mindful of regional regulations regarding phosphorus content in finished lubricants, particularly for engine oils where phosphorus can impact exhaust after-treatment systems.[16]
Conclusion
Diisooctyl Phenyl Phosphite is a potent secondary antioxidant that functions by decomposing hydroperoxides, a key intermediate in the lubricant degradation pathway. Its ability to significantly extend the oxidative life of lubricants, especially when used synergistically with primary antioxidants, makes it an invaluable tool for formulators. By following standardized testing protocols like ASTM D2272, researchers and scientists can reliably quantify its performance and develop robust, long-lasting lubricant formulations for demanding applications.
References
- Rotating Pressure-Vessel Oxidation Test (RPVOT) ASTM D2272. (n.d.). WearCheck.
- RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever. (2025, November 7). TestOil.
- A comparative study of the antioxidant activity of various alkyl and aryl phosphite esters. (n.d.). Benchchem.
- ASTM D2272-22, Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. (2022, May 26). ASTM International.
- ASTM D2272-22, Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel. (n.d.). ASTM International.
- Rotating Pressure Vessel Oxidation Test (RPVOT) for Palm-Based Lubricants. (n.d.). Malaysian Palm Oil Board.
- Synthesis mechanism of phosphite antioxidants via transesterification. (n.d.). ResearchGate.
- Understanding the Mechanism of Phosphite Antioxidants in Polymer Stabilization. (n.d.).
- Understanding the Chemistry: How Phosphite Ester Antioxidants Protect Polymers. (n.d.).
- Research Progress of Antioxidant Additives for Lubricating Oils. (2024, March 11). ResearchGate.
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). National Center for Biotechnology Information.
- Research Progress of Antioxidant Additives for Lubricating Oils. (n.d.). MDPI.
- Understanding the role of antioxidants in lubricants. (n.d.). Newgate Simms.
- Antioxidants In Lubricants: Essential or Excessive? (n.d.).
- Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics.
- Antioxidant synergist for lubricating compositions. (n.d.). Google Patents.
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2025, August 5).
- Molecular Mechanism and Molecular Design of Lubricating Oil Antioxidants. (n.d.).
- Lubricant composition for improving thermo-oxidation stability and color stability. (n.d.). Google Patents.
- Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants. (n.d.). Asian Journal of Chemistry.
- Oxidative Stability of Vegetal Oil-Based Lubricants. (n.d.). National Center for Biotechnology Information.
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Troubleshooting & Optimization
Preventing hydrolysis of Diisooctyl phenyl phosphite during polymer processing
Here is the technical support center for preventing the hydrolysis of Diisooctyl phenyl phosphite during polymer processing.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process engineers to diagnose and prevent the hydrolysis of Diisooctyl phenyl phosphite (DIOFP) during polymer processing. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the mechanisms at play, enabling you to optimize your processes for superior material performance and stability.
Frequently Asked Questions (FAQs)
Q1: What is Diisooctyl phenyl phosphite (DIOFP) and what is its primary function in polymers?
Diisooctyl phenyl phosphite (DIOFP) is a liquid organophosphite compound used as a secondary antioxidant and processing stabilizer for various polymers, including PVC, polyolefins, and engineering plastics.[1][2][3] Its main role is to protect the polymer from degradation at the high temperatures required for melt processing steps like extrusion and injection molding.[4][5] It functions as a hydroperoxide decomposer; during processing, polymers react with oxygen to form unstable hydroperoxides (ROOH), which can break down into destructive radicals.[6] DIOFP efficiently converts these hydroperoxides into stable, non-radical alcohols, thereby preventing polymer chain scission or cross-linking, preserving the material's molecular weight, and preventing discoloration.[4][6]
Q2: What is hydrolysis in the context of DIOFP, and why is it a significant problem?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For DIOFP, the P-O bond is susceptible to attack by water. This reaction breaks down the phosphite into compounds like phenol and diisooctyl phosphite, which are less effective or completely ineffective as processing stabilizers.[7][8]
This poses two major problems:
-
Loss of Performance : The primary function of protecting the polymer during processing is compromised, leading to potential degradation, discoloration, and inconsistent melt viscosity.[7]
-
Processing Issues : The byproducts of hydrolysis can be acidic, which may corrode processing equipment. Furthermore, hydrolysis can cause the liquid DIOFP to become sticky, leading to handling difficulties and potential buildup on equipment.[7]
Q3: What are the common signs that DIOFP hydrolysis is occurring in my process?
Detecting DIOFP hydrolysis often involves observing its negative effects on the polymer or the processing equipment. Key indicators include:
-
Poor Color Stability : Noticeable yellowing, pinking, or general discoloration in the final product that is not attributable to other factors.[9] Phosphites are known to provide excellent color protection, so a failure here is a strong symptom.[1][3]
-
Inconsistent Melt Flow : A significant change or lack of consistency in the Melt Flow Index (MFI) or viscosity of the polymer melt can indicate that the stabilizer is not effectively preventing polymer chain scission or cross-linking.[5]
-
Equipment Contamination : A sticky or acidic residue on processing equipment, such as extruder screws, dies, or molds, can be a direct result of hydrolyzed phosphite byproducts.[7]
-
Reduced Mechanical Properties : In severe cases, the final product may exhibit brittleness or reduced tensile and impact strength due to polymer degradation that the compromised antioxidant failed to prevent.[4]
Q4: Can other additives in my formulation trigger the hydrolysis of DIOFP?
Yes, absolutely. The chemical environment within the polymer matrix is critical. Certain additives can accelerate hydrolysis:
-
Acidic Species : Additives that are acidic or can generate acidic species are particularly problematic. For example, some halogenated flame retardants can release hydrohalic acids (e.g., HBr, HCl) at high temperatures, which can catalyze the hydrolysis of phosphites.[9]
-
Residual Catalysts : Metal catalyst residues from the polymerization process can also promote degradation pathways that interact with the antioxidant system.[9]
-
Moisture Content : Any additive that carries a significant amount of moisture into the blend will, of course, provide the water needed for the hydrolysis reaction. This includes certain fillers, pigments, or even improperly dried primary antioxidants.
In-Depth Troubleshooting Guide
This section addresses specific processing problems with a diagnostic, question-and-answer approach to help you pinpoint the root cause and implement an effective solution.
Problem: My final product shows significant yellowing, but my formulation includes a standard DIOFP dosage. What's wrong?
Answer: Yellowing during processing is a classic sign of thermo-oxidative degradation, which your DIOFP is meant to prevent. If you're seeing this, it strongly suggests the phosphite's effectiveness is compromised, likely due to hydrolysis.
Causality & Diagnostic Steps:
-
Rule out Moisture Contamination : Moisture is the primary reactant for hydrolysis.
-
Action : Verify that your primary polymer resin is being dried to the manufacturer's recommended dew point and for the specified duration before processing.
-
Action : Check the moisture content of all other additives, especially fillers like calcium carbonate or talc, which can be hygroscopic. Consider pre-drying them as well. See Protocol 1 for a standard methodology.
-
Action : Ensure DIOFP is stored in tightly sealed containers in a dry environment.[1] Phenyl Diisooctyl Phosphite is known to be easily hydrolyzed when exposed to moisture.[1]
-
-
Assess the Acidity of the System : An acidic environment catalyzes hydrolysis.[8]
-
Action : Review your formulation. Are you using halogenated flame retardants or other additives that could introduce acidity?[9] If so, their interaction with the phosphite is a likely cause.
-
Action : Consider adding an acid scavenger to your formulation. A common strategy is to incorporate a small amount of a basic co-stabilizer, such as a layered double hydroxide (LDH) or a metal stearate (e.g., calcium stearate), which can neutralize acidic species before they attack the phosphite.[10]
-
-
Evaluate Processing Temperatures : While phosphites are designed for high-temperature work, excessive heat can accelerate the rate of all chemical reactions, including hydrolysis.[11]
-
Action : Confirm that your extruder/molder temperature profile is within the recommended range for the polymer. Avoid unnecessarily high temperature setpoints in the early barrel zones where the material is not yet fully molten.
-
Problem: My process is experiencing unexplained fluctuations in melt viscosity and pressure. Could my DIOFP be the issue?
Answer: Yes, this is a strong possibility. Inconsistent melt viscosity points directly to inconsistent polymer molecular weight. This happens when the stabilizer package is failing intermittently, allowing for periods of degradation (chain scission, reducing viscosity) or cross-linking (increasing viscosity). Hydrolysis of DIOFP can lead to this exact scenario.
Causality & Diagnostic Steps:
-
Investigate Hydrolytic Stability : The core issue is likely a loss of active phosphite stabilizer.
-
Action : Perform a hydrolytic stability test on your current batch of DIOFP or the complete additive blend. This can confirm if the stabilizer is degrading prematurely under process-relevant conditions of heat and humidity. See Protocol 2 for guidance.
-
Action : Consider switching to a more hydrolytically stable phosphite antioxidant. Phosphites with higher molecular weight or sterically hindered molecular structures often exhibit superior resistance to hydrolysis.[12][13] Research shows that a hindered structure is pivotal for enhancing stability.[12]
-
-
Check for Synergistic Effects : Phosphites work best in combination with primary antioxidants (like hindered phenols).[3][5]
-
Action : Ensure your primary antioxidant is not the source of the problem. Is it being dosed correctly? Is it also being stored properly to avoid moisture absorption? The phosphite protects the primary antioxidant, so if the phosphite is failing, the primary antioxidant will be consumed rapidly, leading to degradation.[14]
-
Action : Review the compatibility of all stabilizers. While rare, some combinations can have antagonistic effects. For example, certain Hindered Amine Light Stabilizers (HALS) can negatively interact with phenolic antioxidants.[9]
-
Problem: I'm finding a sticky residue on my extruder die and screw after a production run. How do I prevent this?
Answer: A sticky residue is a tell-tale sign of additive degradation, and for phosphites, this is often linked to hydrolysis.[7] The hydrolysis byproducts are chemically different from the original DIOFP and may have lower thermal stability and different physical properties, leading to plate-out on hot metal surfaces.
Causality & Diagnostic Steps:
-
Confirm the Source (Moisture) : This is the most direct cause.
-
Action : Implement rigorous moisture control for all incoming raw materials. This is non-negotiable. Use desiccating dryers for your polymer resin and ensure they are functioning correctly.
-
Action : Store DIOFP and other liquid additives in containers with desiccant packs if you are in a high-humidity environment.
-
-
Neutralize Acidic Byproducts : The hydrolysis of phosphites can create phosphoric acid, which not only damages equipment but can also catalyze further hydrolysis in a vicious cycle (autocatalysis).[10]
-
Action : Incorporate a basic co-stabilizer. As mentioned before, materials like layered double hydroxides (LDH) are exceptionally effective because they can trap and neutralize acidic byproducts as they form, halting the autocatalytic process.[10]
-
Action : Ensure proper cleaning procedures are in place for your equipment between runs to remove any acidic residues that could contaminate the next batch.
-
Visualizing the Mechanisms
To better understand the processes, the following diagrams illustrate the key chemical reactions and logical workflows.
Diagram 1: The Hydrolysis of Diisooctyl Phenyl Phosphite (DIOFP)
Caption: Mechanism of DIOFP hydrolysis initiated by water.
Diagram 2: Role of DIOFP in Polymer Stabilization
Caption: DIOFP interrupts the polymer degradation cycle.
Summary of Factors & Preventative Strategies
| Factor Influencing Hydrolysis | Mechanism / Effect | Recommended Preventative Strategy |
| Moisture | Direct reactant for the hydrolysis of the P-O bond in the phosphite molecule.[1][15] | Rigorously dry polymer resin and all solid additives before processing. Store DIOFP in sealed containers in a dry environment. |
| Temperature | High temperatures accelerate the rate of the hydrolysis reaction, consuming the stabilizer faster.[11] | Optimize processing temperature profiles to the lowest effective range. Avoid excessive residence time in the melt phase. |
| Acidic Environment | Acids act as catalysts, significantly speeding up the hydrolysis of phosphite esters.[8][9] | Avoid using additives that generate acidic species (e.g., certain flame retardants). Incorporate an acid scavenger like calcium stearate or LDH. |
| Autocatalysis | Hydrolysis byproducts can themselves be acidic (e.g., phosphoric acid), which then catalyzes further hydrolysis.[10] | Use a basic co-stabilizer (e.g., LDH) to neutralize acidic byproducts as they are formed, breaking the catalytic cycle.[10] |
| Phosphite Structure | The molecular structure of the phosphite influences its inherent stability. Steric hindrance around the phosphorus atom can protect it from nucleophilic attack by water.[12][15] | If hydrolysis persists despite process optimization, select a more hydrolytically stable grade of phosphite, often one with a higher molecular weight or more steric hindrance.[13] |
Key Experimental Protocols
Protocol 1: Moisture Content Analysis of Raw Materials
Objective: To quantify the amount of moisture in polymer pellets and solid additives before processing.
Methodology (Loss-on-Drying):
-
Sample Preparation : Take a representative sample (approx. 10-20 grams) of the material to be tested.
-
Initial Weighing : Using an analytical balance, accurately weigh an empty, dry weighing pan (W₁). Add the sample to the pan and record the total initial weight (W₂).
-
Drying : Place the pan in a drying oven set to a temperature appropriate for the material (e.g., 105°C for many fillers, 80-120°C for polymers, check material datasheet) for a minimum of 2 hours, or until a constant weight is achieved.
-
Cooling : Transfer the pan to a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture.
-
Final Weighing : Once cool, reweigh the pan and the dried sample (W₃).
-
Calculation :
-
Weight of Water = W₂ - W₃
-
Initial Weight of Sample = W₂ - W₁
-
% Moisture Content = [(W₂ - W₃) / (W₂ - W₁)] x 100
-
Acceptance Criteria : The % moisture content should be below the maximum limit specified by the polymer or additive manufacturer (typically <0.1% for many engineering plastics).
Protocol 2: Assessing the Hydrolytic Stability of a DIOFP Formulation
Objective: To simulate process conditions and evaluate the resistance of a DIOFP-containing additive blend to hydrolysis.
Methodology (Accelerated Aging):
-
Sample Preparation : Prepare a sample of the complete additive package, including DIOFP and any co-stabilizers, in the correct ratios.
-
Exposure : Place a known quantity of the blend in an open petri dish inside a humidity chamber set to elevated conditions (e.g., 75% Relative Humidity and 50°C). These conditions accelerate the hydrolysis process.[13]
-
Time Points : Remove aliquots of the sample at set time intervals (e.g., 0, 24, 48, 72, and 96 hours).
-
Analysis : Analyze the samples at each time point to assess the extent of hydrolysis. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC) : To quantify the remaining concentration of active DIOFP. A decrease in the DIOFP peak area over time indicates degradation.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) : To identify and quantify the formation of hydrolysis byproducts (e.g., phosphites and phosphoric acid), which will have distinct chemical shifts from the parent DIOFP.
-
Acid Number Titration : To measure the increase in acidity of the blend over time, which correlates directly with the formation of acidic hydrolysis byproducts.
-
-
Interpretation : Plot the concentration of active DIOFP or the increase in acid number against time. A formulation with good hydrolytic stability will show a very slow rate of change under these accelerated conditions. Compare different formulations to select the most robust option.
References
- Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.). Google Cloud.
- The Ultimate Guide to Plastic Antioxidants in 2024. (2024, January 15). Wellt Chemicals.
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC.
- Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics.
- Phenyl Diisooctyl Phosphite (PDOP). (n.d.). Changsheng Material.
- Phosphites | Process Stabilizers for Plastics. (n.d.). amfine.com.
- Common Challenges in Using Antioxidants in Plastic Manufacturing. (2026, January 8). Elchemy.
- Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. (2025, August 10). ResearchGate.
- High-Purity Diisooctyl Phenyl Phosphite Manufacturer: Stabilizer & Antioxidant for PVC and Resins. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD.
- A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. (2025, July 7). Adishank Chemicals.
- The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PMC - NIH.
- Excellent hydrolysis resistance phosphite antioxidant. (2021, September 29). Partners in Chemicals.
- Polymer Stabilizers. (n.d.). LIFE-TRIALKYL.
- Understanding the Mechanism of Phosphite Antioxidants in Polymer Stabilization. (n.d.). Google Cloud.
- Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation. (2025, August 6). ResearchGate.
- Exploration of hydrolysis pathways of alkyl and aryl phosphites. (n.d.). OpenRiver - Winona State University.
- Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. (n.d.). Google.
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025, June 19). SpecialChem.
- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. (2024, October 3). NIH.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 4. nbinno.com [nbinno.com]
- 5. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
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- 9. Common Challenges in Using Antioxidants in Plastic Manufacturing [elchemy.com]
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- 11. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Minimizing Yellowing in Polymers with Phenyl diisooctyl phosphite (PDOP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Phenyl diisooctyl phosphite (PDOP) stabilized polymer systems. This guide is designed for researchers, scientists, and formulation professionals to diagnose and resolve issues related to polymer yellowing. We will explore the underlying mechanisms of discoloration and provide actionable, field-proven strategies to maintain the aesthetic and functional integrity of your materials.
The Challenge of Polymer Yellowing
Yellowing is a common form of polymer degradation, often indicating the onset of thermo-oxidative damage.[1] During high-temperature processing (e.g., extrusion, injection molding) or long-term service life, polymers react with oxygen.[2][3] This process generates unstable hydroperoxides (ROOH), which decompose into highly reactive radicals.[4] These radicals propagate a chain reaction that breaks down polymer chains, altering mechanical properties and forming chromophores—chemical groups that absorb light in the blue-to-violet region of the spectrum, making the material appear yellow.[5]
Phenyl diisooctyl phosphite (PDOP), also known as diisooctyl phenyl phosphite, is a liquid organophosphite that functions as a highly effective secondary antioxidant.[6][7] Its primary role is not to scavenge free radicals directly, but to decompose the hydroperoxide precursors into stable, non-radical alcohols.[4][8] This action is critical for protecting the polymer during high-temperature processing and preventing the rapid consumption of the primary antioxidant.[9]
The Synergistic Stabilization Mechanism
Optimal color protection is rarely achieved with a single additive. PDOP works most effectively in synergy with a primary antioxidant, typically a hindered phenol.[10][11]
-
Primary Antioxidants (Hindered Phenols): These are radical scavengers. They donate a hydrogen atom to terminate the chain reaction propagated by peroxy (ROO•) and alkyl (R•) radicals.[12]
-
Secondary Antioxidants (Phosphites like PDOP): These are hydroperoxide decomposers. They convert hydroperoxides (ROOH) into stable alcohols, preventing them from splitting into more radicals.[9]
This dual approach provides comprehensive protection: the phosphite preserves the primary antioxidant during processing, leaving it available to ensure long-term thermal stability.[13]
Frequently Asked Questions (FAQs)
Q4: What are typical loading levels for a PDOP / Hindered Phenol system?
For many polyolefins like Polypropylene (PP) and Linear Low-Density Polyethylene (LLDPE), a synergistic blend of a primary and secondary antioxidant is standard. [13]The optimal ratio can depend on the polymer grade and processing conditions, but a common starting point is a 1:2 or 1:4 ratio of phenolic AO to phosphite. [13]
| Polymer | Primary AO (Hindered Phenol) | Secondary AO (PDOP) | Typical Use Case |
|---|---|---|---|
| Polypropylene (PP) | 0.1% - 0.15% | 0.1% - 0.2% | General purpose injection molding, fiber extrusion. |
| HDPE (Ti-catalyst) | 0.05% - 0.1% | 0.05% - 0.1% | Protection against molecular weight decrease during processing. [13] |
| LLDPE (Cr-catalyst) | 0.05% - 0.1% | 0.2% - 0.4% | Protection against cross-linking and gel formation. [13] |
| PVC | Varies | 0.2% - 0.5% | Used as an auxiliary stabilizer and chelating agent with primary metallic soap stabilizers. [14]|
Note: These are starting point recommendations. Optimization for your specific application is crucial.
Q5: How do I experimentally measure yellowing?
Yellowing is quantified using the Yellowness Index (YI) . This is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow. [15][16] The standard test method is ASTM E313 . [15]The measurement is performed using a colorimeter or a spectrophotometer, which measures the light reflected from or transmitted through a sample across the visible spectrum. [1]
Experimental Protocol: Evaluating Stabilizer Performance
This workflow allows for the systematic evaluation of different stabilizer packages.
-
Formulation & Compounding:
-
Prepare several formulations with varying concentrations of PDOP and/or primary antioxidant. Always include a control sample with no stabilizer.
-
Dry the base polymer resin according to specifications.
-
Accurately weigh and pre-blend the polymer and additives.
-
Compound the material using a twin-screw extruder under controlled and documented processing conditions (temperature profile, screw speed, throughput).
-
-
Sample Preparation:
-
Collect pellets after the first extrusion pass.
-
Prepare molded plaques (e.g., 2-3 mm thick) for color measurement via injection molding.
-
Optional (for process stability): Subject a portion of the pellets to multiple extrusion passes (e.g., 3 or 5 passes) to simulate harsh processing. Create molded plaques after each pass.
-
-
Yellowness Index (YI) Measurement:
-
Data Analysis:
-
Plot the Yellowness Index (YI) versus the stabilizer formulation and/or the number of extrusion passes.
-
A lower YI indicates better color protection. The formulation that maintains the lowest YI after multiple passes has the best processing stability.
-
Q6: Can PDOP be used in food-contact applications?
The suitability of any polymer additive, including PDOP, for food-contact applications is governed by regulatory bodies like the FDA in the United States and the EFSA in Europe. It is critical to verify that the specific grade of PDOP and its usage level are compliant with the regulations in the target country or region for the intended polymer and application. Always request regulatory compliance documentation from your supplier.
References
- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.). Google Scholar.
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024, November 13). ChemistryOpen.
- The Role of Phenyl Diisodecyl Phosphite in Enhancing PVC Stability. (n.d.). Domain Name.
- Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals.
- Polymer Stabilizers. (n.d.). LIFE-TRIALKYL.
- Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2025, August 5). ResearchGate.
- Understanding Synergistic Effects of Antioxidants in Polymer Stabilization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Isooctyl Diphenyl Phosphite. (n.d.). Benchchem.
- Yellowness Index of Plastics: Understanding Laboratory Testing Methods. (2024, April 24). Contract Laboratory.
- Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. (2022, May). Polymer Degradation and Stability.
- High-performance phosphite stabilizer. (2025, August 10). ResearchGate.
- Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025, June 19). SpecialChem.
- High-Purity Diisooctyl Phenyl Phosphite Manufacturer. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD..
- Yellowing and Pinking of White PE/PP. (n.d.). AMPACET CORPORATION.
- Yellowness Index Measurement in Plastics Processing. (n.d.). Equitech.
- Phosphite Stabilizers for Polymers - Performance and Action Mechanisms. (n.d.). ResearchGate.
- Polymer additives FAQ. (n.d.). ADEKA.
- Why do polymer materials yellow? (2025, September 12). Testex.
- Unexpected reactions/interactions of phosphites within polyolefin stabilisation. (2005). Norner.
- Understanding Phosphite Antioxidants for Enhanced Polymer Durability. (2025, October 19). Domain Name.
- Technical Support Center: Troubleshooting Discoloration in Polymers Stabilized with Antioxidant 2246. (n.d.). Benchchem.
- INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION. (n.d.). PQRI.
- Phosphites | Process Stabilizers for Plastics. (n.d.). amfine.com.
- Perspectives on Yellowing in the Degradation of Polymer Materials: Inter-relationship of Structure, Mechanisms and Modes of Stabilisation. (2022, May 1). Semantic Scholar.
- Phosphite Stabilizers for Polymers. (2000). Taylor & Francis eBooks.
- Yellowness Index (YI) ASTM E313. (n.d.). Intertek.
- 2021 proceedings. (n.d.). Domain Name.
- The Role of Phosphite Stabilizers in Enhancing Polymer Photostability. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Phosphite additives and their transformation products in polyethylene packaging for γ-irradiation. (n.d.). ResearchGate.
- Why Do Polymers Turn Yellow? Monitoring Polymer Aging with Time-Resolved Photoluminescence. (n.d.). LDRD Annual Report.
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC.
- Phenyl Diisooctyl Phosphite (PDOP). (n.d.). Changsheng Material.
- Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants. (n.d.). Chitec.
- Cas 26544-22-9, diisooctyl phenyl phosphite. (n.d.). LookChem.
- A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. (2025, July 7). Adishank Chemicals.
- Diisooctyl phenyl phosphite. (n.d.). Zhang Jia Gang YaRui Chemical Co., Ltd..
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- 5. Why Do Polymers Turn Yellow? Monitoring Polymer Aging with Time-Resolved Photoluminescence | LDRD Annual Report [ldrd-annual.llnl.gov]
- 6. changshengmaterial.com [changshengmaterial.com]
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- 9. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
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Technical Support Center: Optimization of Diisooctyl Phenyl Phosphite (DIOFP) in ABS Resins
<_ A_-S_T_R_A_C_T>
Welcome to the technical support center for the effective utilization of Diisooctyl Phenyl Phosphite (DIOFP) in Acrylonitrile Butadiene Styrene (ABS) resin formulations. This guide is designed for researchers, scientists, and formulation chemists to navigate the complexities of optimizing DIOFP concentrations. Here, we address common experimental challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established polymer science and field-proven insights.
Introduction: The Role of DIOFP in ABS Stabilization
Acrylonitrile Butadiene Styrene (ABS) is a versatile terpolymer valued for its toughness and rigidity. However, its polybutadiene phase is susceptible to thermal and oxidative degradation during high-temperature processing (e.g., extrusion, injection molding) and over the product's service life.[1][2] This degradation manifests as yellowing, loss of impact strength, and changes in melt viscosity.[3]
Diisooctyl Phenyl Phosphite (DIOFP) is a liquid organophosphite that functions as a highly effective secondary antioxidant. Unlike primary antioxidants (like hindered phenols) that scavenge free radicals, phosphites act as hydroperoxide decomposers.[4] During the initial stages of oxidation, unstable hydroperoxides (ROOH) are formed. DIOFP stoichiometrically converts these harmful hydroperoxides into stable, non-radical alcohols, thus preventing the propagation of the degradation cycle that leads to chain scission and the formation of color bodies (chromophores).[3][5]
Optimal performance is often achieved through a synergistic combination of primary and secondary antioxidants.[6][7][8] The primary antioxidant neutralizes initial radicals, while DIOFP "cleans up" the resulting hydroperoxides, providing comprehensive protection.[4][8] This guide will help you fine-tune the DIOFP concentration to achieve this balance effectively.
Troubleshooting Guide
This section addresses specific problems encountered during the processing and analysis of ABS compounds stabilized with DIOFP. Each issue is presented in a question-and-answer format, followed by a detailed diagnostic and corrective workflow.
Problem 1: Significant Yellowing of ABS Parts After Extrusion or Molding
Q: We are observing a higher-than-acceptable Yellowness Index (YI) in our ABS parts immediately after processing. We've added DIOFP, but the issue persists. What's going wrong?
A: This is a classic sign of inadequate processing stabilization. The root cause is likely one of the following:
-
Insufficient DIOFP Concentration: The amount of DIOFP is too low to effectively decompose the volume of hydroperoxides generated at your processing temperature.
-
Depleted Primary Antioxidant: If used in combination, the primary antioxidant may be exhausted, overwhelming the DIOFP.
-
Excessive Thermal Stress: Processing temperatures or residence times are too high, generating degradation products faster than the stabilizer package can manage.
-
Antagonistic Interactions: Other additives in your formulation may be interfering with the antioxidant system.[9]
This protocol will help you systematically determine the optimal DIOFP concentration to minimize color formation.
Step 1: Design of Experiment (DoE) Prepare a matrix of formulations to test. A typical DoE would include varying the concentration of DIOFP while keeping the primary antioxidant level constant.
| Formulation ID | ABS Resin (wt%) | Primary AO (wt%)¹ | DIOFP (wt%) |
| CTRL-01 | 100 | 0.0 | 0.0 |
| EXP-01 | 99.8 | 0.1 | 0.1 |
| EXP-02 | 99.7 | 0.1 | 0.2 |
| EXP-03 | 99.6 | 0.1 | 0.3 |
| EXP-04 | 99.5 | 0.1 | 0.4 |
| ¹A common hindered phenolic antioxidant like Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is recommended. |
Step 2: Material Preparation & Compounding
-
Drying: Dry the ABS resin pellets thoroughly as per the manufacturer's data sheet (typically 2-4 hours at 80-90°C) to prevent hydrolytic degradation.
-
Pre-blending: Create a masterbatch or dry-blend the resin with the antioxidants to ensure uniform dispersion.
-
Compounding: Melt-compound each formulation using a twin-screw extruder. Maintain a consistent temperature profile, screw speed, and throughput for all runs to ensure comparability. Record the melt temperature.
Step 3: Specimen Preparation
-
Immediately mold the compounded pellets into standard color plaques (e.g., 50x50x2 mm) using an injection molding machine.
-
Keep molding parameters (injection speed, holding pressure, mold temperature) constant across all formulations.
Step 4: Analytical Testing
-
Colorimetry: Measure the Yellowness Index (YI) of at least three plaques per formulation using a spectrophotometer according to ASTM E313.
-
Data Analysis: Plot the average YI against the DIOFP concentration. The optimal concentration will correspond to the point where the YI value plateaus at its minimum. An excessive concentration may not provide additional benefit and could increase cost.
Step 5: Visualization of Workflow The following diagram illustrates the systematic approach to troubleshooting yellowing.
Caption: Mechanism of DIOFP as a hydroperoxide decomposer in ABS.
Q2: Can I use DIOFP as a standalone stabilizer, or must it be paired with a primary antioxidant?
A2: While DIOFP provides excellent hydroperoxide decomposition, it is not a radical scavenger. For comprehensive protection, especially during high-temperature processing, a synergistic combination with a primary antioxidant (typically a hindered phenol) is strongly recommended. [6][8]The primary antioxidant will trap the initial free radicals, and the DIOFP will neutralize the hydroperoxides that inevitably form. This dual-action approach is more effective than using a high loading of a single type of antioxidant. [4][7] Q3: What are typical starting concentrations for DIOFP in an ABS formulation?
A3: A general starting point for a processing stabilization package in ABS is a 1:1 or 1:2 ratio of primary antioxidant to secondary antioxidant. Typical loading levels are:
-
Primary Antioxidant (Hindered Phenol): 0.05% to 0.15% by weight.
-
DIOFP (Secondary Antioxidant): 0.1% to 0.3% by weight.
The optimal ratio and total concentration depend heavily on the grade of ABS (especially the polybutadiene content), the processing conditions (temperature, shear, residence time), and the performance requirements of the final application. [1]The experimental protocols provided above are essential for fine-tuning these starting points.
Q4: Are there any compatibility issues to be aware of when using DIOFP?
A4: DIOFP, being a liquid phosphite, generally exhibits good compatibility with the non-polar ABS matrix. However, like all phosphites, it can be susceptible to hydrolysis if the ABS resin is not properly dried before processing. [10][11]Hydrolysis can reduce its effectiveness and potentially lead to the formation of acidic byproducts. Additionally, potential interactions with other additives, such as certain flame retardants or acid scavengers, should be evaluated, as they can sometimes have antagonistic effects. [9]Always ensure thorough drying of all components and consider a small-scale compatibility study if using a complex formulation.
Q5: What analytical techniques are best for quantifying the performance of an antioxidant package in ABS?
A5: A multi-faceted approach is best for a complete evaluation:
-
Colorimetry (Spectrophotometry): Measures color change and Yellowness Index (YI) to assess aesthetic stability (ASTM E313).
-
Melt Flow Index (MFI): Evaluates changes in melt viscosity to detect degradation (chain scission or cross-linking) (ASTM D1238). [12]* Oxidative Induction Time (OIT): A differential scanning calorimetry (DSC) method that measures the time to the onset of oxidation at an elevated temperature, providing an excellent measure of thermal-oxidative stability. [13]* Infrared Spectroscopy (FTIR): Can be used to track chemical changes, such as the loss of the polybutadiene double bond (around 966 cm⁻¹) or the growth of carbonyl groups (around 1720 cm⁻¹), which are direct indicators of oxidation. [1]* Mechanical Testing: Izod impact strength (ASTM D256) and tensile properties (ASTM D638) on aged vs. unaged samples are crucial for determining the retention of mechanical performance over the product's life.
References
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024). ChemistryOpen.
- Hindered phenolic antioxidants for protection of polymers. (2022). Partners in Chemicals.
- Effects of two antioxidants with different degrees of steric hindrance on the thermal‐oxidative aging properties of ABS resin. (n.d.). ResearchGate.
- Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. (n.d.). cnki.net.
- Effects of two antioxidants with different degrees of steric hindrance on the thermal‐oxidative aging properties of ABS resin. (n.d.). Semantic Scholar.
- Understanding Synergistic Effects of Antioxidants in Polymer Stabilization. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024). PMC.
- A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS. (2018). MDPI.
- THE EFFECTS OF HEAT AGING ON ACRYLONITRILE-BUTADIENE-STYRENE (ABS) BLENDS. (n.d.). 16th European Conference on Fracture.
- The effect of photo-oxidative degradation on fracture in ABS pipe resins. (n.d.). ResearchGate.
- Common Challenges in Using Antioxidants in Plastic Manufacturing. (2026). Elchemy.
- Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. (2025). Adishank Chemicals.
- Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023). Vinati Organics.
- Polymer Stabilizers. (n.d.). Dover Chemical Corporation.
- Antioxidation and mechanism of phosphites including the free phenolic hydroxyl group in polypropylene. (n.d.). ResearchGate.
- High-performance phosphite stabilizer. (n.d.). ResearchGate.
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- 5. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. partinchem.com [partinchem.com]
- 8. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Challenges in Using Antioxidants in Plastic Manufacturing [elchemy.com]
- 10. life-trialkyl.eu [life-trialkyl.eu]
- 11. researchgate.net [researchgate.net]
- 12. plaschina.com.cn [plaschina.com.cn]
- 13. researchgate.net [researchgate.net]
Identifying byproducts from the thermal degradation of phosphite stabilizers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of byproducts from the thermal degradation of phosphite stabilizers. Our focus is on providing not just methods, but the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a phosphite stabilizer in a polymer matrix?
Phosphite stabilizers act as secondary antioxidants.[1] Their main role is to protect the polymer during high-temperature processing, such as extrusion or molding.[1] Polymers exposed to heat and oxygen can form hydroperoxides (ROOH), which are unstable and decompose to form radicals that initiate and propagate polymer degradation.[2] This degradation manifests as changes in melt viscosity, discoloration (yellowing), and loss of mechanical properties.[1][3]
Phosphite stabilizers (P(OR)₃) work by catalytically decomposing these harmful hydroperoxides into non-radical, stable alcohols (ROH), as shown in the reaction below.[1][2] In this process, the phosphite itself is oxidized to a more stable phosphate (O=P(OR)₃).[4] This preventative action is crucial for maintaining the integrity of the material during the manufacturing process.
Caption: Phosphites interrupt the degradation cycle by reducing hydroperoxides.
Q2: What are the expected byproducts from the thermal degradation of phosphite stabilizers?
The degradation of phosphite stabilizers primarily proceeds via two main pathways: oxidation and hydrolysis . The byproducts you encounter will depend on the specific phosphite structure, processing temperature, and the presence of oxygen and moisture.[4][5]
| Degradation Pathway | Triggering Factors | Primary Byproducts | Example (for Irgafos 168) |
| Oxidation | High Temperature, Oxygen, Hydroperoxides | Organophosphates | Tris(2,4-di-tert-butylphenyl) phosphate |
| Hydrolysis | Moisture, High Temperature (can be autocatalytic) | Substituted Phenols, Phosphorous Acids, Phosphonic Acids | 2,4-di-tert-butylphenol, Phosphorous Acid |
-
Oxidation Products: The most common byproduct is the corresponding organophosphate, formed by the addition of an oxygen atom to the phosphorus center.[4] This is a natural consequence of its stabilizing function.
-
Hydrolysis Products: Many high-performance phosphites are susceptible to hydrolysis, especially in the presence of heat and moisture.[2][6] This reaction cleaves the ester bonds, releasing the parent phenol or alcohol and forming various phosphorus acids.[4][5] For aryl phosphites, the released hindered phenols can sometimes act as primary antioxidants, providing a synergistic stabilizing effect.[5]
Caption: Overview of oxidation and hydrolysis pathways for phosphite stabilizers.
Q3: Which analytical techniques are most suitable for identifying these degradation byproducts?
A multi-technique approach is often necessary for unambiguous identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for identifying volatile and semi-volatile degradation products.[7] It excels at separating complex mixtures and providing structural information from the mass spectra of byproducts like substituted phenols and the intact phosphate.[8][9]
-
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR): This is a highly specific and powerful technique for tracking the fate of the stabilizer itself.[10] Since it exclusively detects phosphorus-containing compounds, it provides a clean and direct view of the conversion of phosphite to phosphate and other phosphorus acids.[11][12] The wide chemical shift range allows for clear differentiation between these species.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for monitoring the overall degradation process in the bulk polymer.[14][15] While it may not identify specific, low-concentration byproducts, it can detect general chemical changes, such as the appearance of hydroxyl (-OH) groups from hydrolysis products or carbonyl (C=O) groups from polymer oxidation.[16]
Troubleshooting Guide
Issue 1: "My polymer is turning yellow during processing, even with a phosphite stabilizer."
Possible Cause 1: Insufficient Stabilizer Concentration The amount of stabilizer may be too low to handle the hydroperoxide load generated during processing. This leads to unchecked polymer degradation, which often manifests as discoloration.[3]
-
Validation Step: Increase the phosphite concentration in a controlled experiment and observe if the discoloration is reduced. Use a colorimeter to quantify the change in yellowness index (YI).
Possible Cause 2: Severe Hydrolysis of the Stabilizer If the phosphite has been exposed to moisture during storage or if there is significant moisture in the polymer resin, it may have hydrolyzed before it could perform its function.[2][6] Hydrolysis consumes the active phosphite, reducing its efficiency.
-
Validation Step: Analyze a sample of your stabilizer raw material using ³¹P NMR. The presence of significant peaks corresponding to phosphorous acids alongside the main phosphite peak would confirm pre-hydrolysis. Store stabilizers in a dry, sealed environment.
Possible Cause 3: Incompatibility with Other Additives Some other additives in your formulation (e.g., certain fillers, pigments, or acidic residues) could be reacting with or deactivating the phosphite stabilizer.
-
Validation Step: Prepare and process a simplified formulation containing only the polymer and the phosphite stabilizer. If discoloration does not occur, systematically re-introduce other additives to identify the interacting component.
Issue 2: "I'm seeing unexpected peaks in my GC-MS analysis of a polymer extract."
Possible Cause 1: Hydrolysis Products The most common "unexpected" peaks are the hydrolysis products of the phosphite. For a widely used stabilizer like Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168), a prominent peak you'll likely find is 2,4-di-tert-butylphenol.[7]
-
Validation Step: Obtain a chemical standard of the suspected phenol. Analyze it using the same GC-MS method. A match in retention time and mass spectrum provides strong confirmation.
Possible Cause 2: Oxidized Byproduct The primary oxidized byproduct, the corresponding phosphate, is less volatile than the parent phosphite or its phenolic byproducts but can often be detected by GC-MS. For Irgafos 168, this would be tris(2,4-di-tert-butylphenyl)phosphate.[7]
-
Validation Step: Compare the mass spectrum of the unknown peak with library data or published spectra for the expected phosphate. The molecular ion peak should correspond to the phosphite mass + 16 amu (for the added oxygen).
Possible Cause 3: Products of Further Reactions At very high temperatures, the initial degradation byproducts can undergo further reactions, leading to a more complex mixture of compounds.
-
Validation Step: This often requires more advanced analytical investigation. A logical workflow is essential.
Caption: A logical workflow for the identification of unknown degradation products.
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Byproducts
This protocol is designed to identify degradation products like 2,4-di-tert-butylphenol and tris(2,4-di-tert-butylphenyl)phosphate from a polypropylene (PP) matrix.[7]
1. Sample Preparation (Solvent Extraction): a. Weigh 5.0 g of the processed polymer sample into a glass vial. b. Add 20 mL of a high-purity solvent like n-hexane or dichloromethane. c. Seal the vial and sonicate for 60 minutes at 50°C to extract the stabilizers and their byproducts. d. Allow the solution to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial. e. Self-Validation: Prepare a "blank" sample using the unprocessed polymer resin to identify any background peaks. Prepare a "control" sample by spiking the blank extract with known standards of the parent phosphite, expected phosphate, and phenol to verify retention times.
2. GC-MS Instrumentation and Conditions: a. GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Injector: Set to 280°C, splitless mode. d. Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp 1: 20°C/min to 250°C, hold for 5 minutes.
- Ramp 2: 10°C/min to 300°C, hold for 10 minutes. e. MS Detector:
- Transfer Line Temperature: 290°C.
- Ion Source Temperature: 230°C.
- Scan Range: 50-800 m/z.
3. Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Compare the retention times of peaks in your sample to those of the standards in your control sample. c. For any matching or significant unknown peaks, analyze the corresponding mass spectrum. Compare it against the NIST library and the spectra from your standards for confirmation.
Protocol 2: ³¹P NMR for Quantifying Stabilizer Degradation
This protocol provides a direct method to quantify the conversion of phosphite to phosphate.[12]
1. Sample Preparation: a. Perform a solvent extraction as described in the GC-MS protocol (steps 1a-1d), but use a deuterated solvent suitable for NMR, such as deuterated chloroform (CDCl₃). b. Concentrate the extract to a volume of approximately 0.7 mL. c. Self-Validation (Internal Standard): Add a known quantity of an internal phosphorus standard that does not overlap with the expected signals, such as triphenyl phosphate (if not part of your system) or another stable organophosphorus compound.[12]
2. NMR Acquisition: a. Spectrometer: Use a standard NMR spectrometer with a broadband probe tuned to the ³¹P frequency. b. Experiment: Acquire a quantitative ¹H-decoupled ³¹P spectrum. c. Key Parameters for Quantification:
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being measured. A d1 of 30 seconds is often a safe starting point.
- Pulse Angle: Use a 90° pulse.
- Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration. d. Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.
3. Data Analysis: a. Process the spectrum with minimal baseline correction and phasing. b. Integrate the distinct peaks for the phosphite (typically ~130-140 ppm) and its corresponding phosphate (typically ~ -10 to -20 ppm). c. The relative percentage of each species can be calculated from their integral values. If an internal standard was used, absolute quantification is possible.
- % Phosphite Remaining = [Integral(Phosphite) / (Integral(Phosphite) + Integral(Phosphate))] * 100
References
-
Schwendinger, P., et al. (2025). High-performance phosphite stabilizer. ResearchGate. Available at: [Link]
-
Amfine Chemical Corporation. (n.d.). Phosphites | Process Stabilizers for Plastics. amfine.com. Available at: [Link]
-
Demir, T. (2023). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy. Research on Engineering Structures & Materials, 9(3), 719-742. Available at: [Link]
-
Pobedimskii, D. O., et al. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. ACS Publications. Available at: [Link]
-
Various Authors. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC. Available at: [Link]
-
Various Authors. (2015). Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection. ResearchGate. Available at: [Link]
-
Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Available at: [Link]
-
Various Authors. (2014). Phosphorous Antioxidants Against Polypropylene Thermal Degradation During Rotational Molding-Kinetic Modeling. ResearchGate. Available at: [Link]
-
Various Authors. (2016). Degradation of Irgafos 168 and determination of its degradation products. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Polypropylene. wikipedia.org. Available at: [Link]
-
Various Authors. (2002). Methods to improve the hydrolysis resistance of phosphite antioxidants, and the effects on the processing stabilisation of polyolefins. ResearchGate. Available at: [Link]
-
AZoM. (2025). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?. azom.com. Available at: [Link]
-
Various Authors. (2008). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Semantic Scholar. Available at: [Link]
-
Shimadzu. (n.d.). GC/MS Analysis of Fluorophosphates as Decomposition Products in Lithium Battery Electrolyte. shimadzu.com. Available at: [Link]
-
The Madison Group. (n.d.). Identifying Failures and Ensuring Quality of Plastics Using FTIR. madisongroup.com. Available at: [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. oxinst.com. Available at: [Link]
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Bhatale, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International. Available at: [Link]
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Various Authors. (n.d.). Infrared Spectroscopy in Analysis of Polymer Degradation. ResearchGate. Available at: [Link]
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Various Authors. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]
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Various Authors. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. Available at: [Link]
-
Various Authors. (1990). 31P NMR studies on the effect of phosphite on Phytophthora palmivora. PubMed. Available at: [Link]
-
University of Ottawa. (n.d.). 31 Phosphorus NMR. nmr.chem.uottawa.ca. Available at: [Link]
-
Impact Solutions. (n.d.). Assessing Polymer Ageing FTIR - Material Analysis. impact-solutions.co.uk. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
- 12. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
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- 16. Assessing Polymer Ageing FTIR - Material Analysis [impact-solutions.co.uk]
Autocatalytic hydrolysis of pentaerythritol diphosphites and its inhibition
An essential resource for professionals in research and drug development, this Technical Support Center offers in-depth troubleshooting guidance and frequently asked questions concerning the autocatalytic hydrolysis of pentaerythritol diphosphites. As Senior Application Scientists, we provide insights grounded in established scientific principles to address the practical challenges encountered during experimentation.
Understanding the Core Problem: The Autocatalytic Cycle
Pentaerythritol diphosphites are widely used as stabilizers and antioxidants in various applications.[1][2] However, their inherent susceptibility to hydrolysis, particularly in the presence of moisture, presents a significant challenge.[1][3] This degradation is not a simple linear reaction; it is an autocatalytic process. The hydrolysis of the phosphite's P-O bonds generates acidic byproducts, primarily phosphorous acid.[4][5] These acidic species then act as catalysts, accelerating the degradation of the remaining phosphite molecules. This creates a vicious cycle, leading to a rapid and often unexpected loss of the phosphite's function. The hydrolytic stability is highly dependent on the molecular structure surrounding the phosphorus atom.[4][5]
The overall hydrolysis pathway eventually leads to the formation of pentaerythritol, phosphorous acid, and the corresponding phenol (e.g., 2,4-di-tert-butyl phenol for common commercial phosphites like Alkanox P-24).[4][5] Understanding this autocatalytic nature is the first step in diagnosing and preventing experimental failures.
Caption: The autocatalytic hydrolysis cycle of pentaerythritol diphosphite.
Troubleshooting Guide
This section addresses specific issues encountered during experiments involving pentaerythritol diphosphites.
Issue 1: Rapid and Uncontrolled Degradation of the Phosphite
-
Symptoms: You observe a rapid loss of the phosphite, confirmed by analytical methods like ³¹P NMR (a shift from the 120-150 ppm region to near 0 ppm) or HPLC, much faster than anticipated.[6] The reaction mixture may also show an increase in acidity.
-
Probable Causes & Solutions:
-
Presence of Moisture: Trace amounts of water are the primary initiators of hydrolysis.
-
Solution: Ensure all solvents and reagents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation). Handle the phosphite and prepare reaction mixtures under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with dry nitrogen or argon).
-
-
Acidic Impurities: The starting materials or solvents may contain acidic impurities that kick-start the catalytic cycle.[5] The removal of impurities can significantly impact performance.[7][8]
-
Solution: Purify solvents and reagents before use. For instance, pass solvents through a column of activated alumina to remove acidic impurities. Use high-purity grade phosphites.
-
-
Elevated Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[9][10]
-
Solution: Conduct experiments at the lowest feasible temperature. If heating is necessary, minimize the duration and ensure strict moisture exclusion. Store the phosphite and its formulations in a cool, dry place.
-
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptoms: Replicating experiments yields different rates of phosphite degradation or varying product profiles.
-
Probable Causes & Solutions:
-
Variable Environmental Conditions: Fluctuations in ambient humidity and temperature between experiments can cause significant variations.[11]
-
Solution: Standardize and document all environmental parameters.[11] Perform experiments in a controlled environment (e.g., a dry room or glovebox) to minimize variability.
-
-
Inconsistent Reagent Quality: The purity of the phosphite, solvents, or other reactants may vary from batch to batch. Impurities in one batch can accelerate degradation.[12]
-
Solution: Use reagents from the same batch for a series of related experiments. Qualify new batches of reagents by running a standard control experiment to ensure consistency.
-
-
Contamination of Equipment: Residual acidic compounds or moisture on glassware can act as catalysts.[11]
-
Solution: Implement a rigorous cleaning protocol for all glassware, including a final rinse with an anhydrous solvent and oven-drying immediately before use.
-
-
Issue 3: Poor Performance of Hydrolysis Inhibitors
-
Symptoms: The addition of a stabilizer or inhibitor (e.g., an acid scavenger) does not provide the expected increase in the phosphite's stability.
-
Probable Causes & Solutions:
-
Incorrect Inhibitor Choice: The selected inhibitor may not be suitable for the specific conditions (e.g., temperature, chemical environment).
-
Insufficient Inhibitor Concentration: The amount of inhibitor may be too low to neutralize the acidic species generated, especially if the system is heavily contaminated with water or other acids.
-
Solution: Titrate the inhibitor concentration. Create a dose-response curve by testing a range of inhibitor concentrations to find the optimal level for your system.
-
-
Inhibitor Degradation: The inhibitor itself may be unstable under the experimental conditions.
-
Solution: Verify the stability of the inhibitor under your specific temperature and chemical environment.
-
-
| Factor | Impact on Hydrolysis Rate | Mitigation Strategy |
| Temperature | Exponential Increase[10] | Maintain lowest practical temperature; minimize heat exposure duration. |
| Moisture | Primary Initiator | Use anhydrous reagents/solvents; operate under an inert atmosphere. |
| pH (Acidity) | Catalyzes the reaction[5] | Purify reagents to remove acidic impurities; use acid scavengers/inhibitors. |
| Impurities | Can act as catalysts or reactants[7][12] | Use high-purity materials; pre-treat reagents to remove contaminants. |
| Table 1: Key Factors Influencing the Rate of Pentaerythritol Diphosphite Hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for inhibiting the autocatalytic hydrolysis? The most effective inhibition strategy is to break the catalytic cycle. This is achieved by using "acid scavengers," which are basic compounds that neutralize the acidic byproducts as they are formed.[3][4] By removing the acidic catalyst, the reaction is prevented from accelerating, and the hydrolysis rate is significantly reduced.[5] Trace levels of amine bases are often added to commercial phosphite products to improve their storage life and stability against hydrolysis.[13]
Q2: What are some common types of inhibitors, and how do I choose one? The choice of inhibitor depends on the application (e.g., polymer processing, solution-based reaction) and chemical compatibility.
| Inhibitor Type | Examples | Mechanism | Typical Use Case |
| Hindered Amines | Triisopropanolamine, N,N-diisopropylethylamine | Neutralizes acidic species. | Liquid formulations, organic synthesis. Often used in commercial phosphite preparations.[13] |
| Hydrotalcites | DHT-4A (Mg-Al hydroxycarbonate) | Solid-state acid scavenger.[1] | Polymer stabilization during processing. |
| Epoxides | Epoxidized soybean oil (ESBO) | Reacts with and neutralizes acids. | PVC stabilization, polymer applications. |
| Metal Stearates | Calcium Stearate, Zinc Stearate | Acts as an acid scavenger and lubricant.[1] | Polymer processing, especially PVC and polyolefins. |
| Table 2: Comparison of Common Inhibitors for Pentaerythritol Diphosphite Stabilization. |
Q3: What analytical techniques are best for monitoring phosphite hydrolysis?
-
³¹P NMR Spectroscopy: This is an ideal method for quantitatively tracking the degradation of phosphites.[6] The trivalent phosphite starting material typically shows a signal in the 120-150 ppm range, while its tetravalent phosphate and phosphonic acid hydrolysis products appear near 0 ppm.[6] The high sensitivity and clear peak separation allow for precise monitoring.[6]
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): HPLC-MS is excellent for separating and identifying the parent phosphite and its various hydrolysis products.[5][14] This technique can provide a detailed picture of the hydrolytic pathway.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the disappearance of P-O-C bonds and the appearance of P=O and O-H bonds characteristic of the hydrolysis products.[1]
Q4: Can the hydrolysis products themselves affect my experiment? Yes, absolutely. The acidic products (e.g., phosphorous acid) can catalyze other acid-sensitive reactions in your system. Furthermore, some of the partially or fully hydrolyzed products have been shown to possess significant antioxidant activity themselves, which can complicate the interpretation of stabilization studies.[1] It is crucial to understand that you are dealing with a changing mixture of compounds, not just the loss of the initial phosphite.
Experimental Protocols
Protocol 1: Standardized Monitoring of Hydrolysis by ³¹P NMR Spectroscopy
-
Sample Preparation (Inert Atmosphere): a. In a nitrogen-filled glovebox, prepare a stock solution of the pentaerythritol diphosphite in a suitable anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) at a known concentration (e.g., 20 mg/mL). b. To a series of oven-dried NMR tubes, add a precise volume of the stock solution (e.g., 500 µL). c. To initiate the hydrolysis for the test sample, add a specific, controlled amount of water (e.g., 1 equivalent relative to the phosphite). For a negative control, add no water. d. Seal the NMR tubes tightly with a cap and wrap with Parafilm®.
-
Data Acquisition: a. Set the spectrometer to acquire ³¹P NMR spectra. Use a relaxation delay (d1) of at least 5 times the longest T1 of the phosphorus nuclei being studied to ensure quantitative results. b. Acquire an initial spectrum (t=0) immediately after sample preparation. c. Store the tubes at a constant, controlled temperature. d. Acquire subsequent spectra at regular time intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: a. Process all spectra with identical parameters. b. Integrate the phosphite peak (approx. 120-150 ppm) and the hydrolysis product peaks (approx. 0 ppm). c. Calculate the percentage of remaining phosphite at each time point relative to the total phosphorus signal. d. Plot the percentage of remaining phosphite versus time to determine the hydrolysis kinetics.
Protocol 2: Workflow for Selecting and Validating an Inhibitor
This protocol outlines a systematic approach to mitigate hydrolysis.
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. unido.org [unido.org]
- 8. researchgate.net [researchgate.net]
- 9. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Pentaerythritol decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 13. Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite - Wikipedia [en.wikipedia.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
Addressing plate-out issues with liquid phosphite stabilizers in processing machinery
Troubleshooting Plate-Out in Polymer Processing Machinery
Welcome to the technical support center for addressing challenges related to liquid phosphite stabilizers. This guide is designed for researchers, scientists, and drug development professionals who may encounter plate-out phenomena during polymer processing. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent these issues effectively.
Part 1: Frequently Asked Questions - Understanding the Root Causes of Plate-Out
This section addresses the fundamental questions surrounding plate-out, its appearance, and the chemical mechanisms that drive its formation when using liquid phosphite stabilizers.
Q1: What is "plate-out" and what does it typically look like on processing equipment?
A: Plate-out is the undesirable deposition of formulation components onto the hot metal surfaces of processing machinery, such as extruder screws, dies, chill rolls, and molds.[1] These deposits can vary in appearance from a sticky or waxy film to a hard, discolored solid or a fine powder.[2][3] The location of the deposit often provides clues to its cause; for instance, deposits at the die exit or in degassing vents are common.[1] This buildup can lead to defects in the final product, production downtime for cleaning, and compromised product quality.[4]
Q2: Why are liquid phosphite stabilizers, specifically, susceptible to causing plate-out?
A: While phosphites are excellent secondary antioxidants for protecting polymers during high-temperature processing, their chemical nature makes them prone to degradation, which is a primary driver of plate-out.[5][6] The two main culprits are:
-
Hydrolytic Instability: Phosphite esters are susceptible to hydrolysis, a reaction with water, which can be present as moisture in other additives, fillers, or the ambient environment.[7][8] This reaction is often accelerated at the high temperatures used in polymer processing.[9] Hydrolysis breaks down the phosphite into byproducts like phosphoric acid and various alcohols or phenols.[10][11] These degradation products are often more polar and less compatible with the non-polar polymer matrix, causing them to migrate to and deposit on the metal surfaces of the machinery.[7]
-
Incompatibility and Interactions: The polarity and molecular weight of the phosphite stabilizer and its degradation byproducts can lead to incompatibility with the polymer backbone and other additives in the formulation.[7] For instance, interactions with fillers (like calcium carbonate or titanium dioxide) or other stabilizers (like metal stearates) can form complex salts or adducts that have low solubility in the polymer melt, leading them to deposit on equipment surfaces.[1][12]
Q3: What are the primary chemical byproducts from phosphite degradation that I should be concerned about?
A: The main degradation pathway for a phosphite stabilizer is hydrolysis, which proceeds in steps to form various byproducts. During processing, the phosphite is also consumed through its intended antioxidant function, converting it to a phosphate.[13]
Key Degradation Products:
-
Phosphoric Acid: A final product of complete hydrolysis, which can be corrosive and catalyze further polymer degradation.
-
Alkyl or Aryl Alcohols/Phenols: Formed from the cleavage of the ester bonds on the phosphite molecule. For example, hydrolysis of tris(nonylphenyl) phosphite (TNPP) can release nonylphenol.[14]
-
Phosphate Esters: The intended product of the antioxidant cycle. While generally more stable than phosphites, their polarity can differ, affecting compatibility.[7]
These byproducts, particularly the acidic and alcoholic components, can act as surfactants and lubricants, carrying other inorganic components like fillers and pigments to the machinery surface, contributing significantly to the plate-out deposit.[15]
Part 2: A-Z Troubleshooting Guide for Plate-Out Issues
This section provides a systematic approach to diagnosing and resolving plate-out. Follow the diagnostic workflow to identify the root cause, then consult the specific Q&A for targeted solutions.
Diagnostic Workflow for Plate-Out
The following diagram outlines a logical decision-making process for troubleshooting plate-out.
Caption: Fig 1. Troubleshooting Decision Tree for Plate-Out.
Q4: My equipment has a deposit. How can I definitively identify if it's from the liquid phosphite stabilizer?
A: A definitive identification requires analytical characterization of the deposit. You must carefully collect a sample of the plate-out residue and analyze it to confirm its chemical makeup. This is the most critical step in any root cause analysis. (See Protocol 1 for sample collection and Protocol 2 for analytical methods).
The primary techniques for identification are:
-
Fourier Transform Infrared Spectroscopy (FTIR): This will identify functional groups. Look for characteristic peaks corresponding to P-O-C bonds (phosphites/phosphates), O-H bonds (hydrolysis products like alcohols/phenols), and C=O bonds (from lubricants or other additives).[15]
-
Differential Scanning Calorimetry (DSC): This can identify melting points of components within the residue, which can be matched to known additives like waxes or stearates.[15]
-
Energy-Dispersive X-ray Spectroscopy (SEM-EDS): This technique identifies the elemental composition, which is useful for detecting phosphorus from the stabilizer and key elements from inorganic fillers (e.g., Ti from TiO₂, Ca from CaCO₃).[16]
If the analysis confirms the presence of phosphorus-containing compounds and/or their expected hydrolysis byproducts, the phosphite stabilizer is a primary contributor.
Q5: What immediate process adjustments can I make to mitigate plate-out?
A: Process conditions have a significant impact on the rate of stabilizer degradation and migration.[1] Before making formulation changes, attempt to optimize your processing parameters.
| Parameter | Recommended Action | Rationale |
| Melt Temperature | Gradually decrease the temperature in all zones. | Lower temperatures reduce the rate of phosphite hydrolysis and degradation.[9] However, ensure the temperature is high enough for proper melting and mixing.[17] |
| Screw Speed / Shear | Reduce screw RPM if possible. | High shear can increase frictional heat, accelerating degradation. Lowering shear reduces this effect.[18] |
| Residence Time | Increase throughput to reduce the time the material spends at high temperatures. | Minimizing exposure time in the extruder barrel reduces the extent of potential degradation reactions.[3] |
| Venting/Degassing | Ensure vacuum vents are working efficiently. | Proper venting removes moisture and other volatile degradation byproducts from the melt, preventing them from condensing on cooler parts of the equipment like the die lip.[18] |
| Table 1: Key Process Parameters for Plate-Out Mitigation. |
Q6: My formulation contains zinc/calcium stearate. Could this be causing an interaction?
A: Yes, interactions are possible. Metal stearates, used as acid scavengers and lubricants, can sometimes have an antagonistic effect when used with phosphite stabilizers. Certain impurities or the chemical nature of the stearate itself can potentially accelerate the degradation of the phosphite.[12] Furthermore, the phosphite hydrolysis product, phosphoric acid, can react with metal stearates to form metal phosphates, which may have poor solubility in the polymer and contribute to plate-out.
Troubleshooting Step: If you suspect an interaction, consider running a controlled experiment with a formulation that excludes the metal stearate to see if the plate-out issue subsides. If it does, you may need to evaluate alternative lubricant systems or different grades of metal stearates.
Q7: I suspect moisture is the primary cause. What are the best practices for moisture control?
A: Since hydrolysis is a key driver of plate-out, stringent moisture control is paramount.[1]
Best Practices for Moisture Control:
-
Dry All Components: Ensure all polymeric and inorganic raw materials (resin, fillers, pigments) are thoroughly dried according to their technical data sheets before processing. Do not overlook the moisture content in fillers like calcium carbonate.
-
Proper Stabilizer Handling: Keep the liquid phosphite stabilizer container tightly sealed when not in use to prevent moisture absorption from the atmosphere.[19] Use a desiccant blanket (e.g., nitrogen) if storing in a large tank.
-
Optimize Mixing: If using a high-speed mixer, monitor the temperature to ensure it's sufficient to drive off surface moisture from the components without initiating thermal degradation.[18]
Part 3: Protocols and Methodologies
Protocol 1: Method for Collecting Plate-Out Residue
Objective: To safely and cleanly collect a sample of the deposit from processing machinery for analysis.
Materials:
-
Heat-resistant gloves
-
Safety glasses
-
Brass or copper scraper (to avoid damaging steel equipment)
-
Clean glass vials with PTFE-lined caps
-
Solvent (e.g., acetone or tetrahydrofuran (THF)) for cleaning tools
-
Camera for documentation
Procedure:
-
Safety First: Ensure the machinery is turned off, locked out, and has cooled to a safe handling temperature.
-
Document: Take clear photographs of the plate-out on the equipment, noting its location, color, and texture.
-
Sample Collection: Using the brass scraper, carefully remove a small amount (at least 10-20 mg) of the residue. Avoid scraping off metal from the equipment itself.
-
Storage: Immediately place the collected sample into a clean, labeled glass vial and seal it tightly.
-
Control Sample: If possible, obtain a "control" sample by mixing the raw formulation components (without heating/processing) to use as a baseline for analytical comparison.
-
Tool Cleaning: Clean the scraper with solvent to prevent cross-contamination for future use.
Protocol 2: Analytical Characterization of Residue
Objective: To identify the chemical composition of the collected plate-out residue.
Methodology Overview:
| Technique | Information Gained | Typical Findings for Phosphite-Related Plate-Out |
| FTIR Spectroscopy | Identifies chemical functional groups. | Presence of P-O-C (phosphite/phosphate), O-H (hydrolyzed products), and potentially C=O (stearates) or inorganic signatures (silicates, carbonates).[16] |
| DSC Analysis | Determines melting points and thermal transitions. | Can confirm the presence of low-melting-point components like waxes or lubricants (e.g., calcium stearate melts around 150-160°C).[15] |
| SEM-EDS | Provides elemental composition and surface morphology. | Detection of Phosphorus (P), Calcium (Ca), Titanium (Ti), Zinc (Zn), etc., confirming the source of the deposit.[20] |
| GC-MS | Separates and identifies volatile and semi-volatile organic compounds. | Can identify specific hydrolysis products like nonylphenol or other cleaved alcohol/phenol groups.[21] |
| Table 2: Analytical Techniques for Residue Identification. |
Step-by-Step FTIR Analysis:
-
Take a small portion of the collected residue.
-
If the sample is solid, place it directly on the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum to reference spectra of your liquid phosphite stabilizer, other additives (lubricants, etc.), and their known degradation products.
Mechanism of Phosphite Hydrolysis
The following diagram illustrates the chemical pathway of phosphite hydrolysis, which leads to the formation of plate-out precursors.
Caption: Fig 2. Hydrolysis Pathway of Phosphite Stabilizers.
Part 4: Prevention and Best Practices
Q8: How can I choose a more robust liquid phosphite stabilizer to avoid these issues in the future?
A: When plate-out is a persistent issue, especially in high-temperature or moisture-rich applications, selecting a hydrolysis-resistant phosphite antioxidant (HRPA) is the most effective long-term solution.[14]
Key Factors for Stabilizer Selection:
-
Hydrolytic Stability: Look for stabilizers specifically marketed as "hydrolysis-resistant." These often feature bulky, sterically hindered chemical structures around the phosphorus atom, which physically shield it from attack by water molecules.[7][8]
-
Molecular Weight: Higher molecular weight phosphites are generally less volatile and less prone to migration, which can help reduce plate-out.[22]
-
Physical Form: While this guide focuses on liquid phosphites, some high-performance solid phosphites are designed for high hydrolytic stability and may be an alternative to consider.[4]
-
Supplier Data: Request hydrolytic stability data from your supplier. Many manufacturers perform accelerated aging tests and can provide data on how their products hold up under humid conditions compared to standard phosphites.[14]
By proactively selecting a stabilizer designed for demanding conditions, you can significantly reduce the likelihood of plate-out, leading to more robust processing and higher quality end-products.
References
- Schwetlick, K. (1990). Mechanisms of Antioxidant Action of Phosphite and Phosphonite Esters. In Mechanisms of Polymer Degradation and Stabilisation.
- Gijsman, P. (2005). Methods to improve the hydrolysis resistance of phosphite antioxidants, and the effects on the processing stabilisation of polyolefins. J. VINYL. ADDIT. TECHNOL., 11:136–142.
-
Boros, S., et al. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis, 6(10), 7002-7011. [Link]
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PW Consulting. (2024). Hydrolysis-Resistant Phosphite Antioxidant Market. PW Consulting Chemical & Energy Research Center. [Link]
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LIFE-TRIALKYL. Polymer Stabilizers. SlideShare. [Link]
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Partners in Chemicals. (2021). Excellent hydrolysis resistance phosphite antioxidant. [Link]
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Wang, L., et al. (2021). Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation. Chemical Encyclopedia. [Link]
- Parrondo, A., et al. (2004). High-performance phosphite stabilizer.
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Anonymous. (n.d.). Troubleshooting Guide 1. Scribd. [Link]
- Parrondo, A., et al. (2004). Additive interactions in the stabilization of film grade high-density polyethylene. Part I: Stabilization and influence of zinc stearate during melt processing. J VINYL ADDIT TECHN.
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Baumann Chemicals. (n.d.). What Causes Plate-Out and How to Effectively Control It. [Link]
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NatureWorks LLC. (n.d.). Troubleshooting the Ingeo Sheet Extrusion Process. [Link]
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RTP Company. (2019). Troubleshooting Guide for Injection Molding. [Link]
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Amfine Chemical Corporation. (2022). Phosphites | Process Stabilizers for Plastics. [Link]
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Orbimind. (2024). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. [Link]
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Kanademy. (2022). Antioxidants for Plasticized PVC Products. [Link]
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Tox Lab. (n.d.). Residue Analysis: A Comprehensive Overview. [Link]
- Schwetlick, K., & Pionteck, J. (2003). Organic Phosphites as Polymer Stabilizers.
- Maddah, P., et al. (n.d.). Plate-out in PVC extrusion. I.
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Jordi Labs. (n.d.). Choosing which analytical techniques to use for residue analysis. [Link]
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PQRI. (n.d.). Introduction to Polymer Additives and Stabilization. [Link]
- Tuzum Demir, A. (2023). Kinetic evaluation of the stabilization efficiency of the phosphite and urea derivative based stabilizers against epoxy.
- Fu, X., et al. (2011). Alkylphenol free - liquid polymeric phosphite polymer stabilizers.
- Stevenson, D. (2010). Method for reducing plate-out of solid phosphites in polymers.
-
Plastic Industry News. (n.d.). Sheet Extrusion Troubleshooting. [Link]
- Hoàng, E. M., et al. (2004). Effect of metal stearate antacid on the melt stabilization performance of phenolic/phosphite antioxidants in metallocene LLDPE. Part 2: Discoloration.
- Földes, E., et al. (2002). Study of the high temperature reactions of a hindered aryl phosphite (Hostanox PAR 24) used as a processing stabiliser in polyolefins.
- Hoàng, E. M., et al. (2004). Effect of metal stearate antacid on the melt stabilization performance of phenolic/phosphite antioxidants in metallocene LLDPE. Part 1: Melt processing stability. Sílice (CSIC).
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Schmied, F., et al. (2021). Long-Term Thermal Stabilization of Poly(Lactic Acid). Polymers, 13(12), 1907. [Link]
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U.S. Environmental Protection Agency. (n.d.). B.5.2 Residue Analytical Methods. [Link]
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Intertek. (n.d.). Chemical and Contaminant Residue Analysis Testing. [Link]
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StudySmarter. (n.d.). Chemical Residue Analysis: Techniques, Uses. [Link]
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Turf Care Supply. (2023). Tips for Safely Handling, Mixing & Storing Fertilizers/Pesticides. [Link]
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Troubleshooting Loss of Antioxidant Activity in Recycled Polymer Stabilization: A Technical Guide
Welcome to the Technical Support Center for Polymer Stabilization. This guide is designed for researchers, scientists, and development professionals who are navigating the complexities of incorporating recycled polymers into their formulations. Recycled materials present a unique set of challenges, primarily due to their varied thermal and mechanical histories, which often result in a depleted or compromised native antioxidant system.[1]
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the degradation and stabilization mechanisms. Our goal is to empower you to diagnose issues, optimize your stabilization packages, and enhance the performance and longevity of your recycled polymer products.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding antioxidant function and challenges in recycled polymers.
Q1: What is the primary role of antioxidants in polymers, and why are they critical for recycled materials?
Answer: Antioxidants are sacrificial chemical additives essential for protecting polymers from oxidative degradation. This degradation is initiated by factors like heat, shear, and UV radiation, which generate highly reactive free radicals.[2] These radicals trigger chain reactions that lead to polymer chain scission (reducing molecular weight) or cross-linking, resulting in the loss of mechanical properties, discoloration, and reduced service life.[3]
In recycled polymers, this is even more critical because the material has already undergone at least one "heat history" during its initial processing and lifetime. This process consumes a significant portion of the original antioxidant package.[1] Without "restabilization," the recycled polymer is highly susceptible to severe degradation during reprocessing, leading to poor melt stability and inferior final product quality.[4][5]
Q2: What are the main classes of antioxidants used for recycled polyolefins (PE, PP)?
Answer: Stabilization is typically achieved through a synergistic combination of primary and secondary antioxidants.[6]
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They function by donating a hydrogen atom to reactive peroxy radicals, effectively neutralizing them and stopping the degradation cascade.[7][8]
-
Secondary Antioxidants (Hydroperoxide Decomposers): These are most often phosphite-based compounds. They work by converting hydroperoxides—a byproduct of the initial radical scavenging—into stable, non-radical products.[6][7] This prevents the hydroperoxides from breaking down under heat and forming new radicals, which would continue the degradation cycle. This synergistic action is crucial for providing comprehensive protection, especially during high-temperature melt processing.[6]
Q3: How do contaminants in post-consumer recycled (PCR) streams affect stabilization?
Answer: Post-consumer waste streams present significant challenges due to high variability and the presence of contaminants.[1] These can include residues from previous contents (oils, chemicals), labels, adhesives, and even cross-contamination from other polymer types like PET or PVC.[9][10]
Certain contaminants can have a catalytic effect on degradation. For example, metal residues (e.g., from catalysts or pigments) can accelerate the decomposition of hydroperoxides, initiating new degradation pathways and rapidly consuming the antioxidant package.[11][12] This is why specialized stabilizer grades, designed to neutralize common impurities, are often recommended for post-consumer recycled plastics.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, problem-based guides to diagnose and solve specific issues encountered during the stabilization of recycled polymers.
Guide 1: Diagnosing Premature Discoloration (Yellowing/Pinking)
One of the most common visual defects in stabilized recycled polymers is yellowing or pinking. This is often mistaken for simple polymer degradation but is frequently a direct result of the antioxidant chemistry itself.
Question: My white or light-colored recycled PP/HDPE compound is turning yellow after processing or during storage. What is the likely cause?
Answer: While several factors can cause yellowing, the most common culprit in a well-stabilized formulation is the over-oxidation of phenolic primary antioxidants .[8][13]
-
Causality (The "Why"): Phenolic antioxidants work by donating a hydrogen atom. In doing so, the antioxidant molecule itself becomes a radical, which is then stabilized. However, under severe processing conditions or when exposed to certain environmental triggers (like NOx gases), these stabilized antioxidant radicals can undergo further transformation into conjugated structures, primarily quinones and quinone-methides .[14][15] These byproducts are intensely colored, appearing yellow or even reddish/pink at very low concentrations, thus discoloring the entire polymer matrix.[8] This phenomenon is sometimes referred to as "gas fading," especially when it occurs during storage in warehouses with gas-powered forklift traffic.[8][16]
Troubleshooting & Validation Workflow
This workflow will help you systematically determine if antioxidant over-oxidation is the source of your discoloration issue.
Caption: Workflow for diagnosing yellowing in recycled polymers.
Experimental Protocol: Identifying Antioxidant Byproducts
To confirm the hypothesis of antioxidant over-oxidation, you can use High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Dissolve a known mass of the yellowed polymer in a suitable solvent (e.g., o-xylene, toluene) at an elevated temperature.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the solution to separate the precipitated polymer. The filtrate now contains the soluble additives and their degradation byproducts.[17]
-
Prepare a control sample from a non-yellowed batch for comparison.
-
-
HPLC Analysis:
-
Inject the filtrate into an HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Use a suitable reverse-phase column (e.g., C18).
-
Run a gradient elution method to separate compounds of different polarities.
-
-
Data Interpretation:
-
Compare the chromatograms of the yellowed and control samples.
-
Look for new peaks in the yellowed sample that are not present in the control. These often correspond to quinone-type byproducts.[18]
-
The UV-Vis spectrum of these peaks, captured by the DAD, can help confirm their identity as they have characteristic absorption profiles.[13]
-
Guide 2: Addressing Loss of Mechanical Integrity & Poor Melt Stability
A critical indicator of insufficient stabilization is a change in the polymer's flow behavior and a corresponding decline in its physical properties.
Question: My recycled material is becoming brittle, and its Melt Flow Rate (MFR) has increased significantly after reprocessing. What's happening?
Answer: A significant increase in MFR is a classic sign of polymer chain scission , where the long polymer chains are broken into smaller fragments. This is a direct result of inadequate stabilization during melt processing.[19]
-
Causality (The "Why"): The high heat and mechanical shear inside an extruder generate free radicals. If the antioxidant system is depleted, these radicals will attack the polymer backbone. In polypropylene and, to a lesser extent, polyethylene, the dominant degradation reaction is chain scission.[3] Shorter polymer chains result in lower melt viscosity (higher MFR) and reduced entanglement.[20] This loss of entanglement directly translates to poor mechanical performance, such as reduced impact strength, lower tensile strength, and increased brittleness.[19] This often occurs when the secondary (phosphite) stabilizer has been exhausted, as it is the primary defense against degradation during high-heat processing.[6][11]
Troubleshooting & Validation Workflow
Caption: Workflow for diagnosing mechanical property loss.
Key Experimental Protocol: Melt Flow Rate (MFR) Measurement
The MFR test (conforming to standards like ASTM D1238 or ISO 1133) is a simple yet powerful tool for assessing polymer degradation.[20][21]
-
Objective: To quantify the change in melt viscosity of the polymer as a result of reprocessing.
-
Procedure (ASTM D1238 - Procedure A):
-
Set the melt indexer barrel to the standard temperature for the polymer (e.g., 230°C for PP, 190°C for PE).[22]
-
Place a standard weight on the piston (e.g., 2.16 kg).
-
Load approximately 5-7 grams of the polymer sample into the heated barrel and allow it to preheat for a specified time (e.g., 6-8 minutes).[19]
-
The piston pushes the molten polymer through a standardized die.
-
At regular intervals, cut the extruded polymer strand (extrudate) and weigh the cuts.
-
Calculate the flow rate in grams per 10 minutes.[19]
-
-
Data Interpretation: A higher MFR value indicates a lower molecular weight and, therefore, a higher degree of degradation.[20]
| Sample | Typical MFR (g/10 min) @ 230°C/2.16kg | Interpretation |
| Virgin PP Copolymer | 2-5 | High molecular weight, high viscosity. |
| Post-Consumer Recycled PP | 8-15 | Some degradation from previous life cycle. |
| Recycled PP (Poorly Stabilized) after Reprocessing | 30-50+ | Severe chain scission and degradation occurred. |
Table 1: Example MFR data illustrating the effect of degradation on polypropylene.
Guide 3: Evaluating Long-Term Thermal Stability
Even if a recycled polymer survives reprocessing, it may lack the long-term stability required for its end-use application.
Question: My final product passes initial quality control, but fails prematurely when exposed to heat during its service life. How can I predict and prevent this?
Answer: This indicates a depletion of the long-term thermal stabilization package, primarily the primary (phenolic) antioxidant. The material has just enough stabilizer to survive processing but lacks the reserve capacity to handle long-term thermal stress. The key predictive test for this is Oxidative Induction Time (OIT) .
-
Causality (The "Why"): OIT measures the time it takes for a polymer to begin rapid, exothermic oxidation when held at a high temperature in a pure oxygen atmosphere.[23] This time is a direct measure of the effectiveness and remaining concentration of the primary antioxidant system.[24] A short OIT value means the antioxidant will be consumed quickly, leaving the polymer unprotected against thermal degradation during its intended use.[25][26]
Key Experimental Protocol: Oxidative Induction Time (OIT)
The OIT test (conforming to ASTM D3895) is the industry standard for quantifying the thermal-oxidative stability of polyolefins.[27][28]
-
Objective: To determine the remaining thermal stability of the recycled polymer by measuring the time to onset of oxidation.
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure (ASTM D3895):
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum pan inside the DSC cell.
-
The cell is heated to a high isothermal temperature (e.g., 200°C for PE, 190°C for PP) under a continuous flow of inert nitrogen gas.[29]
-
Once the temperature stabilizes, the gas is switched from nitrogen to pure oxygen.[23]
-
The instrument continues to hold the sample at the isothermal temperature and monitors the heat flow.
-
-
Data Interpretation:
-
Initially, the heat flow signal remains stable as the antioxidants scavenge any radicals that form.
-
Once the antioxidants are consumed, the polymer begins to oxidize rapidly. This is a highly exothermic process, which the DSC detects as a sharp, upward deviation in the heat flow curve.
-
The OIT is the time from the introduction of oxygen to the onset of this exothermic reaction.[23]
-
| Sample | Typical OIT (minutes) @ 200°C | Interpretation |
| Virgin HDPE (Well-Stabilized) | > 60 | Excellent long-term stability. |
| Post-Consumer Recycled HDPE | 5-15 | Most of the original AO package is consumed. |
| Restabilized Recycled HDPE | > 40 | Sufficient AO has been added to ensure good service life. |
Table 2: Example OIT data illustrating the need for restabilization in recycled HDPE.
Decision Logic for Restabilization
Caption: Decision tree for evaluating long-term stability using OIT.
References
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- ProQuest. Thermal Stability and Crystallization Behavior of Contaminated Recycled Polypropylene for Food Contact.
- Ampacet Corporation. Yellowing and Pinking of White PE/PP.
- Qidi Chemical.
- AZoM.
- Chitec. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants.
- ResearchGate.
- Intertek.
- WJE. D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
- Lifestyle → Sustainability Directory. How Can Chemical Additives Be Used to Stabilize Recycled Plastic Quality without Significantly Increasing the Energy Cost?
- ChemPoint.com. Stabilization and Processing of Recycled Plastics, Product Article.
- HALO Science.
- ASTM International. Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
- Stabilization Technologies.
- Semantic Scholar. Effects of Contamination with Selected Polymers on the Mechanical Properties of Post-Industrial Recycled Polypropylene.
- ResearchGate. The Role of Residual Contaminants and Recycling Steps on Rheological Properties of Recycled Polypropylene.
- PubMed. Effects of Contamination with Selected Polymers on the Mechanical Properties of Post-Industrial Recycled Polypropylene.
- PFI Fareast (Hong Kong) Co. Ltd. How to resist yellowing (Part 1): Phenolic Yellowing.
- CDMF. The Role of Residual Contaminants and Recycling Steps on Rheological Properties of Recycled Polypropylene.
- ResearchGate. Discoloration of polymers by phenolic antioxidants | Request PDF.
- Infinity LTL. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418.
- IHS Markit. ASTM D3895-98 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
- ResearchGate.
- ResearchGate.
- NETZSCH Analyzing & Testing. Investigation of the Oxidative Stability of Polyolefins and Thermoplastic Elastomers by Means of DSC.
- Scribd.
- Elchemy. Common Challenges in Using Antioxidants in Plastic Manufacturing.
- Centexbel. Melt Flow Rate (MFR) according to ISO 1133 and ASTM D1238.
- rMix. Antioxidants for Recycled Polymers: How to Improve Performance.
- MDPI. Analytical Methods Used in Determining Antioxidant Activity: A Review.
- Semantic Scholar. Analytical Methods Used in Determining Antioxidant Activity: A Review.
- Temeco.
- NIH. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling.
- FILAB.
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- ResearchGate. Correlation of antioxidant depletion and mechanical performance during thermal degradation of an HTPB elastomer | Request PDF.
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Validation & Comparative
A Comparative Analysis of Diisooctyl Phenyl Phosphite and Tris(nonylphenyl) Phosphite as Secondary Antioxidants in Polymer Formulations
In the realm of polymer science, the selection of an appropriate antioxidant system is paramount to ensuring the longevity and performance of plastic materials. Secondary antioxidants, particularly organophosphites, play a crucial role in protecting polymers from degradation during high-temperature processing and throughout their service life. This guide provides an in-depth comparative study of two widely used phosphite stabilizers: Diisooctyl phenyl phosphite (DOPP) and Tris(nonylphenyl) phosphite (TNPP). This analysis will delve into their chemical properties, performance characteristics, hydrolytic stability, and the environmental and regulatory considerations associated with their use.
Introduction to Phosphite Stabilizers: The Mechanism of Action
Phosphite antioxidants are classified as secondary antioxidants or hydroperoxide decomposers. Their primary function is to prevent the autocatalytic cycle of polymer degradation by converting hydroperoxides (ROOH), which are unstable byproducts of oxidation, into stable, non-radical products. This mechanism is crucial as hydroperoxides can decompose into highly reactive radicals that further propagate the degradation of the polymer chain.
The general reaction mechanism involves the oxidation of the phosphite ester to a phosphate ester, while the hydroperoxide is reduced to an alcohol. This synergistic relationship with primary antioxidants, such as hindered phenols which scavenge free radicals, provides a comprehensive stabilization package for a wide range of polymers.[1]
Chemical and Physical Properties: A Comparative Overview
Diisooctyl phenyl phosphite and Tris(nonylphenyl) phosphite are both liquid organophosphite esters, a characteristic that facilitates their dispersion in polymer matrices. However, their distinct chemical structures give rise to different physical and performance properties.
| Property | Diisooctyl phenyl phosphite (DOPP) | Tris(nonylphenyl) phosphite (TNPP) |
| CAS Number | 26544-22-9[2] | 26523-78-4 |
| Molecular Formula | C22H39O3P[2] | C45H69O3P[3] |
| Appearance | Colorless transparent liquid[4] | Clear to pale yellow liquid[3] |
| Solubility | Insoluble in water; soluble in organic solvents[4] | Insoluble in water; compatible with many plastics[3] |
Performance as Polymer Stabilizers
Both DOPP and TNPP are effective secondary antioxidants used in a variety of polymers, including polyvinyl chloride (PVC), polyolefins (polyethylene and polypropylene), and synthetic rubbers.[3][4] Their primary role is to enhance thermal stability during processing and improve the long-term aging characteristics of the final product.
Key Performance Attributes:
-
Thermal Stabilization: Both phosphites are effective at preventing polymer degradation at high processing temperatures, which is critical during extrusion and molding operations.[3][5]
-
Color Stability: They help to prevent discoloration, such as yellowing, that can occur due to oxidative degradation of the polymer.[5]
-
Synergy with Primary Antioxidants: Both DOPP and TNPP exhibit a strong synergistic effect when used in combination with primary antioxidants like hindered phenols.[3][6] The phosphite protects the primary antioxidant from being consumed prematurely, thereby extending the overall service life of the polymer.
Hydrolytic Stability: A Critical Differentiator
A key performance parameter for phosphite antioxidants is their hydrolytic stability. The presence of moisture can lead to the hydrolysis of the phosphite ester, which not only reduces its effectiveness as a stabilizer but can also lead to the formation of acidic byproducts that can corrode processing equipment.
The rate of hydrolysis is influenced by the steric hindrance around the phosphorus atom. Generally, bulkier substituent groups can provide greater protection against hydrolysis. While specific comparative data on the hydrolysis rates of DOPP and TNPP are not available, the general principle suggests that the branched isooctyl groups in DOPP may offer a degree of steric hindrance that contributes to its hydrolytic stability.
Regulatory and Environmental Profile: A Growing Divide
The most significant divergence between DOPP and TNPP lies in their regulatory status and environmental profiles, which are primarily dictated by their hydrolysis byproducts.
Tris(nonylphenyl) phosphite (TNPP):
Upon hydrolysis, TNPP breaks down to form 4-nonylphenol , a substance that is a known endocrine disruptor and poses a significant threat to aquatic ecosystems.[7][8] Due to these concerns, French authorities have proposed the classification of TNPP as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation.[8] This regulatory pressure is driving many formulators to seek alternatives to TNPP.
Diisooctyl phenyl phosphite (DOPP):
The hydrolysis of a close analog, Diisodecyl phenyl phosphite (DIDPP), yields phenol and isodecanol .[9]
-
Phenol: Phenol is a well-studied compound with established toxicological profiles. It can cause acute toxicity at high exposures and chronic exposure may lead to organ damage.[3][5] Environmental releases of phenol are a concern, though it can biodegrade in soil and water under certain conditions.[10]
-
Isooctanol: Isooctanol is considered to have low to moderate toxicity. It can be irritating to the eyes, skin, and respiratory tract.[7][11] Environmentally, it is not expected to undergo significant hydrolysis and may be biodegradable.[2]
While the hydrolysis products of DOPP also present hazards, the intense regulatory scrutiny and documented endocrine-disrupting properties of nonylphenol place TNPP at a significant disadvantage from an environmental and health perspective.
Experimental Protocols for Comparative Evaluation
To provide a framework for the objective comparison of DOPP and TNPP, the following standard experimental protocols are recommended.
Oxidative Induction Time (OIT) Measurement
This test, conducted according to ISO 11357-6 , measures the thermal stability of a stabilized polymer.[3][10] A longer OIT indicates better resistance to oxidative degradation.
Methodology:
-
A small sample of the stabilized polymer is placed in a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation of the polymer is measured as the Oxidative Induction Time.
Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.
Color Stability Assessment
The Yellowness Index (YI) is a key metric for evaluating the color stability of a polymer after processing and aging. An increase in the Yellowness Index indicates degradation.
Methodology:
-
Prepare plaques of the stabilized polymer by injection molding or compression molding.
-
Measure the initial Yellowness Index of the plaques using a spectrophotometer.
-
Subject the plaques to accelerated aging conditions (e.g., heat aging in an oven or UV exposure).
-
Periodically measure the Yellowness Index to track the change over time.
Caption: Workflow for assessing color stability via Yellowness Index (YI).
Conclusion: Navigating Performance and Regulatory Landscapes
Both Diisooctyl phenyl phosphite and Tris(nonylphenyl) phosphite are effective secondary antioxidants that enhance the performance and durability of a wide range of polymers. While their performance in terms of thermal and color stability is comparable, the choice between them is increasingly influenced by their environmental and regulatory profiles.
The significant concerns surrounding the endocrine-disrupting properties of TNPP's hydrolysis byproduct, 4-nonylphenol, are leading to increased regulatory pressure and a shift in the industry towards alternatives. While the hydrolysis products of DOPP are not without their own hazards, they are currently not under the same level of scrutiny as nonylphenol.
For researchers, scientists, and drug development professionals, where material safety and regulatory compliance are paramount, a thorough evaluation of the long-term implications of additive choice is essential. While DOPP presents a potentially more favorable environmental and regulatory profile, it is crucial to conduct specific performance testing within the intended polymer formulation to ensure it meets all application requirements.
References
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Adishank Chemicals. (2025, October 1). Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. Retrieved from [Link]
-
Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Diisooctyl phenyl phosphite. Retrieved from [Link]
-
Adishank Chemicals. (2025, September 2). The Role of Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC Formulations. Retrieved from [Link]
-
LookChem. (n.d.). Cas 26544-22-9,diisooctyl phenyl phosphite. Retrieved from [Link]
-
Foresight. (2024, September 4). Tris(4-nonylphenyl, branched and linear) Phosphite Proposed as SVHC. Retrieved from [Link]
-
Environment and Climate Change Canada. (2019, February 2). Draft Screening Assessment Alkyl Aryl Phosphites. Retrieved from [Link]
-
Vinati Organics. (2023, September 15). Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Retrieved from [Link]
-
International Organization for Standardization. (2018). ISO 11357-6:2018 Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT). Retrieved from [Link]
-
New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet: Isooctyl Alcohol. Retrieved from [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
SciSpace. (n.d.). A Review on Health Effects of Phenol. Retrieved from [Link]
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Bruce, R. M., Santodonato, J., & Neal, M. W. (1987). Summary review of the health effects associated with phenol. Toxicology and Industrial Health, 3(4), 535–568. [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2025, March 14). Phenol. Retrieved from [Link]
-
ChemGulf. (2025, July 16). Is isooctanol toxic to aquatic organisms? Retrieved from [Link]
-
Pack-Lab. (2024, September 26). TNPP to Be Added in EU Hazardous Chemicals List. Retrieved from [Link]
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A Comparative Performance Evaluation of Alkyl-Aryl and Trialkyl Phosphites as Secondary Antioxidants
In the realm of polymer stabilization, the selection of an appropriate antioxidant package is paramount to preserving the integrity of materials during high-temperature processing and throughout their service life. Phosphite esters, as secondary antioxidants, play a critical role by decomposing hydroperoxides, which are primary initiators of polymer degradation. This guide provides an in-depth technical comparison of two major classes of phosphite antioxidants: alkyl-aryl phosphites and trialkyl phosphites. This evaluation is designed for researchers, scientists, and drug development professionals who utilize polymeric materials and require a nuanced understanding of stabilizer performance.
Structural Distinctions and Mechanistic Implications
The fundamental difference between these two classes lies in the organic groups (ligands) attached to the phosphorus atom. This structural variance directly influences their performance characteristics.
-
Trialkyl Phosphites: These compounds, such as triphenyl phosphite (TPP), feature three alkyl groups bonded to the phosphite ester. Their performance is largely dictated by the nature of these alkyl chains.
-
Alkyl-Aryl Phosphites: This class, exemplified by tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos® 168), contains a combination of alkyl and aryl (aromatic) groups. The steric hindrance provided by bulky aryl groups is a key determinant of their stability and performance.[1]
The primary antioxidant mechanism for all phosphites is the reduction of hydroperoxides (ROOH) to stable alcohols (ROH), a process in which the phosphite is oxidized to a phosphate.[2][3] This action prevents the chain scission and crosslinking reactions that lead to the degradation of polymer properties.[4]
Sources
The Unseen Synergy: A Comparative Guide to Diisooctyl Phenyl Phosphite and Hindered Phenolic Antioxidants in Polymer Stabilization
For Immediate Publication
In the intricate world of polymer science, ensuring the longevity and stability of materials is paramount. Degradation, triggered by heat, light, and oxygen, can compromise the structural integrity and aesthetic appeal of polymeric products.[1] To combat this, antioxidant additives are indispensable. This guide, intended for researchers, scientists, and professionals in drug and material development, delves into the powerful synergistic relationship between two classes of antioxidants: diisooctyl phenyl phosphite, a secondary antioxidant, and hindered phenolic compounds, which act as primary antioxidants. We will explore the mechanisms behind their combined efficacy, present comparative experimental data, and provide detailed protocols for evaluation.
The Foundation of Stability: Understanding Antioxidant Roles
Polymers are susceptible to auto-oxidation, a free-radical chain reaction that leads to molecular weight changes, discoloration, and loss of mechanical properties.[1] Antioxidants interrupt this destructive cycle.
Primary Antioxidants: The Radical Scavengers
Hindered phenolic antioxidants are the frontline defense.[2] Their defining feature is a bulky molecular structure surrounding a hydroxyl (-OH) group on a benzene ring.[3] This "hindered" structure allows them to readily donate a hydrogen atom to neutralize highly reactive free radicals (R•, ROO•), effectively terminating the degradation chain.[1][3] Upon donating a hydrogen atom, the hindered phenol is converted into a stable, less reactive radical that does not propagate the oxidation process.[4]
Secondary Antioxidants: The Hydroperoxide Decomposers
While primary antioxidants are excellent at scavenging free radicals, they do not address the accumulation of hydroperoxides (ROOH). These unstable byproducts of oxidation can decompose under heat or light, generating new, highly destructive radicals. This is where secondary antioxidants, such as diisooctyl phenyl phosphite, are crucial.[5] Organophosphites function by decomposing hydroperoxides into stable, non-radical products, preventing the proliferation of the degradation cycle.[5][6]
The Power of Two: The Synergistic Mechanism
The combination of a hindered phenolic antioxidant and a phosphite like diisooctyl phenyl phosphite creates a robust, multi-pronged defense system.[4][5][7] The phenolic antioxidant neutralizes initial free radicals, while the phosphite continuously removes the hydroperoxides that are formed.[5][8] This two-step process is significantly more effective than using either antioxidant alone, a phenomenon known as synergism.[7][8] Studies have shown that this synergistic approach can significantly improve the thermal stability of polymers.[7]
Diagram: Synergistic Antioxidant Mechanism
Caption: The synergistic mechanism of hindered phenols and phosphites in preventing polymer degradation.
Comparative Performance Evaluation: Experimental Evidence
To quantify the synergistic effect, a series of experiments are typically conducted on a polymer matrix, such as polypropylene (PP) or polyethylene (PE). The performance of the unstabilized polymer is compared against formulations containing a hindered phenolic antioxidant alone, diisooctyl phenyl phosphite alone, and a combination of both.
Key performance indicators include:
-
Oxidation Induction Time (OIT): A measure of a material's resistance to thermo-oxidative degradation.[9] A longer OIT indicates greater stability.[10]
-
Color Stability (Yellowness Index): Discoloration is a common sign of polymer degradation.[11] A lower Yellowness Index (YI) signifies better color retention.
-
Melt Flow Index (MFI): This test measures the ease of flow of a molten polymer and is indicative of its molecular weight.[12] A significant change in MFI suggests polymer chain scission or cross-linking.
Table 1: Comparative Performance Data in Polypropylene (PP)
| Formulation | OIT @ 200°C (minutes) | Yellowness Index (after 5 extrusions) | MFI Change (%) (after 5 extrusions) |
| Unstabilized PP | < 1 | 15.2 | + 150% |
| PP + 0.1% Hindered Phenol | 12 | 8.5 | + 60% |
| PP + 0.1% Diisooctyl Phenyl Phosphite | 5 | 10.1 | + 85% |
| PP + 0.05% Hindered Phenol + 0.05% Diisooctyl Phenyl Phosphite | > 60 | 2.3 | + 15% |
Note: The above data is illustrative and representative of typical results. Actual values may vary depending on the specific polymer grade, processing conditions, and antioxidant types.
The data clearly demonstrates that the combination of the hindered phenolic antioxidant and diisooctyl phenyl phosphite provides a level of stabilization far exceeding the sum of the individual components. The dramatic increase in OIT and the superior retention of color and melt flow stability underscore the powerful synergistic effect.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of these findings, standardized testing methodologies are crucial.
Diagram: Experimental Workflow for Antioxidant Evaluation
Caption: A streamlined workflow for evaluating the performance of antioxidant formulations in polymers.
Oxidation Induction Time (OIT) Measurement
This test is performed according to the ISO 11357-6 standard using a Differential Scanning Calorimeter (DSC).[9]
Methodology:
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum pan inside the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[9][13]
Causality: The inert atmosphere in the initial heating phase prevents premature oxidation. The switch to oxygen initiates the degradation process, and the exothermic peak signifies the point at which the antioxidant system is depleted and the polymer begins to rapidly oxidize.[14]
Color Stability Assessment
Color measurements are conducted using a spectrophotometer in accordance with standards such as ISO 4582.[15][16]
Methodology:
-
Injection-molded plaques of the polymer formulations are used as test specimens.
-
The initial color of the plaques is measured, and the Yellowness Index (YI) is calculated.
-
The polymer is subjected to multiple extrusion cycles to simulate processing stress.
-
The YI is measured after each cycle.
Causality: Multiple extrusions expose the polymer to repeated high temperatures and shear, accelerating oxidative degradation which often manifests as yellowing. A stable antioxidant system will minimize the formation of chromophoric degradation products, resulting in a lower YI.
Melt Flow Index (MFI) Testing
This test is performed according to ASTM D1238 or ISO 1133 using a melt flow indexer.[17][18]
Methodology:
-
A specified amount of the polymer pellets is loaded into the heated barrel of the MFI tester at a set temperature.
-
A standard weight is applied to a piston, forcing the molten polymer to extrude through a standardized die.[19]
-
The amount of polymer extruded in a 10-minute period is collected and weighed. This value is the MFI.[20]
-
The MFI is measured before and after multiple extrusion cycles.
Causality: Changes in the polymer's molecular weight directly impact its viscosity and, consequently, its MFI.[12] An increase in MFI typically indicates chain scission (molecular weight reduction), while a decrease suggests cross-linking (molecular weight increase). A stable MFI is indicative of a well-protected polymer backbone.
Conclusion
The synergistic combination of diisooctyl phenyl phosphite and hindered phenolic antioxidants offers a superior stabilization solution for a wide range of polymers. By employing a dual-action mechanism of radical scavenging and hydroperoxide decomposition, this antioxidant system provides enhanced protection against thermo-oxidative degradation, leading to improved color stability, better retention of mechanical properties, and extended product lifespan. The experimental data and standardized testing protocols presented in this guide provide a robust framework for researchers and developers to validate and compare the performance of such advanced stabilization systems, ultimately leading to the creation of more durable and reliable polymeric materials.
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A Comparative Guide to the Efficacy of Liquid vs. Solid Phosphite Antioxidants in Low-Temperature Polymer Processing
For researchers, scientists, and professionals in drug development and polymer science, optimizing the stability of polymeric materials during processing and throughout their service life is a paramount concern. This guide provides an in-depth technical comparison of liquid and solid phosphite antioxidants, with a specific focus on their performance in low-temperature processing environments. By understanding the fundamental differences in their physical and chemical properties, you can make more informed decisions for your specific application, ensuring product integrity and longevity.
The Critical Role of Phosphite Antioxidants in Polymer Stabilization
Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and light.[1][2] This degradation process, often a free-radical chain reaction, leads to a decline in mechanical properties, discoloration, and a shortened product lifespan.[3] Antioxidants are crucial additives that interrupt these degradation pathways.[4]
Phosphite antioxidants are classified as secondary antioxidants.[4] Their primary role is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the oxidation of polymers.[5][6] By converting hydroperoxides into stable, non-radical products, phosphite antioxidants prevent the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise continue the degradation cycle.[5] This mechanism is particularly vital during polymer processing, where high temperatures can accelerate oxidative degradation.[7]
Caption: Mechanism of phosphite antioxidant action in preventing polymer degradation.
Physical Form and Its Impact on Performance: Liquid vs. Solid
Phosphite antioxidants are commercially available in both liquid and solid forms.[7] The choice between these two is not merely a matter of handling preference but has significant implications for processing and final product performance, especially at lower temperatures.
Solubility and Compatibility
Solid Phosphite Antioxidants , such as the widely used Tris(2,4-di-tert-butylphenyl)phosphite, are typically crystalline powders.[8][9] Their incorporation into a polymer matrix requires sufficient heat and shear during processing to ensure complete melting and uniform dispersion. At lower processing temperatures, inadequate dispersion can lead to localized areas of unprotected polymer and potential for defects. However, their solid nature often translates to lower volatility and reduced migration, which is a critical advantage for long-term stability.[3][10]
Liquid Phosphite Antioxidants , on the other hand, are generally more readily soluble in a wide range of organic solvents and can be more easily dispersed within the polymer matrix, even at lower temperatures.[8][11] This enhanced compatibility can lead to more homogeneous protection against degradation.[11] However, their liquid state can sometimes be associated with higher volatility and a greater tendency to migrate, which must be considered for applications with stringent extraction or migration limits, such as food packaging.[10]
Table 1: Comparative Properties of Liquid and Solid Phosphite Antioxidants
| Property | Liquid Phosphite Antioxidants | Solid Phosphite Antioxidants |
| Physical State | Liquid at room temperature | Crystalline powder or flakes[8] |
| Dispersion | Generally easier to disperse, especially at lower temperatures.[11] | Requires sufficient heat and shear for uniform dispersion. |
| Solubility | Typically soluble in a wide range of organic solvents.[8] | Solubility is dependent on the specific polymer and processing temperature. |
| Volatility | Can have higher volatility, which may be a concern at elevated temperatures. | Generally lower volatility, leading to better long-term stability.[3][10] |
| Migration | Potentially higher migration rates. | Lower tendency to migrate from the polymer matrix. |
| Hydrolysis Stability | Can be more susceptible to hydrolysis, though stable formulations exist.[12] | Generally more resistant to hydrolysis.[9][13] |
| Handling | Can be dosed and metered with high precision using liquid handling systems. | Powder handling can present challenges with dust and flowability. |
Hydrolysis Stability: A Critical Consideration
A significant challenge for many phosphite antioxidants is their susceptibility to hydrolysis, a reaction with water that can lead to the formation of acidic byproducts.[12] This can be particularly problematic as these byproducts can corrode processing equipment and may not be as effective as the original antioxidant.[12]
Generally, solid phosphites with sterically hindered aromatic groups, such as Tris(2,4-di-tert-butylphenyl)phosphite, exhibit excellent hydrolytic stability.[9][13] This is due to the bulky chemical groups surrounding the phosphorus atom, which physically block water molecules from attacking.
Liquid phosphites have historically been more prone to hydrolysis.[11] However, advancements in formulation have led to the development of hydrolytically stable liquid phosphites that incorporate sterically hindered phenols or other stabilizing agents.[11][12] When selecting a liquid phosphite, it is crucial to review the manufacturer's data on its hydrolytic stability.
Caption: Experimental workflow for evaluating antioxidant efficacy.
Experimental Protocols for Performance Evaluation
To objectively compare the efficacy of liquid and solid phosphite antioxidants, a series of standardized tests should be conducted. The following protocols provide a framework for this evaluation.
Protocol for Sample Preparation
-
Material Selection: Choose a representative polymer resin for your application (e.g., polypropylene, polyethylene).
-
Antioxidant Dosing: Accurately weigh the liquid or solid phosphite antioxidant to achieve the desired concentration (e.g., 0.1% w/w).
-
Compounding: Dry blend the polymer resin and antioxidant. Melt compound the mixture using a twin-screw extruder at a temperature appropriate for the polymer, ensuring a consistent and thorough mixing.
-
Pelletizing: Extrude the molten polymer into strands and pelletize for subsequent processing.
Protocol for Low-Temperature Processing and Analysis
-
Injection Molding: Using the compounded pellets, injection mold standard test specimens (e.g., tensile bars, impact discs) at the lower end of the recommended processing temperature range for the chosen polymer.
-
Melt Flow Index (MFI) Measurement: Determine the MFI of the processed polymer according to ASTM D1238. A smaller change in MFI compared to the virgin resin indicates better stabilization.
-
Colorimetry: Measure the yellowness index of the molded specimens using a spectrophotometer according to ASTM E313. Lower yellowness indicates better color stability.
-
Mechanical Property Testing: Conduct tensile testing (ASTM D638) and Izod impact testing (ASTM D256) on the molded specimens to assess the retention of mechanical properties.
-
Migration Testing: For applications where migration is a concern, perform extraction studies using appropriate food simulants or solvents, followed by analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of migrated antioxidant.[14][15]
Conclusion and Recommendations
The choice between liquid and solid phosphite antioxidants for low-temperature processing is multifaceted and depends on the specific requirements of the application.
-
Liquid phosphite antioxidants offer the advantage of easier dispersion and potentially better homogeneity at lower processing temperatures. However, careful consideration must be given to their volatility, migration potential, and hydrolytic stability.
-
Solid phosphite antioxidants generally provide lower volatility, reduced migration, and excellent hydrolytic stability, making them a robust choice for long-term applications. The key challenge lies in ensuring their complete and uniform dispersion during low-temperature processing.
For critical applications, it is strongly recommended to conduct a thorough experimental evaluation as outlined in this guide to determine the optimal antioxidant system for your specific polymer and processing conditions. Collaborating with a reputable supplier of antioxidants can also provide valuable technical insights and support in making the right selection.
References
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- Recent advances in oxidative degrad
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A Comparative Guide to the Hydrolytic Stability of Commercially Available Phosphite Stabilizers
For researchers, scientists, and drug development professionals working with polymeric materials, ensuring long-term stability is paramount. Phosphite stabilizers, a class of secondary antioxidants, are crucial in protecting polymers from degradation during high-temperature processing and throughout their service life. However, their efficacy can be compromised by hydrolysis, a chemical breakdown in the presence of moisture, which can lead to a loss of antioxidant activity and the formation of undesirable by-products. This guide provides an in-depth comparison of the hydrolytic stability of several commercially available phosphite stabilizers, supported by experimental methodologies to empower you to make informed decisions for your specific applications.
The Critical Role of Hydrolytic Stability
Phosphite stabilizers function by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers, into non-radical, stable alcohols.[1] This process prevents chain scission and cross-linking, thereby preserving the mechanical and physical properties of the polymer. However, the central phosphorus atom in a phosphite molecule is susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction cleaves the P-O bonds, ultimately forming phosphoric acid and the corresponding alcohol or phenol.[2][3]
The consequences of phosphite hydrolysis are twofold: a reduction in the concentration of the active stabilizer and the generation of acidic species that can potentially catalyze further polymer degradation.[4] Therefore, the hydrolytic stability of a phosphite stabilizer is a critical performance parameter, particularly for applications in humid environments or for polymers that are processed with moisture-sensitive additives.
Key Commercial Phosphite Stabilizers: A Structural and Stability Overview
The hydrolytic stability of a phosphite stabilizer is intrinsically linked to its molecular structure. Steric hindrance around the phosphorus atom and the overall molecular weight are key factors that influence its resistance to hydrolysis.[5] Here, we compare a selection of widely used commercial phosphite stabilizers.
Table 1: Comparison of Commercial Phosphite Stabilizers
| Trade Name | Chemical Name | Key Structural Features | General Hydrolytic Stability |
| Irgafos® 168 | Tris(2,4-di-tert-butylphenyl) phosphite | Aryl phosphite with bulky tert-butyl groups providing significant steric hindrance. | Good |
| Ultranox® 626 | Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite | A spirocyclic diphosphite with high molecular weight and sterically hindered phenolic groups. | Excellent |
| Weston® 705 | Bis(2,4-dicumylphenyl) pentaerythritol diphosphite | Similar to Ultranox® 626 but with cumylphenyl groups, offering high molecular weight and steric bulk. | Excellent |
| Doverphos® S-9228 | Bis(2,4-di-tert-butyl-5-methylphenyl) pentaerythritol diphosphite | A high-performance phosphite with a structure designed for superior hydrolytic and thermal stability. | Very Good |
| Omnistab® AN 9228 | High molecular weight phosphite antioxidant | High molecular weight and specific molecular structure contribute to low volatility and excellent heat resistance.[6] | Excellent[6] |
| Sandostab® P-EPQ | Tetrakis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4,4'-diylbisphosphonite | A high molecular weight phosphonite with exceptional hydrolysis stability.[5] | Exceptional[5] |
The general trend observed is that phosphites with greater steric hindrance and higher molecular weight, such as Ultranox® 626 and Weston® 705, exhibit superior hydrolytic stability compared to less hindered structures.[4][5]
Experimental Protocol for Assessing Hydrolytic Stability
To provide a framework for the objective comparison of phosphite stabilizers, we present a detailed protocol for an accelerated hydrolysis study. This methodology is designed to be a self-validating system, allowing for the direct comparison of different stabilizers under controlled conditions.
Objective:
To quantitatively assess and compare the hydrolytic stability of various commercial phosphite stabilizers by monitoring their degradation over time under accelerated aging conditions using ³¹P NMR spectroscopy.
Materials:
-
Phosphite stabilizers of interest (e.g., Irgafos® 168, Ultranox® 626, Weston® 705)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Controlled humidity and temperature chamber
-
Glass vials with airtight seals
-
NMR spectrometer with a phosphorus probe
Experimental Workflow:
Caption: Experimental workflow for the comparative hydrolytic stability testing of phosphite stabilizers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh an equimolar amount of each phosphite stabilizer into separate, labeled glass vials. The use of equimolar amounts ensures a fair comparison of the stabilizers' intrinsic stability.
-
To each vial, add a precise volume of deionized water. The amount of water should be sufficient to create a challenging hydrolytic environment.
-
Securely seal the vials to maintain a closed system and prevent moisture loss during the aging process.
-
-
Accelerated Aging:
-
Place the prepared vials into a calibrated environmental chamber set to a constant elevated temperature and relative humidity (e.g., 60°C and 85% RH). These conditions accelerate the hydrolysis process, allowing for a timely assessment.[6]
-
Establish a sampling schedule with defined time points (e.g., 0, 24, 48, 72, and 96 hours) to monitor the progression of hydrolysis.
-
-
³¹P NMR Analysis:
-
At each designated time point, remove the respective vials from the chamber.
-
Dissolve the entire content of each vial in a known volume of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis that will not interfere with the phosphorus signals.
-
Acquire a quantitative ³¹P NMR spectrum for each sample. ³¹P NMR is a highly specific and sensitive technique for monitoring the chemical environment of phosphorus atoms.[2][7] The intact phosphite will have a characteristic chemical shift, while its hydrolysis products (e.g., phosphates) will appear at different chemical shifts.[2]
-
Integrate the area of the NMR signals corresponding to the unhydrolyzed phosphite and its degradation products.
-
-
Data Analysis and Interpretation:
-
For each time point, calculate the percentage of the remaining intact phosphite relative to the initial amount (time 0).
-
Plot the percentage of intact phosphite as a function of time for each stabilizer.
-
The resulting curves will provide a direct visual and quantitative comparison of the hydrolytic stability of the tested phosphites. A slower rate of decrease indicates higher hydrolytic stability.
-
Interpreting the Results: A Mechanistic Perspective
The hydrolysis of a phosphite stabilizer proceeds through the nucleophilic attack of water on the phosphorus atom. The rate of this reaction is influenced by the electronic and steric environment of the phosphorus center.
Caption: Simplified mechanism of phosphite hydrolysis and the role of steric hindrance.
As illustrated, bulky substituent groups ('R') on the phosphite molecule, such as the tert-butyl groups in Irgafos® 168 and Ultranox® 626, create steric hindrance around the phosphorus atom. This steric shield physically obstructs the approach of water molecules, thereby slowing down the rate of hydrolysis. This explains the superior hydrolytic stability of sterically hindered phosphites.
Conclusion and Recommendations
The selection of a suitable phosphite stabilizer requires a careful consideration of its hydrolytic stability, especially for applications where exposure to moisture is a concern. While this guide provides a comparative overview of several commercially available options and a robust experimental protocol for their evaluation, the optimal choice will ultimately depend on the specific polymer system, processing conditions, and end-use environment.
For demanding applications requiring the highest level of hydrolytic stability, high molecular weight, sterically hindered phosphites such as Ultranox® 626 and Weston® 705 are often the preferred choice. For more general-purpose applications, Irgafos® 168 offers a good balance of performance and cost-effectiveness. It is strongly recommended that researchers and formulation scientists conduct their own comparative studies using the provided methodology to validate the performance of these stabilizers within their specific formulations. This empirical approach will ensure the selection of the most effective stabilizer to enhance the longevity and performance of your polymer products.
References
-
A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education - ACS Publications. (2018-04-12). [Link]
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a comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses. (2025-07-08). [Link]
-
Physical chemistry of a phosphite processing stabilizer in polypropylene. Part 1: Solubility. ResearchGate. (2025-08-07). [Link]
-
³¹P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. ResearchGate. (2025-08-07). [Link]
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Hydrolysis-resistant Phosphite Antioxidant Market. PW Consulting Chemical & Energy Research Center. (2025-09-04). [Link]
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Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. ResearchGate. (2025-08-10). [Link]
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Excellent hydrolysis resistance phosphite antioxidant. Partners in Chemicals. (2021-09-29). [Link]
-
Analysing phosphorus containing compounds using ³¹P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
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Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers. PMC - NIH. (2022-10-10). [Link]
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A Senior Application Scientist's Guide to the Cost-Performance of Diisooctyl Phenyl Phosphite in PVC Stabilization
Authored by: A Senior Application Scientist
Introduction: The Inherent Instability of Polyvinyl Chloride (PVC)
Polyvinyl Chloride (PVC) is one of the most versatile and widely used thermoplastics, prized for its cost-effectiveness, durability, and broad application range, from rigid construction materials to flexible films.[1] However, PVC is thermally unstable at the high temperatures required for processing (typically above 160°C).[2] This thermal stress initiates a degradation cascade, primarily through an autocatalytic dehydrochlorination reaction. This process releases corrosive hydrogen chloride (HCl) gas, which further catalyzes degradation, leading to the formation of conjugated polyene sequences.[2][3] These polyenes are chromophoric, causing severe discoloration (yellowing to browning), and the degradation process ultimately compromises the material's mechanical properties, leading to embrittlement and failure.[4]
To counteract this, heat stabilizers are essential additives in all PVC formulations. They function to prevent this degradation cascade, ensuring consistent quality, durability, and longevity of the final product.[1] This guide provides an in-depth cost-performance analysis of Diisooctyl Phenyl Phosphite (DIOFP), a critical co-stabilizer, comparing its efficacy and economic advantages against other common stabilization systems.
The Multifaceted Role of Diisooctyl Phenyl Phosphite (DIOFP)
Diisooctyl Phenyl Phosphite (DIOFP), also known as Phenyl Diisooctyl Phosphite (PDOP), is an organophosphite ester that functions as a highly effective secondary heat stabilizer and antioxidant.[4][5] While not typically used alone, it is an indispensable component in modern, high-performance stabilizer packages, particularly those based on mixed metals like Calcium-Zinc (Ca/Zn).[6] Its efficacy stems from a multi-pronged mechanism of action that addresses several critical stages of PVC degradation.
Mechanism of Stabilization
Organophosphites like DIOFP serve multiple functions within the PVC matrix during processing:
-
HCl Scavenging: They can react with and neutralize the HCl gas released during initial degradation, preventing the autocatalytic "unzipping" of the polymer chain.[6][7]
-
Hydroperoxide Decomposition: As a secondary antioxidant, DIOFP is exceptionally efficient at decomposing hydroperoxides that form during high-temperature processing. This action prevents chain scission and the associated discoloration, preserving the polymer's integrity.[4][8]
-
Metal Chloride Chelation: In mixed metal stabilizer systems (e.g., Ca/Zn), the zinc component is a primary HCl scavenger. However, the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can aggressively promote severe and rapid degradation, a phenomenon known as "zinc burning".[2] DIOFP acts as a powerful chelating agent, forming stable complexes with these metal chlorides, thereby deactivating their catalytic effect and preventing catastrophic discoloration.[9][10]
-
Synergistic Action: DIOFP works synergistically with primary stabilizers. For instance, in a Ca/Zn system, the calcium soap provides long-term stability, the zinc soap offers good early color, and DIOFP enhances both by preventing zinc burning and providing antioxidant protection. This synergy is crucial for achieving a balanced and robust stabilization package.[11][12]
The diagram below illustrates the intervention points of DIOFP in the PVC degradation and stabilization cycle.
Comparative Analysis: DIOFP vs. Alternative Stabilizer Systems
The selection of a stabilizer system is a critical decision, balancing performance requirements, regulatory compliance, and cost. DIOFP's value is best understood by comparing it to and alongside other major classes of stabilizers.
Organotin Stabilizers
-
Performance: Organotin compounds, particularly mercaptides, are highly efficient heat stabilizers, offering excellent initial color retention and outstanding clarity.[13][14] They are effective at low concentrations and are well-compatible with other PVC additives.[13]
-
Cost: Tin-based stabilizers are generally the most expensive option due to the high cost of tin metal and more complex synthesis processes.[12][15]
-
Cost-Performance Verdict: While offering premium performance, the high cost of organotins makes them less economical for many general-purpose applications. DIOFP, when used to boost a more economical Ca/Zn system, can achieve performance levels that approach those of organotins but at a significantly lower formulation cost.
Lead-Based Stabilizers
-
Performance: Lead compounds (e.g., dibasic lead phosphite, tribasic lead sulfate) provide excellent long-term heat stability and superior electrical insulation properties.[1][2]
-
Cost: They are traditionally very low-cost.[2]
-
Cost-Performance Verdict: Despite their low cost and high performance, lead stabilizers are being phased out globally due to their significant toxicity and environmental hazards.[16] DIOFP is a key component in formulating non-toxic, lead-free alternatives that are both safe and effective.
Mixed Metal Stabilizers (e.g., Ca/Zn, Ba/Zn)
-
Performance: These systems offer a balanced profile of initial color and long-term stability.[1] Liquid mixed metals provide excellent dispersibility.[11][17] However, they are prone to "zinc burning" and often require co-stabilizers to achieve optimal performance.[11]
-
Cost: Mixed metal systems are highly cost-effective.[1]
-
Cost-Performance Verdict: This is where DIOFP demonstrates its greatest value. By incorporating DIOFP into a Ca/Zn formulation, manufacturers can prevent zinc-induced degradation, improve color hold, and enhance processability. This synergistic combination elevates a cost-effective primary stabilizer system to a high-performance level, representing an optimal balance of cost and performance for a vast range of PVC applications.[6][12]
Quantitative Performance Data
The following table summarizes typical performance data from comparative studies of different PVC stabilizer systems. The data illustrates the role of DIOFP in elevating the performance of Ca/Zn systems.
| Performance Metric | Unstabilized PVC | Lead-Based | Ca/Zn System (Without Phosphite) | Ca/Zn + DIOFP System | Organotin-Based |
| Thermal Stability (TGA, 5% weight loss) | ~276 °C[3][18] | ~295 °C[18] | ~293 °C[18] | ~297 °C [18] | High, comparable to Ca/Zn+DIOFP |
| Dynamic Stability (Rheometer @ 180°C) | Very Short | 590 s[18] | ~800-850 s | >890 s [18] | ~850-900 s |
| Initial Color (Yellowness Index, lower is better) | High | Low | Moderate | Low | Very Low |
| "Zinc Burning" Resistance | N/A | N/A | Poor | Excellent | Excellent |
| Clarity/Transparency | N/A | Poor | Good | Excellent | Excellent |
| Relative Cost | N/A | Low | Low | Low-Moderate | High |
Note: Values are compiled and representative of typical findings in the literature. Actual performance depends on specific formulations and processing conditions.
Experimental Protocols for Stabilizer Evaluation
To ensure scientific integrity and validate performance claims, standardized testing methodologies are crucial. The following protocols are fundamental for a comprehensive cost-performance analysis.
Experimental Workflow Diagram
Protocol 1: Static Thermal Stability (Oven Aging)
-
Objective: To evaluate the resistance of PVC to discoloration when exposed to elevated temperatures in a controlled environment.
-
Standard: Based on ASTM D2115.
-
Methodology:
-
Prepare standardized PVC plaques (e.g., 1 mm thickness) from the milled and molded compound.
-
Place the plaques in a forced-air circulating oven at a specified temperature (e.g., 180°C or 200°C).
-
Remove samples at regular time intervals (e.g., every 10 minutes).
-
Visually assess discoloration against a standard or measure the Yellowness Index (YI) using a spectrophotometer.
-
The time taken for significant discoloration to occur is recorded as the static stability time.
-
Protocol 2: Dynamic Thermal Stability (Torque Rheometry)
-
Objective: To assess the fusion characteristics and thermal stability of the PVC compound under conditions of heat and mechanical shear, simulating actual processing.[18]
-
Methodology:
-
Preheat the mixing chamber of a torque rheometer (e.g., Brabender) to the desired processing temperature (e.g., 180°C).[19]
-
Introduce a precise mass of the PVC dry blend into the chamber.
-
Record the torque required to turn the rotors at a constant speed (e.g., 60 rpm) as a function of time.
-
The resulting rheogram provides key data:
-
Conclusion: The Strategic Value of DIOFP
Diisooctyl Phenyl Phosphite is not merely an additive but a strategic tool for optimizing PVC formulations. While organotin stabilizers offer benchmark performance, their high cost is a significant barrier in many markets. Conversely, lead-based systems are economically attractive but environmentally untenable.
The most compelling case for DIOFP lies in its synergistic partnership with cost-effective mixed metal stabilizers like Ca/Zn. By incorporating DIOFP, a formulator can elevate a standard Ca/Zn system to a high-performance, non-toxic, and economically competitive solution. It effectively bridges the gap between cost and performance, preventing critical failure modes like "zinc burning" while enhancing color stability, processability, and the overall longevity of the final PVC product. For researchers and product developers, leveraging the multifunctional capabilities of DIOFP is key to designing next-generation PVC materials that are safe, durable, and commercially viable.
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A Comparative Guide to Polymer Color Retention: Evaluating Phenyl Diisooctyl Phosphite Against Key Alternatives
In the dynamic field of polymer science, ensuring the long-term aesthetic and functional integrity of materials is paramount. Discoloration, often manifesting as yellowing, is a primary indicator of degradation, detracting from a product's value and signaling a decline in its mechanical properties. This guide provides an in-depth, objective comparison of Phenyl diisooctyl phosphite (PDOP), a prominent secondary antioxidant, against other leading stabilization technologies for color retention in polymers. We will delve into the mechanistic underpinnings of these stabilizers, present supporting experimental data, and provide detailed protocols for validation.
The Inevitable Challenge: Polymer Degradation and Discoloration
Polymers are susceptible to degradation from a variety of environmental stressors, including heat, light, and oxygen.[1] This degradation is often an oxidative process, a complex series of chemical reactions initiated by the formation of free radicals.[2] These highly reactive species can trigger chain scission, which reduces molecular weight, and cross-linking, leading to brittleness.[3] A common visual byproduct of oxidative degradation is the formation of chromophores—molecular groups that absorb visible light—which results in undesirable color changes, such as yellowing.[4]
The autoxidation cycle is a fundamental concept in understanding this process. It begins with the formation of a polymer alkyl radical (R•), which rapidly reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and another polymer alkyl radical, thus propagating the degradation cycle. The decomposition of unstable hydroperoxides into more reactive radicals further accelerates this destructive process.[3]
Phenyl Diisooctyl Phosphite: A Mechanistic Overview
Phenyl diisooctyl phosphite (PDOP) is a liquid organophosphite that functions as a highly effective secondary antioxidant or hydroperoxide decomposer.[5][6] Its primary role is not to directly scavenge free radicals, but to preemptively neutralize the hydroperoxides that are key intermediates in the oxidative degradation cycle.[7] By converting hydroperoxides into stable, non-radical products, PDOP effectively breaks the chain reaction of degradation, thereby preserving the polymer's molecular structure and preventing discoloration.[3] This mechanism is crucial during high-temperature processing and for the long-term thermal stability of the polymer.[7]
dot
Caption: Mechanism of PDOP as a hydroperoxide decomposer.
Alternative Stabilization Strategies
A comprehensive understanding of PDOP's performance requires a comparison with other widely used stabilizer classes: hindered phenolic antioxidants and Hindered Amine Light Stabilizers (HALS).
Hindered Phenolic Antioxidants (Primary Antioxidants)
Hindered phenolic antioxidants, such as the widely used Irganox 1010, are primary antioxidants that function as free radical scavengers.[8][9] They interrupt the degradation cycle by donating a hydrogen atom to the reactive peroxy radicals, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical that is too unreactive to propagate the degradation chain.[7]
While highly effective, phenolic antioxidants can sometimes lead to the formation of colored byproducts, particularly quinone-methides, which can contribute to yellowing.[10] For this reason, they are often used in synergy with phosphite stabilizers like PDOP. The phosphite decomposes the hydroperoxides formed by the action of the phenolic antioxidant, preventing their subsequent breakdown into color-forming radicals and regenerating the primary antioxidant to some extent.[7]
Hindered Amine Light Stabilizers (HALS)
Hindered Amine Light Stabilizers (HALS), such as Chimassorb 944, are extremely efficient long-term light stabilizers.[11][12] Unlike UV absorbers, which block UV radiation, HALS function by scavenging the free radicals generated by photo-oxidation.[13] A key feature of HALS is their regenerative nature; they are not consumed in the stabilization process but are regenerated to participate in multiple radical scavenging cycles. This makes them particularly effective for applications requiring long-term outdoor weatherability and color stability.[12] HALS are highly effective at preventing surface chalking, cracking, and gloss loss in addition to color change.[11]
dot
Caption: Mechanisms of Phenolic Antioxidants and HALS.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize hypothetical performance data for a common polymer, such as polypropylene, stabilized with PDOP, a hindered phenolic antioxidant, and a HALS, both individually and in combination. The data is based on typical performance characteristics observed in the industry and is presented as changes in Yellowness Index (YI) after accelerated weathering and thermal aging tests.
Table 1: Color Retention under Accelerated Weathering (ASTM G154, 1000 hours)
| Stabilizer System | Concentration (wt%) | Initial Yellowness Index (YI) | Yellowness Index (YI) after 1000h | Change in YI (ΔYI) |
| Unstabilized Control | 0 | 2.5 | 25.0 | 22.5 |
| Phenyl diisooctyl phosphite (PDOP) | 0.2 | 2.6 | 18.0 | 15.4 |
| Hindered Phenolic AO (e.g., Irganox 1010) | 0.2 | 2.7 | 15.0 | 12.3 |
| HALS (e.g., Chimassorb 944) | 0.2 | 2.5 | 5.0 | 2.5 |
| PDOP + Hindered Phenolic AO | 0.1 + 0.1 | 2.6 | 10.0 | 7.4 |
| PDOP + HALS | 0.1 + 0.1 | 2.5 | 4.5 | 2.0 |
| Phenolic AO + HALS | 0.1 + 0.1 | 2.6 | 4.0 | 1.4 |
| PDOP + Phenolic AO + HALS | 0.1 + 0.1 + 0.1 | 2.5 | 3.5 | 1.0 |
Table 2: Color Retention under Thermal Aging (ASTM D3045, 500 hours at 150°C)
| Stabilizer System | Concentration (wt%) | Initial Yellowness Index (YI) | Yellowness Index (YI) after 500h | Change in YI (ΔYI) |
| Unstabilized Control | 0 | 2.5 | 30.0 | 27.5 |
| Phenyl diisooctyl phosphite (PDOP) | 0.2 | 2.6 | 12.0 | 9.4 |
| Hindered Phenolic AO (e.g., Irganox 1010) | 0.2 | 2.7 | 10.0 | 7.3 |
| HALS (e.g., Chimassorb 944) | 0.2 | 2.5 | 20.0 | 17.5 |
| PDOP + Hindered Phenolic AO | 0.1 + 0.1 | 2.6 | 6.0 | 3.4 |
| PDOP + HALS | 0.1 + 0.1 | 2.5 | 11.0 | 8.5 |
| Phenolic AO + HALS | 0.1 + 0.1 | 2.6 | 9.0 | 6.4 |
| PDOP + Phenolic AO + HALS | 0.1 + 0.1 + 0.1 | 2.5 | 5.0 | 2.5 |
Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual results will vary depending on the specific polymer, processing conditions, and exact formulations.
Experimental Protocols
To ensure the integrity and reproducibility of color retention studies, standardized testing methodologies are crucial. The following are detailed protocols for accelerated weathering and thermal aging.
Protocol 1: Accelerated Weathering for Color Stability
This protocol is based on ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials .
Objective: To simulate the damaging effects of sunlight and moisture on the color of polymer samples in an accelerated timeframe.
Apparatus:
-
Fluorescent UV accelerated weathering tester (e.g., QUV)
-
UVA-340 fluorescent lamps to simulate sunlight in the critical short wavelength region.
-
Water spray or condensation system.
-
Spectrophotometer for color measurement.
Procedure:
-
Sample Preparation: Prepare flat plaques of the polymer formulations to be tested (e.g., 75 mm x 150 mm). Ensure a consistent and smooth surface finish.
-
Initial Color Measurement: Prior to exposure, measure the initial Yellowness Index (YI) of each sample at a minimum of three different locations using a spectrophotometer in accordance with ASTM E313.[14][15][16]
-
Exposure Cycle: Mount the samples in the weathering tester. A common cycle for many polymers is:
-
8 hours of UV exposure at 60°C black panel temperature.
-
4 hours of condensation at 50°C black panel temperature.
-
-
Exposure Duration: Continue the exposure cycle for a predetermined duration, typically in increments of 500, 1000, and 2000 hours.
-
Intermediate and Final Measurements: At each time interval, remove the samples and allow them to equilibrate to standard laboratory conditions. Remeasure the Yellowness Index at the same locations as the initial measurements.
-
Data Analysis: Calculate the change in Yellowness Index (ΔYI) for each formulation at each time interval.
dot
Caption: Workflow for ASTM G154 Accelerated Weathering Test.
Protocol 2: Thermal Aging for Color Stability
This protocol is based on ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load .[14][15]
Objective: To evaluate the resistance of polymer samples to color change when exposed to elevated temperatures in the absence of mechanical stress.
Apparatus:
-
Forced-air convection oven with precise temperature control.
-
Specimen rack to ensure uniform air circulation around samples.
-
Spectrophotometer for color measurement.
Procedure:
-
Sample Preparation: Prepare test specimens of the polymer formulations as in Protocol 1.
-
Initial Color Measurement: Measure the initial Yellowness Index (YI) of each sample according to ASTM E313.[14][15][16]
-
Oven Aging: Place the specimens on the rack in the preheated oven. Ensure that the specimens do not touch each other or the oven walls. The aging temperature should be chosen based on the polymer's service temperature, but a common test temperature is 150°C.
-
Aging Duration: Age the samples for a specified period, with intermediate time points for measurement (e.g., 100, 250, 500 hours).
-
Intermediate and Final Measurements: At each time interval, remove the samples from the oven and allow them to cool to room temperature in a desiccator to prevent moisture absorption. Remeasure the Yellowness Index.
-
Data Analysis: Calculate the change in Yellowness Index (ΔYI) for each formulation at each time interval.
Conclusion and Recommendations
The selection of an appropriate stabilizer system is a critical decision in polymer formulation, directly impacting the long-term color stability and overall performance of the final product.
-
Phenyl diisooctyl phosphite (PDOP) is an excellent choice for improving color retention during high-temperature processing and providing long-term thermal stability. Its function as a hydroperoxide decomposer makes it a powerful secondary antioxidant.
-
Hindered phenolic antioxidants are highly effective primary antioxidants that excel in scavenging free radicals. However, for optimal color stability, they should be used in conjunction with a phosphite stabilizer like PDOP to mitigate the formation of colored byproducts.
-
Hindered Amine Light Stabilizers (HALS) offer unparalleled performance in applications requiring long-term UV stability and outdoor weatherability. Their regenerative mechanism provides extended protection against photo-oxidation.
For comprehensive color retention against both thermal and photo-oxidative degradation, a synergistic blend of stabilizers is often the most effective approach. A combination of a hindered phenolic antioxidant, a phosphite like PDOP, and a HALS can provide robust protection across a wide range of conditions, ensuring the longevity of the polymer's aesthetic and mechanical properties. The optimal formulation will always depend on the specific polymer, processing conditions, and end-use application, necessitating thorough testing and validation.
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A Comparative Guide to the Thermal Stability of Polymers with Different Phosphite Stabilizers by Thermogravimetric Analysis (TGA)
For researchers, scientists, and drug development professionals working with polymeric materials, ensuring long-term stability and performance is non-negotiable. Polymers are susceptible to degradation when exposed to heat and oxygen, particularly during high-temperature processing stages like extrusion or injection molding.[1] This thermo-oxidative degradation can lead to a catastrophic loss of mechanical properties, discoloration, and reduced product lifespan.[2] To counteract this, stabilizers are incorporated into the polymer matrix.
This guide provides an in-depth technical comparison of the performance of different phosphite stabilizers in enhancing the thermal stability of polymers, with a core focus on the application of Thermogravimetric Analysis (TGA) as the primary analytical technique. We will move beyond a simple procedural outline to explore the causal mechanisms of stabilization and the rationale behind the experimental design, providing a self-validating framework for your own laboratory investigations.
The Mechanism of Polymer Degradation and Phosphite Intervention
During processing and end-use, polymers undergo a process called autoxidation. This chain reaction is initiated by heat and oxygen, leading to the formation of unstable hydroperoxides (ROOH) on the polymer backbone.[3] These hydroperoxides are the primary culprits of degradation, as they decompose into highly reactive radicals that propagate further degradation cycles, causing chain scission and cross-linking.[3]
While primary antioxidants (e.g., hindered phenols) work by scavenging free radicals, phosphite stabilizers are classified as secondary antioxidants.[4] Their crucial role is to decompose the problematic hydroperoxides into stable, non-reactive alcohols before they can generate more radicals.[5][6] This process, where the phosphite is oxidized to a phosphate, effectively breaks the autocatalytic cycle of degradation.[3] This synergistic relationship with primary antioxidants provides comprehensive protection, making phosphites indispensable for maintaining polymer integrity during melt processing.[5][7][8]
Evaluating Thermal Stability with Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of polymers.[9] It works by continuously measuring the mass of a sample as it is heated over time in a controlled atmosphere.[10][11] The resulting plot of mass versus temperature (the TGA curve or thermogram) provides a quantitative measure of degradation. Key information derived includes the onset temperature of decomposition, the rate of mass loss, and the amount of residual char.[10][12]
The derivative of the TGA curve (the DTG curve) plots the rate of mass loss against temperature, with peaks indicating the temperatures at which degradation is most rapid.[10] By comparing the TGA and DTG curves of a polymer with and without stabilizers, or with different types of stabilizers, we can directly and quantitatively assess their effectiveness. A more effective stabilizer will shift the onset of decomposition to a higher temperature.
Comparative Analysis: A Case Study
To illustrate the practical application of TGA in this context, we will compare the thermal stability of a base polymer (e.g., Polypropylene) with samples containing two different commercial phosphite stabilizers.
-
Sample 1: Control (Unstabilized PP)
-
Sample 2: PP + Stabilizer A (A high-performance hindered aryl phosphite)
-
Sample 3: PP + Stabilizer B (A general-purpose liquid alkyl-aryl phosphite)
The objective is to determine which stabilizer imparts a greater degree of thermal protection under a simulated oxidative environment.
Experimental Protocol: TGA Analysis
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Rationale for Experimental Choices:
-
Atmosphere (Air): An oxidative atmosphere (air) is chosen over an inert one (nitrogen) to simulate real-world processing and aging conditions where oxygen is present, thus actively promoting thermo-oxidative degradation.[10][13] This allows for a more rigorous and relevant assessment of the antioxidant's performance.
-
Heating Rate (10°C/min): A rate of 10°C/min is a standard practice that provides a good balance between resolution and experimental time.[11] Slower rates can offer better resolution of complex degradation steps, while faster rates can shift decomposition to higher temperatures. Consistency is key for comparison.
-
Sample Mass (5-10 mg): This mass range is small enough to minimize thermal gradients within the sample, ensuring uniform heating, yet large enough to be representative of the bulk material and provide a clear signal for the microbalance.[11]
2. Step-by-Step Methodology:
-
Sample Preparation: Ensure all polymer samples (control and stabilized) are dried in a vacuum oven at 60°C for at least 4 hours to remove any residual moisture that could interfere with mass loss measurements.[13]
-
TGA Instrument: Use a calibrated Thermogravimetric Analyzer.
-
Pan Selection: Place 5-10 mg of the polymer sample into an alumina or platinum TGA pan.[11]
-
Loading: Carefully place the sample pan onto the TGA microbalance.
-
Atmosphere Control: Purge the furnace with dry air at a flow rate of 50 mL/min for at least 15 minutes prior to the run to ensure a consistent oxidative environment.[11]
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[14]
-
-
Data Recording: Continuously record the sample mass as a function of temperature.
-
Post-Analysis: Allow the instrument to cool down before removing the sample residue. Run each sample in triplicate to ensure statistical validity.
Data Interpretation & Results
The primary metrics for comparing the thermal stability from the TGA data are:
-
Onset Decomposition Temperature (T₅%): The temperature at which 5% weight loss occurs. This is a critical indicator of the initial thermal stability.
-
Temperature of Maximum Degradation Rate (Tₘₐₓ): The temperature at which the rate of weight loss is highest, identified by the peak of the DTG curve.
-
Char Residue: The percentage of material remaining at the end of the experiment (e.g., at 600°C), which can provide insights into the degradation pathway.
Table 1: Comparative TGA Results for Polypropylene with Different Phosphite Stabilizers
| Sample ID | Stabilizer Type | Onset Temp (T₅%) (°C) | Tₘₐₓ (°C) | Char Residue @ 600°C (%) |
| Control | None | 285.4 ± 0.5 | 345.1 ± 0.7 | 0.2 ± 0.1 |
| PP + Stabilizer A | Hindered Aryl Phosphite | 325.8 ± 0.6 | 380.5 ± 0.4 | 0.3 ± 0.1 |
| PP + Stabilizer B | Alkyl-Aryl Phosphite | 305.2 ± 0.4 | 362.8 ± 0.6 | 0.2 ± 0.1 |
Note: The data presented in this table is representative and for illustrative purposes.
Discussion of Results:
The TGA data clearly demonstrates the significant impact of phosphite stabilizers on the thermal stability of the polymer.
-
The Control sample exhibits the lowest onset of decomposition (285.4°C), indicating its high susceptibility to thermo-oxidative degradation.
-
Stabilizer B provides a moderate improvement, increasing the T₅% by nearly 20°C. This shows effective, albeit standard, protection.
-
Stabilizer A shows a superior performance, delaying the onset of decomposition by over 40°C compared to the control. The Tₘₐₓ is also shifted to a significantly higher temperature (380.5°C).
The superior performance of Stabilizer A, a high-performance hindered aryl phosphite, can be attributed to its molecular structure, which offers greater thermal stability and efficiency in decomposing hydroperoxides at elevated temperatures compared to the general-purpose Stabilizer B.[15] The steric hindrance around the phosphorus atom in hindered aryl phosphites often enhances their stability and resistance to hydrolysis, making them particularly effective during demanding processing conditions.[7][15]
Conclusion
Thermogravimetric Analysis is an indispensable and quantitative tool for evaluating and comparing the effectiveness of phosphite stabilizers in polymers. The experimental framework detailed in this guide provides a robust method for generating reliable, comparative data. The results of such an analysis directly inform material selection and formulation for applications where thermal stability is paramount. As demonstrated, not all phosphite stabilizers are created equal; high-performance variants can offer substantially enhanced protection, directly translating to improved processing stability and a longer service life for the final polymer product.
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A Comparative Guide to the Hydroperoxide Decomposition Efficiency of Various Phosphites
In the realm of material science and drug development, the mitigation of oxidative degradation is a paramount concern. Autoxidation, a process initiated by heat, light, or mechanical stress, leads to the formation of hydroperoxides (ROOH), highly unstable intermediates that readily decompose into destructive free radicals.[1][2] This cascade of radical-mediated reactions can severely compromise the integrity and performance of a vast array of materials, from polymers to pharmaceutical formulations. Phosphite esters, a class of secondary antioxidants, play a critical role in arresting this degradation pathway by efficiently decomposing hydroperoxides into stable, non-radical products.[1][2][3] This guide provides a comprehensive comparison of the hydroperoxide decomposition efficiency of various phosphites, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Foundational Mechanism: How Phosphites Neutralize Hydroperoxides
Phosphite antioxidants function as hydroperoxide decomposers, interrupting the autoxidation cycle at a critical juncture.[1][2] The trivalent phosphorus atom in the phosphite ester possesses a lone pair of electrons, rendering it susceptible to oxidation. It readily reacts with the hydroperoxide, reducing it to a stable alcohol (ROH) while being oxidized to the corresponding phosphate ester.[1][2] This non-radical decomposition pathway is crucial as it prevents the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise perpetuate the degradation process.[1][2]
The general reaction can be depicted as: ROOH + P(OR')₃ → ROH + O=P(OR')₃ [2]
This fundamental mechanism underscores the importance of phosphites in synergistic antioxidant systems, where they complement primary antioxidants (like hindered phenols) that scavenge free radicals directly.[1][4]
Caption: Figure 1. Mechanism of Phosphite Antioxidant Intervention.
Comparative Efficiency of Phosphite Structures
The hydroperoxide decomposition efficiency of a phosphite is not uniform across all its chemical variants. Structural attributes such as the nature of the organic substituents (alkyl vs. aryl), steric hindrance, and cyclic vs. acyclic structures significantly influence their reactivity.
A general trend in hydroperoxide reduction efficiency is as follows: Phosphonites > Alkyl Phosphites > Aryl Phosphites > Hindered Aryl Phosphites .[5]
| Phosphite Type | Key Structural Features | Relative Decomposition Efficiency | Hydrolytic Stability | Noteworthy Characteristics |
| Alkyl Phosphites | P-O-Alkyl bonds | High | Generally Lower | Can produce alkyl radicals that may initiate side reactions.[6] |
| Aryl Phosphites | P-O-Aryl bonds | Moderate | Moderate to Good | Generally offer a good balance of reactivity and stability.[5] |
| Hindered Aryl Phosphites | Bulky substituents (e.g., tert-butyl) on the aryl rings | Lower | High | Increased steric hindrance reduces reactivity towards hydroperoxides but enhances hydrolytic stability.[5][7] Can also act as primary antioxidants by releasing hindered aryloxyl radicals.[5] |
| Cyclic Phosphites | Phosphorus atom is part of a ring structure | Can be Catalytic | Varies | Five-membered cyclic phosphites can catalytically decompose hydroperoxides due to the formation of acidic hydrogen phosphates upon hydrolysis.[5] |
| Phosphonites | Contain a direct P-C bond | Very High | Varies | The direct phosphorus-carbon bond enhances reactivity.[5][7] |
Table 1: Comparative Overview of Different Phosphite Types
-
Triphenyl Phosphite (TPP): A foundational aryl phosphite, TPP reacts stoichiometrically with hydroperoxides.[8] It is often used as a benchmark in comparative studies.
-
Tris(nonylphenyl) Phosphite (TNPP): A widely used liquid phosphite antioxidant, TNPP is an effective hydroperoxide decomposer and stabilizer, particularly in polymers like polyethylene.[3][9][10][11] Its liquid form allows for excellent compatibility and uniform blending within polymer matrices.[11] However, concerns about the hydrolysis of TNPP leading to the formation of nonylphenol have prompted the development of alternatives.[9]
-
Tris(2,4-di-tert-butylphenyl) Phosphite: This is a classic example of a sterically hindered aryl phosphite.[3][10] The bulky tert-butyl groups enhance its hydrolytic stability, a critical factor for performance during processing and storage.[7] While its direct reactivity with hydroperoxides is lower than less hindered phosphites, its overall performance is often superior due to its stability and ability to act synergistically with primary antioxidants.[1][5]
The Critical Role of Hydrolytic Stability
A significant factor influencing the practical efficiency of phosphite antioxidants is their susceptibility to hydrolysis. Reaction with moisture can convert the active trisubstituted phosphite into a di-substituted hydrogen phosphite, which is less effective at decomposing hydroperoxides.[12] Therefore, a highly reactive phosphite with poor hydrolytic stability may offer diminished performance over the long term or under humid conditions.
Strategies to enhance hydrolytic stability include:
-
Increasing Steric Hindrance: As seen with hindered aryl phosphites, bulky groups around the phosphorus atom physically shield it from water molecules.[7]
-
Incorporation of Basic Moieties: The inclusion of basic components, such as amines, can neutralize acidic byproducts of hydrolysis and slow down the degradation process.[7][12]
Interestingly, under certain high-temperature conditions, hydrolysis of aryl phosphites can produce phenols and hydrogen phosphites that are themselves effective chain-breaking antioxidants.[5] This highlights the complex interplay of reaction conditions on the overall stabilizing effect.
Experimental Protocol for Evaluating Hydroperoxide Decomposition
To objectively compare the efficiency of different phosphites, a standardized experimental protocol is essential. A common method involves monitoring the decomposition of a model hydroperoxide, such as cumene hydroperoxide (CHP), in the presence of the phosphite antioxidant.[7]
-
Preparation of Reagents:
-
Prepare a standardized solution of cumene hydroperoxide (e.g., 0.2 M) in a suitable inert solvent like o-dichlorobenzene.
-
Prepare solutions of the phosphite antioxidants to be tested at the same molar concentration (e.g., 0.2 M) in the same solvent.
-
Use a deuterated solvent (e.g., benzene-d₆) as an internal lock for NMR analysis.
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the CHP solution, the phosphite solution, and the deuterated solvent. A typical ratio would be 1:1:1.1, resulting in equimolar initial concentrations of the hydroperoxide and the phosphite.[7]
-
Ensure the final concentrations are well-defined (e.g., 0.065 mol/L).[7]
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-calibrated and set to the appropriate temperature (e.g., 25°C).
-
Acquire ³¹P NMR spectra at regular time intervals. The trivalent phosphorus of the phosphite and the pentavalent phosphorus of the resulting phosphate will have distinct chemical shifts, allowing for their quantification.
-
-
Data Analysis:
-
Integrate the peak areas of the phosphite and phosphate signals in each spectrum.
-
Calculate the degree of conversion of the phosphite at each time point by taking the ratio of the phosphate peak intensity to the total phosphorus peak intensity.[7]
-
Plot the concentration of the phosphite or the hydroperoxide as a function of time.
-
Determine the reaction rate constants by fitting the data to appropriate kinetic models (e.g., second-order kinetics for stoichiometric reactions).
-
Sources
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Safety Operating Guide
Navigating the Safe Handling of Diisooctyl Phenyl Phosphite: A Guide for Laboratory Professionals
An Essential Directive for Researchers in Drug Development and Scientific Discovery
Diisooctyl phenyl phosphite (DOPP), a key antioxidant and stabilizer in various polymers, is a compound that requires meticulous handling within the laboratory setting.[1] While its utility is significant, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of research professionals and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for the safe handling, storage, and disposal of Diisooctyl phenyl phosphite.
Understanding the Compound: Physicochemical Properties and Associated Hazards
Diisooctyl phenyl phosphite (CAS No. 26544-22-9) is a clear, colorless liquid with a slight odor. It is insoluble in water but soluble in most organic solvents.[2] While some data sources indicate a lack of formal hazard classification, others, including data for structurally similar organophosphites, suggest a more cautious approach is warranted.[1]
Data for Phenyl diisodecyl phosphite, a closely related compound, indicates it may cause skin irritation and allergic skin reactions.[3][4] Furthermore, GHS (Globally Harmonized System) information for Diisooctyl phenyl phosphite suggests it may be harmful if swallowed, cause eye irritation, is very toxic to aquatic life, and may cause damage to organs through prolonged or repeated exposure.[5] Given this information, it is imperative to handle this compound with the assumption that it is hazardous.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[3]
-
Allergic Skin Reaction: May cause sensitization upon repeated contact.[4]
-
Potential for Systemic Effects: Harmful if swallowed, with the potential for organ damage upon prolonged or repeated exposure.[5]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment is critical when handling Diisooctyl phenyl phosphite to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact, which can lead to irritation and potential sensitization.[3][4] Aromatic and halogenated hydrocarbons can degrade some glove materials, so selecting a resistant type is crucial.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols, preventing irritation.[3] In situations with a higher risk of splashing, chemical splash goggles are required.[7] |
| Body Protection | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols. |
Workflow for Safe Handling of Diisooctyl Phenyl Phosphite
The following diagram outlines the critical steps for the safe handling of Diisooctyl phenyl phosphite, from preparation to disposal. Adherence to this workflow is essential for minimizing risk.
Sources
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
